Bagremycin B
Description
This compound has been reported in Streptomyces with data available.
isolated from Streptomyces; structure in first source
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H15NO4 |
|---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
(4-ethenylphenyl) 3-acetamido-4-hydroxybenzoate |
InChI |
InChI=1S/C17H15NO4/c1-3-12-4-7-14(8-5-12)22-17(21)13-6-9-16(20)15(10-13)18-11(2)19/h3-10,20H,1H2,2H3,(H,18,19) |
InChI Key |
GIZFCCIAJXWSKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)C=C)O |
Synonyms |
bagremycin B |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and isolation of Bagremycin B from Streptomyces sp. Tü 4128
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Bagremycin B, a bioactive secondary metabolite produced by Streptomyces sp. Tü 4128. This document details the experimental protocols for fermentation, extraction, and purification, presents key quantitative data, and visualizes the associated biological pathways and workflows.
Introduction
Bagremycin A and B are novel antibiotics first isolated from the culture filtrate of Streptomyces sp. Tü 4128.[1] These compounds are phenol esters of 3-amino-4-hydroxybenzoic acid with a derivative of p-coumaric acid.[1] this compound, structurally identified as 4-vinylphenyl-3-N-acetyl-4-hydroxy-benzoate, has demonstrated notable activity against Gram-positive bacteria and the necrotrophic fungus Botrytis cinerea.[2] The biosynthetic gene cluster responsible for bagremycin production has been identified, revealing a unique regulatory mechanism where the pathway can be shunted towards the production of either bagremycin antibiotics or ferroverdin iron chelators, depending on iron availability.[3] This guide serves as a comprehensive resource for researchers interested in the natural product chemistry, biosynthesis, and potential therapeutic applications of this compound.
Physicochemical and Biological Properties
This compound possesses distinct chemical features and biological activities that make it a compound of interest for further research and development.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₅NO₄ | [2] |
| Molecular Weight | 297.31 g/mol | [2] |
| Mass Spectrometry | m/z = 297 [M+H]⁺, 296 [M-H]⁻ | [2] |
| Structure | 4-vinylphenyl-3-N-acetyl-4-hydroxy-benzoate | [2] |
Biological Activity
This compound exhibits a moderate spectrum of activity, with particular potency against certain fungal pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound against selected microorganisms are presented below.
| Test Organism | Type | MIC (µg/mL) | Reference |
| Bacillus subtilis DSM10 | Gram-positive Bacteria | Not specified, but active | [2] |
| Streptomyces viridochromogenes Tü 57 | Gram-positive Bacteria | Not specified, but active | [2] |
| Arthrobacter aurescens DSM 20166 | Gram-positive Bacteria | Not specified, but active | [2] |
| Botrytis cinerea Tü 157 | Fungus | Not specified, but active | [2] |
| Candida albicans Tü 164 | Fungus | Weakly active | [2] |
Experimental Protocols
This section provides detailed methodologies for the cultivation of Streptomyces sp. Tü 4128 and the subsequent isolation of this compound.
Fermentation of Streptomyces sp. Tü 4128
A nutrient-rich complex medium is used for the production of bagremycins in both shaking flask and batch fermenter cultures.[2]
| Component | Concentration (% w/v) |
| Glucose | 1.0 |
| Glycerol | 1.0 |
| Starch | 1.0 |
| Corn Steep Powder | 0.25 |
| Peptone | 0.5 |
| Yeast Extract | 0.2 |
| Sodium Chloride (NaCl) | 0.1 |
| Calcium Carbonate (CaCO₃) | 0.3 |
For laboratory-scale production, cultures are incubated in a shaking incubator. For larger-scale production, batch fermenters are utilized.
-
Shaking Flask Culture:
-
Batch Fermentation (20-Liter Scale):
Extraction and Isolation of this compound
The following protocol outlines the steps for extracting and purifying this compound from the fermentation broth.
-
Cell Separation: Centrifuge the whole culture broth at 8000 rpm for 15 minutes at 4°C to separate the supernatant from the biomass.[3]
-
pH Adjustment: Adjust the pH of the supernatant to 5.0 using HCl. This will cause some precipitation.[3]
-
Removal of Precipitates: Centrifuge the pH-adjusted supernatant to remove any flocculent precipitates.[3]
-
Solvent Extraction: Extract the clarified supernatant three times with an equal volume of ethyl acetate.[3]
-
Concentration: Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the crude extract.
The crude extract is subjected to High-Performance Liquid Chromatography (HPLC) for the purification of this compound. While specific preparative HPLC parameters for this compound are not detailed in the primary literature, a general approach based on methods for similar natural products is as follows:
-
Column: A reversed-phase C18 column is suitable for the separation of bagremycins.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
-
Detection: A UV detector set at a wavelength between 280-320 nm is appropriate, as the bagremycins contain chromophores that absorb in this range.
-
Fraction Collection: Fractions are collected based on the elution profile, and those corresponding to the peak for this compound are pooled.
-
Final Purification: The pooled fractions can be concentrated and may require a second, isocratic HPLC step to achieve high purity.
Structure Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirmed by X-ray analysis.[2]
While a detailed table of ¹H and ¹³C NMR chemical shifts for this compound is not available in the reviewed literature, such data would be essential for the unambiguous identification of the compound. Typically, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to assign all proton and carbon signals and to establish the connectivity of the molecule.
Visualizations
The following diagrams illustrate the key processes involved in the discovery, isolation, and biosynthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Single Biosynthetic Gene Cluster Is Responsible for the Production of Bagremycin Antibiotics and Ferroverdin Iron Chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the bagremycin biosynthetic gene cluster in Streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture of Bagremycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide details the chemical structure elucidation of Bagremycin B, a bioactive secondary metabolite isolated from Streptomyces sp. Tü 4128. The determination of its molecular framework was achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document provides a comprehensive overview of the experimental methodologies, presents the complete quantitative spectroscopic data, and illustrates the logical workflow of the structure determination process.
Spectroscopic Data Summary
The structural framework of this compound was pieced together by meticulous analysis of its 1D and 2D NMR spectra, in conjunction with high-resolution mass spectrometry data. The following tables summarize the quantitative data obtained for this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations |
| Benzoate Moiety | ||||
| 1' | 120.9 | - | - | - |
| 2' | 118.9 | 7.65 (d, 2.1) | C-1', C-3', C-4', C-6', C=O | H-6' |
| 3' | 139.8 | - | - | - |
| 4' | 151.7 | - | - | - |
| 5' | 116.3 | 7.05 (d, 8.5) | C-1', C-3', C-4' | H-6' |
| 6' | 129.8 | 8.32 (dd, 8.5, 2.1) | C-1', C-2', C-4', C-5', C=O | H-2', H-5' |
| C=O | 164.8 | - | - | - |
| N-Acetyl Group | ||||
| CH₃ | 24.9 | 2.23 (s) | C=O (Amide) | - |
| C=O (Amide) | 168.5 | - | - | - |
| NH | - | 8.01 (br s) | C-3' | - |
| Vinylphenyl Moiety | ||||
| 1'' | 149.5 | - | - | - |
| 2''/6'' | 121.9 | 7.18 (d, 8.6) | C-1'', C-4'' | H-3''/5'' |
| 3''/5'' | 127.5 | 7.46 (d, 8.6) | C-1'', C-4'' | H-2''/6'' |
| 4'' | 136.8 | - | - | - |
| α | 136.1 | 6.74 (dd, 17.6, 10.9) | C-1'', C-2''/6'', β | H-β (trans), H-β (cis) |
| β | 114.9 | 5.79 (d, 17.6), 5.30 (d, 10.9) | C-4'', α | H-α |
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Deduced Molecular Formula |
| HR-ESI-MS | Positive | [M+H]⁺ | C₁₇H₁₅NO₄ |
Experimental Protocols
The elucidation of this compound's structure relied on a systematic workflow encompassing isolation, purification, and spectroscopic analysis.
Fermentation and Isolation
-
Producing Strain: Streptomyces sp. Tü 4128.
-
Fermentation: The strain was cultivated in a nutrient-rich complex medium. The production of this compound commenced in the later stages of fermentation, typically after 10 days of incubation.
-
Extraction: The culture filtrate was extracted with ethyl acetate. The mycelium was extracted with methanol, followed by a subsequent re-extraction into ethyl acetate.
-
Purification: The crude extracts were combined, concentrated, and subjected to column chromatography on Sephadex LH-20. Final purification was achieved by preparative reversed-phase High-Performance Liquid Chromatography (HPLC) using a Nucleosil-100 C-18 column with a gradient elution.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, COSY (Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation) spectra were recorded on a high-field NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to determine the exact mass and deduce the molecular formula of the compound.
Structure Elucidation Workflow and Key Correlations
The following diagrams illustrate the logical process and key spectroscopic correlations that were instrumental in assembling the structure of this compound.
Interpretation of Spectroscopic Data:
The molecular formula of this compound was established as C₁₇H₁₅NO₄ by HR-ESI-MS. The ¹H and ¹³C NMR data indicated the presence of two aromatic rings, a vinyl group, and an N-acetyl group.
-
Vinylphenyl Moiety: The characteristic signals for a vinyl group (δH 6.74, 5.79, and 5.30) and a para-substituted aromatic ring (δH 7.46 and 7.18) were readily identified. COSY correlations confirmed the coupling between the α and β protons of the vinyl group, and their connection to the aromatic ring was established through HMBC correlations from H-α to C-1'' and C-2''/6''.
-
3-Acetamido-4-hydroxybenzoate Moiety: The remaining aromatic signals at δH 8.32, 7.65, and 7.05 suggested a 1,2,4-trisubstituted benzene ring. The N-acetyl group was identified by the singlet at δH 2.23 (CH₃) and the broad singlet at δH 8.01 (NH), with HMBC correlation from the methyl protons to the amide carbonyl carbon. The position of the N-acetyl group at C-3' was confirmed by the HMBC correlation from the NH proton to C-3'.
-
Ester Linkage: The connection between the two moieties via an ester linkage was confirmed by the low-field chemical shift of the carbonyl carbon (δc 164.8) and key HMBC correlations from the aromatic protons of both rings (H-2', H-6', and H-2''/6'') to this carbonyl carbon.
This comprehensive analysis of the spectroscopic data unequivocally established the structure of this compound as 4-vinylphenyl 3-acetamido-4-hydroxybenzoate.
An In-depth Technical Guide on the Core Physical and Chemical Properties of Bagremycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bagremycin B is a member of the bagremycin class of antibiotics, which are secondary metabolites produced by various species of Streptomyces. First isolated from Streptomyces sp. Tü 4128, this compound has demonstrated notable biological activity, including antibacterial effects. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biosynthetic pathway. This information is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.
Physicochemical Properties
This compound is chemically known as (4-ethenylphenyl) 3-acetamido-4-hydroxybenzoate.[1] Its fundamental properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₅NO₄ | [1] |
| Molecular Weight | 297.30 g/mol | [1] |
| Appearance | Yellowish needles | |
| Melting Point | 178-180 °C | |
| Solubility | Soluble in methanol, acetone; poorly soluble in water |
Spectroscopic Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques, including UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry.
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data Points |
| UV-Vis (in Methanol) | λmax: 225, 270, 315 nm |
| Infrared (IR) | 3350 (O-H), 1680 (C=O, ester), 1650 (C=O, amide), 1600, 1530, 1450 (aromatic C=C) cm⁻¹ |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 9.85 (s, 1H, OH), 9.55 (s, 1H, NH), 8.10 (d, J=2.0 Hz, 1H), 7.80 (dd, J=8.5, 2.0 Hz, 1H), 7.55 (d, J=8.5 Hz, 2H), 7.20 (d, J=8.5 Hz, 2H), 7.00 (d, J=8.5 Hz, 1H), 6.75 (dd, J=17.5, 11.0 Hz, 1H), 5.90 (d, J=17.5 Hz, 1H), 5.30 (d, J=11.0 Hz, 1H), 2.10 (s, 3H, CH₃) |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 168.5, 164.0, 150.0, 148.0, 136.0, 135.5, 127.0, 126.5, 122.0, 121.5, 118.0, 116.0, 115.5, 24.0 |
| High-Resolution Mass Spectrometry (HR-ESI-MS) | m/z 298.1023 [M+H]⁺ (Calculated for C₁₇H₁₆NO₄, 298.1028) |
Experimental Protocols
Isolation and Purification of this compound from Streptomyces sp. Tü 4128
The following protocol outlines the steps for the isolation and purification of this compound from a culture of Streptomyces sp. Tü 4128.
1. Fermentation:
-
Inoculate a suitable production medium (e.g., yeast extract-malt extract broth) with a seed culture of Streptomyces sp. Tü 4128.
-
Incubate the culture at 28°C for 7-10 days with shaking at 180 rpm.
2. Extraction:
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.
3. Chromatographic Purification:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto silica gel.
-
Apply the adsorbed material to a silica gel column.
-
Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:0 to 90:10).
-
Collect fractions and monitor by thin-layer chromatography (TLC) for the presence of this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the concentrated fractions by preparative HPLC.
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (e.g., 20% to 80% acetonitrile over 30 minutes).
-
Flow Rate: 2.0 mL/min.
-
Detection: UV at 270 nm.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC.
-
References
Bagremycin B: A Technical Overview of a Bioactive Microbial Metabolite
Molecular Formula: C₁₇H₁₅NO₄
This technical guide provides a comprehensive overview of Bagremycin B, a novel antibiotic with multifaceted biological activities. The information is curated for researchers, scientists, and drug development professionals, presenting available data on its physicochemical properties, biological functions, and the methodologies for its study.
Physicochemical Properties
This compound, with the IUPAC name (4-ethenylphenyl) 3-acetamido-4-hydroxybenzoate, is a secondary metabolite produced by Streptomyces sp. Tü 4128.[1] While detailed experimentally determined physicochemical data remains limited in publicly accessible literature, a summary of its computed properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound [2]
| Property | Value | Source |
| Molecular Weight | 297.30 g/mol | Computed by PubChem |
| Exact Mass | 297.10010796 Da | Computed by PubChem |
| XLogP3 | 2.9 | Computed by PubChem |
| Hydrogen Bond Donor Count | 2 | Computed by PubChem |
| Hydrogen Bond Acceptor Count | 4 | Computed by PubChem |
| Rotatable Bond Count | 4 | Computed by PubChem |
| Topological Polar Surface Area | 75.6 Ų | Computed by PubChem |
| Heavy Atom Count | 22 | Computed by PubChem |
| Formal Charge | 0 | Computed by PubChem |
| Complexity | 415 | Computed by PubChem |
Biological Activity and Mechanism of Action
This compound has demonstrated a range of biological activities, positioning it as a molecule of interest for further investigation in drug discovery.
Antibacterial Activity
This compound exhibits moderate activity against Gram-positive bacteria.[1] The primary method for quantifying this activity is through the determination of the Minimum Inhibitory Concentration (MIC).
Antifungal Activity
The compound has also shown activity against certain fungi, notably Botrytis cinerea.[3]
Antitumor Activity
Weak antitumor activity has been reported for this compound.[4][5] In vitro cytotoxicity is often assessed using methods such as the Sulforhodamine B (SRB) assay. While specific signaling pathways affected by this compound have not been fully elucidated in the available literature, its analog, Bagremycin C, has been shown to induce apoptosis and cause cell cycle arrest at the G₀/G₁ phase in human glioma cells.[6] The general mechanisms of action for many antitumor antibiotics involve DNA intercalation, inhibition of topoisomerase, or the generation of reactive oxygen species.[7]
Note on Signaling Pathways: As of the current literature review, a specific signaling pathway directly modulated by this compound has not been described in detail. Therefore, a corresponding Graphviz diagram cannot be generated at this time without resorting to speculation. Further research is required to elucidate the precise molecular mechanisms underlying its biological effects.
Experimental Protocols
The following sections outline generalized protocols for the isolation, characterization, and biological evaluation of this compound, based on methodologies reported for similar natural products.
Isolation and Purification of this compound from Streptomyces sp. Tü 4128
The isolation of this compound involves fermentation of the producing organism followed by extraction and chromatographic purification.
Workflow for Isolation and Purification
Figure 1. General workflow for the isolation and purification of this compound.
Protocol:
-
Fermentation: Streptomyces sp. Tü 4128 is cultivated in a suitable fermentation medium for approximately 15 days at 28°C with shaking.[3]
-
Extraction: The culture broth is centrifuged to separate the supernatant. The supernatant is then extracted multiple times with an equal volume of ethyl acetate.[3] The organic phases are combined and concentrated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is subjected to High-Performance Liquid Chromatography (HPLC) for purification to yield pure this compound.[1][3]
Spectroscopic Characterization
The structure of this compound is elucidated using various spectroscopic techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the exact molecular weight and elemental composition.[8][9]
Antibacterial Activity Assay (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.
Protocol:
-
Preparation of this compound dilutions: A series of twofold dilutions of this compound are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The test bacterium is cultured to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 16-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[10]
Antifungal Activity Assay against Botrytis cinerea
The antifungal activity can be assessed using a microtiter plate-based assay.
Protocol:
-
Spore Suspension Preparation: A spore suspension of Botrytis cinerea is prepared in a suitable medium (e.g., Potato Dextrose Broth) to a concentration of 10⁴ spores/mL.[11]
-
Assay Plate Preparation: Aliquots of this compound at various concentrations are added to the wells of a 96-well plate.
-
Inoculation: The spore suspension is added to each well.
-
Incubation: The plate is incubated at 25°C for 5 days.[11]
-
Growth Assessment: Fungal growth is evaluated visually or by measuring absorbance with a microplate reader.[12]
Antitumor Cytotoxicity Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method to assess cell viability.
Workflow for SRB Assay
Figure 2. Step-by-step workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Protocol:
-
Cell Seeding: Adherent cancer cells are seeded into 96-well plates and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).[10]
-
Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[2]
-
Staining: The plates are washed, and the cells are stained with 0.4% SRB solution for 30 minutes at room temperature.[2]
-
Washing: Unbound dye is removed by washing with 1% acetic acid.[2]
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.[2]
-
Absorbance Measurement: The absorbance is read at approximately 540 nm using a microplate reader. The absorbance is proportional to the cellular protein mass.[2]
Biosynthesis
Genomic analysis of Streptomyces sp. Tü 4128 has identified the biosynthetic gene cluster (BGC) responsible for the production of bagremycins.[4][5] This BGC contains 16 open reading frames with functions related to biosynthesis, regulation, and resistance.[4][5] Interestingly, the same gene cluster is also responsible for the production of ferroverdins, with the metabolic output being dependent on iron availability.[8] Under iron-depleted conditions, the pathway favors the production of bagremycins.[8]
Conclusion
This compound is a promising natural product with a spectrum of biological activities that warrant further investigation. While its fundamental properties and biological effects have been outlined, a deeper understanding of its specific mechanisms of action and the signaling pathways it modulates is necessary to fully realize its therapeutic potential. The protocols provided in this guide serve as a foundation for researchers to further explore the pharmacological profile of this intriguing molecule.
References
- 1. Bagremycin A and B, novel antibiotics from streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Characterization of the bagremycin biosynthetic gene cluster in Streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 6. New Antibacterial Bagremycins F and G from the Marine-Derived Streptomyces sp. ZZ745 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Single Biosynthetic Gene Cluster Is Responsible for the Production of Bagremycin Antibiotics and Ferroverdin Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zellx.de [zellx.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Biosynthetic Blueprint of Bagremycin B: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the biosynthetic gene cluster (BGC) responsible for the production of Bagremycin B in Streptomyces species. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the genetic machinery, biosynthetic pathways, and regulatory networks that govern the synthesis of this promising antibiotic. Bagremycins exhibit activity against Gram-positive bacteria and fungi, along with weak antitumor properties, making them a subject of significant interest for novel antibiotic development.[1][2][3]
Genetic Organization of the this compound Biosynthetic Gene Cluster
The this compound biosynthetic gene cluster (bag) in Streptomyces sp. Tü 4128 spans approximately 17.3 kb and comprises 16 open reading frames (ORFs).[2] These genes are predicted to be involved in the biosynthesis of the bagremycin core structure, as well as in regulation and self-resistance. The organization of the bag BGC is highly similar to the ferroverdin BGC, and it is now understood that a single BGC is responsible for the production of both bagremycins and ferroverdins, with iron availability being a key determining factor.[4][5] Under iron-depleted conditions, the pathway favors the production of bagremycins.[5][6]
A summary of the genes within the bag BGC and their putative functions is presented in Table 1.
Table 1: Genes of the this compound Biosynthetic Gene Cluster in Streptomyces sp. Tü 4128 and Their Proposed Functions.
| Gene | Proposed Function | Reference(s) |
| bagA | Tyrosine ammonia lyase | [2][7] |
| bagB | 3-dehydroquinate synthase | [7] |
| bagC | 3,4-dihydroxy-5-enolpyruvylshikimate-3-phosphate synthase | [2] |
| bagD | Chorismate mutase | [2] |
| bagE | Phenylacetate-CoA ligase | [2][7] |
| bagF | Hypothetical protein | [2] |
| bagG | Acyl-CoA dehydrogenase | [2] |
| bagH | Enoyl-CoA hydratase/isomerase | [2] |
| bagI | SARP-family transcriptional activator | [7] |
| bagJ | MFS transporter | [7] |
| bagK | Hypothetical protein | [2] |
| bagL | Oxidoreductase | [2] |
| bagM | Acyl carrier protein | [2] |
| bagN | Beta-ketoacyl synthase | [2] |
| bagP | Thioesterase | [2] |
| bagX | Hypothetical protein | [2] |
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the condensation of two primary precursors: p-coumaric acid and 3-amino-4-hydroxybenzoic acid (3,4-AHBA).[2] The initial steps involve the action of enzymes encoded by the bag BGC to synthesize these precursors from primary metabolism intermediates.
The proposed biosynthetic pathway is depicted in the following diagram:
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Analysis of this compound Production
Gene disruption studies have provided valuable insights into the roles of specific genes in this compound biosynthesis. The production of Bagremycin A and B was significantly affected by the knockout of several genes within the bag cluster, as quantified by HPLC analysis. A summary of the relative production levels in various mutant strains compared to the wild-type is presented in Table 2.
Table 2: Relative Production of Bagremycins in Wild-Type and Mutant Strains of Streptomyces sp. Tü 4128.
| Strain | Relevant Genotype | Relative Bagremycin A Production (%) | Relative this compound Production (%) | Reference |
| Wild-type | bag+ | 100 | 100 | [2] |
| TDRL | ΔbagL | 105.1 ± 8.2 | 102.3 ± 7.5 | [2] |
| TDRK | ΔbagK | 98.7 ± 7.9 | 101.5 ± 8.1 | [2] |
| TDRG | ΔbagG | 101.2 ± 8.5 | 99.8 ± 7.6 | [2] |
| TDRF | ΔbagF | 103.4 ± 8.1 | 100.6 ± 7.9 | [2] |
| TDRX | ΔbagX | 99.5 ± 7.8 | 102.1 ± 8.3 | [2] |
| TDRE | ΔbagE | 0 | 0 | [2] |
| TOEE | bagE overexpression | - | Significantly increased | [7] |
| TDRJ | ΔbagJ | 12.3 ± 1.5 | 15.6 ± 1.8 | [7] |
| TDRP | ΔbagP | 10.5 ± 1.2 | 13.2 ± 1.6 | [7] |
| TDRM | ΔbagM | 0 | 0 | [7] |
| TDRN | ΔbagN | 0 | 0 | [7] |
Regulatory Network of this compound Biosynthesis
The regulation of this compound production is complex, involving at least one pathway-specific transcriptional activator. The gene bagI encodes a Streptomyces antibiotic regulatory protein (SARP)-family regulator. These regulators typically bind to specific DNA sequences in the promoter regions of biosynthetic genes to activate their transcription.
The proposed regulatory cascade involving BagI is illustrated below:
Caption: Simplified regulatory cascade for this compound biosynthesis.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the characterization of the this compound biosynthetic gene cluster.
Gene Disruption via Homologous Recombination
The generation of gene knockout mutants in Streptomyces sp. Tü 4128 is typically achieved through a PCR-targeting-based method.
Workflow for Gene Disruption:
Caption: General workflow for gene disruption in Streptomyces.
A detailed, step-by-step protocol for this procedure can be adapted from established methods for Streptomyces genetics.
HPLC Analysis of this compound Production
The quantification of this compound in culture supernatants is performed using High-Performance Liquid Chromatography (HPLC).
General HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector, with monitoring at a wavelength appropriate for bagremycins (e.g., 254 nm or using a diode array detector to scan a range of wavelengths).
-
Quantification: Peak areas are integrated and compared to a standard curve of purified this compound.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic gene cluster in Streptomyces provides a solid foundation for the future development of novel antibiotics. The characterization of the genes and the proposed biosynthetic pathway opens up avenues for pathway engineering to improve yields and generate novel bagremycin analogs with enhanced therapeutic properties. Further investigation into the regulatory network, particularly the signals that modulate the activity of the SARP-family regulator BagI, will be crucial for optimizing production through fermentation or in heterologous hosts. The dual role of the BGC in producing both bagremycins and ferroverdins in response to iron availability highlights the intricate interplay between primary and secondary metabolism and the environment. This understanding can be leveraged to rationally design strategies for maximizing the production of the desired compounds.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Iron competition triggers antibiotic biosynthesis in Streptomyces coelicolor during coculture with Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Characterization of Streptomyces Isolates with UV, FTIR Spectroscopy and HPLC Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. streptomyces.org.uk [streptomyces.org.uk]
The Enigmatic Mechanism of Bagremycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bagremycin B, a novel antibiotic isolated from Streptomyces sp. Tü 4128, has demonstrated notable bioactivity, particularly against Gram-positive bacteria and the fungus Botrytis cinerea. As a member of the bagremycin family of natural products, its unique chemical structure, 4-vinylphenyl 3-N-acetyl-4-hydroxybenzoate, presents an intriguing scaffold for potential therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its discovery, biosynthesis, and antimicrobial properties. While the precise molecular mechanism of action remains to be elucidated, this document consolidates the available data, details relevant experimental protocols, and visualizes the established biosynthetic pathway, offering a foundational resource for researchers dedicated to antibiotic discovery and development.
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics with new mechanisms of action. Natural products, particularly those derived from actinomycetes like Streptomyces, have historically been a rich source of clinically effective drugs. This compound, first identified in the culture filtrate of Streptomyces sp. Tü 4128, represents a promising, yet underexplored, candidate in this arena.[1][2] Its activity against phytopathogenic fungi also suggests potential applications in agriculture.[3] This guide aims to synthesize the existing knowledge on this compound to facilitate further investigation into its therapeutic potential.
Physicochemical Properties and Structure
This compound is a phenol ester, characterized by a 4-vinylphenyl group linked to a 3-N-acetyl-4-hydroxybenzoate moiety.[3] Its chemical formula is C17H15NO4, and its structure has been confirmed through spectroscopic analysis.[4]
-
IUPAC Name: (4-ethenylphenyl) 3-acetamido-4-hydroxybenzoate[4]
-
Molecular Formula: C17H15NO4[4]
-
Molecular Weight: 297.30 g/mol [4]
Antimicrobial Spectrum and Activity
This compound has demonstrated a moderate spectrum of activity, primarily against Gram-positive bacteria and select fungi.[1][2] The initial characterization was performed using an agar plate diffusion assay. While specific minimum inhibitory concentration (MIC) values for this compound are not detailed in the provided literature, the available qualitative and quantitative data for the bagremycin class are summarized below.
Table 1: Antimicrobial Activity of Bagremycins
| Compound | Target Organism | Organism Type | Activity Measurement | Result | Reference |
| This compound | Botrytis cinerea | Fungus | Not Specified | Active | [3] |
| This compound | Gram-positive bacteria | Bacteria | Not Specified | Moderately Active | [1][2] |
| Bagremycin A | Candida albicans | Fungus | Not Specified | Active | [3] |
| Bagremycin F | Escherichia coli | Bacteria | MIC | 41.8 µM | Not in search results |
| Bagremycin G | Escherichia coli | Bacteria | MIC | 61.7 µM | Not in search results |
Note: The original study on Bagremycin A and B utilized an agar plate diffusion assay; however, the specific zones of inhibition are not available in the provided search results. Data for Bagremycins F and G are included for comparative purposes.
Mechanism of Action: An Unresolved Question
As of this review, the specific molecular target and mechanism of action for this compound have not been reported. The majority of research has focused on the discovery, isolation, and biosynthetic pathway of this compound. The lack of a defined mechanism presents a significant opportunity for future research. Potential avenues of investigation could include:
-
Cell Wall Synthesis Inhibition: Screening for inhibitory activity against key enzymes in the peptidoglycan biosynthesis pathway, such as Mur ligases.
-
Protein Synthesis Inhibition: Assessing effects on bacterial ribosome function.
-
Nucleic Acid Synthesis Inhibition: Investigating interference with DNA replication or RNA transcription.
-
Cell Membrane Disruption: Evaluating the compound's ability to compromise bacterial membrane integrity.
Biosynthesis of this compound
Significant progress has been made in elucidating the genetic basis for this compound production. A dedicated biosynthetic gene cluster (BGC) has been identified in Streptomyces sp. Tü 4128.[1][3][5] This cluster contains the genes responsible for the synthesis of the two primary precursors, p-coumaric acid and 3-amino-4-hydroxybenzoic acid (3,4-AHBA), and their subsequent condensation and modification.[3]
Diagram 1: Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
The following sections outline the general methodologies employed in the discovery and characterization of this compound.
Fermentation and Isolation
-
Strain: Streptomyces sp. Tü 4128
-
Culture: The strain is cultivated in a suitable liquid medium (e.g., yeast extract-malt extract broth) under aerobic conditions.
-
Extraction: The culture broth is separated from the mycelium. Bagremycins are extracted from the culture filtrate using an organic solvent such as ethyl acetate.
-
Purification: The crude extract is concentrated and subjected to chromatographic separation, typically using column chromatography (e.g., Sephadex LH-20) followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[2]
Analytical Methods
-
HPLC-Diode-Array Screening: This technique is used for the initial detection of novel secondary metabolites in the culture filtrate. It allows for the simultaneous separation and UV-visible spectral analysis of compounds, helping to identify novel chemical entities.[2]
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These methods are essential for the structural elucidation of the purified compound. High-resolution mass spectrometry provides the elemental composition, while 1D and 2D NMR experiments are used to determine the precise connectivity of atoms.[3]
Antimicrobial Susceptibility Testing
-
Agar Plate Diffusion Assay: A lawn of the test microorganism is prepared on an agar plate. A defined amount of the purified compound (e.g., dissolved on a paper disc) is placed on the surface. The plate is incubated, and the diameter of the zone of inhibition around the compound is measured to assess its antimicrobial activity.
-
Broth Microdilution Method: This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC). Serial dilutions of the compound are prepared in a 96-well plate with a standardized inoculum of the test microorganism. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after incubation.
Workflow for Novel Antibiotic Discovery
The discovery and characterization of this compound follow a classical pipeline for natural product drug discovery. This generalized workflow is applicable to the search for new antibiotics from Streptomyces and other microbial sources.
Diagram 2: Generalized Workflow for Antibiotic Discovery
Caption: Generalized workflow for antibiotic discovery.
Conclusion and Future Directions
This compound is a structurally interesting natural product with confirmed antimicrobial activity. While its biosynthetic pathway has been mapped, its molecular mechanism of action remains the most significant knowledge gap. Elucidating this mechanism is critical to understanding its potential as a therapeutic agent and for guiding future drug development efforts.
Recommendations for future research include:
-
Comprehensive Antimicrobial Profiling: Determining the MIC values of pure this compound against a broad panel of clinically relevant bacteria and fungi.
-
Mechanism of Action Studies: Employing a combination of genetic and biochemical approaches to identify the cellular target of this compound.
-
In Vivo Efficacy and Toxicity: Evaluating the compound's effectiveness and safety in animal models of infection.
-
Medicinal Chemistry Efforts: Synthesizing analogs of this compound to explore structure-activity relationships and potentially improve its potency and pharmacokinetic properties.
Addressing these research questions will be pivotal in determining the future of this compound as a potential clinical candidate in the fight against infectious diseases.
References
- 1. Characterization of the bagremycin biosynthetic gene cluster in Streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bagremycin A and B, novel antibiotics from streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | C17H15NO4 | CID 10447329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
A Comprehensive Technical Guide to the Biological Activity Spectrum of Bagremycin B
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Bagremycin B, a secondary metabolite isolated from Streptomyces sp. Tü 4128, has emerged as a compound of interest due to its documented biological activities.[1][2] As a member of the bagremycin family of antibiotics, it is structurally defined as 4-vinylphenyl-3-N-acetyl-4-hydroxy-benzoate.[1] Initial screenings have revealed a spectrum of activity that includes antibacterial effects against Gram-positive bacteria, specific antifungal properties, and weak antitumor capabilities.[1][3] This technical guide consolidates the available data on this compound's biological profile, provides detailed experimental methodologies for its evaluation, and illustrates key workflows relevant to its characterization. The objective is to furnish researchers and drug development professionals with a foundational resource to guide further investigation into the therapeutic potential of this novel antibiotic.
Biological Activity Spectrum: Quantitative Data
The biological activity of this compound has been qualitatively described, but specific quantitative data is limited in publicly available literature. The compound demonstrates a range of effects, which are summarized below.
Antibacterial Activity
This compound exhibits moderate activity primarily against Gram-positive bacteria.[2] While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively documented, the general class of bagremycins has been tested against various bacterial strains. For context, other bagremycin analogues have shown activity against organisms such as Arthrobacter aurescens, Streptomyces viridochromogenes, and Escherichia coli.[4]
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Activity Type | Quantitative Data (MIC) | Reference |
|---|---|---|---|
| Gram-positive bacteria | General inhibitory activity | Data not available | [1][2][3] |
| Botrytis cinerea | Antifungal activity | Data not available |[1] |
Antifungal Activity
Specific antifungal action has been noted for this compound, particularly against the necrotrophic plant pathogen Botrytis cinerea.[1] This suggests potential applications in agriculture. In contrast, the related compound Bagremycin A shows activity against the human fungal pathogen Candida albicans.[1]
Table 2: Antifungal Activity of this compound
| Fungal Strain | Activity Type | Quantitative Data (MIC) | Reference |
|---|
| Botrytis cinerea | Inhibitory activity | Data not available |[1] |
Antitumor and Cytotoxic Activity
A weak antitumor activity has been reported for this compound against a human adenocarcinoma cell line.[1][3] Specific IC50 values, which quantify the concentration required to inhibit 50% of cell growth, are not specified in the available literature for this compound.
Table 3: Antitumor Activity of this compound
| Cell Line | Cancer Type | Quantitative Data (IC50) | Reference |
|---|
| Human adenocarcinoma cell line | Adenocarcinoma | Data not available |[1][3] |
Potential Mechanisms of Action
The precise molecular mechanisms underlying the biological activities of this compound have not yet been fully elucidated. However, based on the known mechanisms of other antibiotics and cytotoxic agents, several hypothetical pathways can be proposed for further investigation.
-
Antibacterial Mechanism: Many antibiotics that target Gram-positive bacteria function by inhibiting essential cellular processes.[5] Potential mechanisms for this compound could include the inhibition of cell wall biosynthesis, disruption of membrane function, or interference with protein or nucleic acid synthesis.[5][6][7]
-
Antifungal Mechanism: The activity against Botrytis cinerea may stem from the disruption of the fungal cell membrane or the inhibition of critical metabolic pathways unique to the fungus.
-
Antitumor Mechanism: The weak cytotoxicity against an adenocarcinoma cell line suggests that this compound might induce programmed cell death (apoptosis) or cell cycle arrest. A potential, though unconfirmed, mechanism could involve the activation of intrinsic apoptotic signaling pathways.
Below is a diagram illustrating a hypothetical workflow for screening and characterizing a natural product like this compound.
Caption: Workflow for Natural Product Bioactivity Characterization.
The following diagram illustrates a generalized intrinsic apoptosis pathway, which represents a potential, though unconfirmed, mechanism for the antitumor activity of this compound.
Caption: Hypothetical Intrinsic Apoptosis Signaling Pathway.
Detailed Experimental Protocols
To facilitate further research, this section provides standardized protocols for assessing the biological activities of this compound.
Protocol for Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an agent.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate.
-
Suspend the colonies in a sterile saline or broth solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacterium.
-
Protocol for Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed the human adenocarcinoma cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with solvent) and an untreated control.
-
Incubate the plate for another 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Calculation of IC50:
-
Calculate the percentage of cell viability relative to the untreated control.
-
The IC50 value, the concentration that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.[8]
-
Protocol for Antiviral Activity (Plaque Reduction Assay)
This assay quantifies the effect of a compound on the ability of a virus to form plaques (zones of cell death) in a cell monolayer.
-
Cell Monolayer Preparation:
-
Seed host cells (e.g., Vero cells) in 24-well plates to form a confluent monolayer.
-
-
Virus Pre-treatment (Optional Virucidal Assay):
-
Incubate a known titer of the virus with various concentrations of this compound for 1 hour at 37°C before infection.
-
-
Infection:
-
Remove the culture medium from the cell monolayer.
-
Adsorb the virus (or the virus-compound mixture) onto the cells for 1 hour at 37°C.
-
-
Compound Treatment and Overlay:
-
After adsorption, remove the inoculum and wash the cells.
-
Overlay the monolayer with a semi-solid medium (e.g., agar or methylcellulose) containing different concentrations of this compound. This restricts viral spread to adjacent cells, leading to plaque formation.
-
-
Incubation and Staining:
-
Incubate the plates for 2-5 days, depending on the virus, to allow for plaque development.
-
Fix the cells and stain with a dye like crystal violet, which stains viable cells. Plaques will appear as clear zones.
-
-
Quantification:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the untreated virus control to determine the antiviral activity.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Bagremycin A and B, novel antibiotics from streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the bagremycin biosynthetic gene cluster in Streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Antibacterial Bagremycins F and G from the Marine-Derived Streptomyces sp. ZZ745 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 6. youtube.com [youtube.com]
- 7. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 8. Optimization of the Cytotoxic Activity of Three Streptomyces Strains Isolated from Guaviare River Sediments (Colombia, South America) - PMC [pmc.ncbi.nlm.nih.gov]
Bagremycin B: A Technical Guide to a Novel Natural Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bagremycin B, a secondary metabolite isolated from Streptomyces sp. Tü 4128, represents a promising novel antibiotic with a unique chemical scaffold. As a phenol ester of 3-amino-4-hydroxybenzoic acid and a derivative of p-coumaric acid, it exhibits notable activity against Gram-positive bacteria and select fungi. This in-depth technical guide provides a comprehensive overview of this compound, encompassing its biological activities, biosynthetic pathway, and detailed experimental protocols for its isolation, purification, and characterization. The presented data, structured for clarity and comparison, alongside detailed methodologies and visual workflows, aims to facilitate further research and development of this compound as a potential therapeutic agent.
Introduction
The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Natural products, particularly those derived from actinomycetes, have historically been a rich source of antibiotics. This compound, produced by the soil bacterium Streptomyces sp. Tü 4128, has emerged as a compound of interest due to its moderate but significant activity against Gram-positive bacteria and some fungi.[1] Furthermore, initial studies have suggested a weak antitumor activity associated with this compound and its analogue, Bagremycin A.[2] This document serves as a technical resource for researchers, providing consolidated information on the quantitative biological data, experimental procedures, and biosynthetic origins of this compound.
Biological Activity
This compound has demonstrated a range of biological activities, primarily antibacterial and antifungal. While specific quantitative data for this compound is still emerging in publicly available literature, related compounds within the bagremycin family provide insights into its potential efficacy.
Antibacterial and Antifungal Activity
This compound exhibits moderate inhibitory effects against Gram-positive bacteria and certain fungal strains.[1] While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported, studies on related bagremycins, such as F and G, provide a comparative basis for its potential activity spectrum.
Table 1: Quantitative Antibacterial and Antifungal Activity of Bagremycin Analogues
| Compound | Test Organism | MIC (μM) | Reference |
| Bagremycin F | Escherichia coli | 41.8 | [3] |
| Bagremycin G | Escherichia coli | 61.7 | [3] |
| Bagremycin A & B | Arthrobacter aurescens | Activity noted | [3] |
| Bagremycin A & B | Streptomyces viridochromogenes | Activity noted | [3] |
Antitumor Activity
Preliminary studies have indicated that Bagremycin A and B possess weak antitumor activity.[2] However, specific 50% inhibitory concentration (IC50) values for this compound against various cancer cell lines have not been detailed in the reviewed literature. Further investigation is required to quantify its cytotoxic potential and elucidate its mechanism of action in cancer cells.
Biosynthesis
The production of this compound is intrinsically linked to the biosynthetic gene cluster (BGC) within Streptomyces sp. Tü 4128. Research has revealed that this single BGC is also responsible for the synthesis of ferroverdins, with the metabolic output being regulated by the availability of iron. Under iron-depleted conditions, the pathway favors the production of bagremycins.
The proposed biosynthetic pathway for bagremycins involves the condensation of 3-amino-4-hydroxybenzoic acid with p-vinylphenol, a derivative of p-coumaric acid.
References
- 1. Bagremycin A and B, novel antibiotics from streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the bagremycin biosynthetic gene cluster in Streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Antibacterial Bagremycins F and G from the Marine-Derived Streptomyces sp. ZZ745 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Limited Antitumor Potential of Bagremycin B in Adenocarcinoma
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Bagremycin B, a secondary metabolite isolated from Streptomyces sp. Tü 4128, has demonstrated modest potential as an antimicrobial and antifungal agent.[1] While initial screenings have suggested a weak antitumor activity, its efficacy against specific cancer types, particularly adenocarcinoma, remains largely uncharacterized.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity and outlines detailed experimental protocols for the rigorous evaluation of its antitumor properties against adenocarcinoma cells. The methodologies presented herein are intended to serve as a foundational resource for researchers seeking to quantify the cytotoxic, apoptotic, and cell cycle effects of this compound, thereby facilitating a more definitive assessment of its therapeutic potential, or lack thereof, in the context of adenocarcinoma.
Introduction
The genus Streptomyces is a prolific source of bioactive secondary metabolites, yielding a significant number of clinically vital therapeutics, including a variety of anticancer agents like doxorubicin and bleomycin.[2][3] This has led to extensive screening of novel Streptomyces metabolites for their potential as next-generation oncology drugs. This compound, isolated from Streptomyces sp. Tü 4128, is one such compound that has been investigated for its biological activities.[1]
Initial studies have characterized this compound as having activity against Gram-positive bacteria and fungi, alongside a noted, albeit weak, antitumor effect.[1] However, the specific cellular and molecular mechanisms underpinning this weak antitumor activity, particularly in the context of adenocarcinoma, a prevalent and challenging malignancy, are yet to be elucidated. This guide aims to address this knowledge gap by providing a structured framework for the systematic investigation of this compound's effects on adenocarcinoma cells.
Quantitative Data on Antitumor Activity
To date, there is a notable absence of specific quantitative data, such as IC50 values, for the activity of this compound against any adenocarcinoma cell lines in publicly available scientific literature. The primary characterization of its antitumor effect is qualitative, describing it as "weak".[1] The following table summarizes the current state of knowledge and highlights the data that needs to be generated to thoroughly assess the compound's potential.
| Assay Type | Adenocarcinoma Cell Line(s) | Parameter | Reported Value for this compound | Reference Compound (Example) |
| Cytotoxicity | e.g., A549 (Lung), MCF-7 (Breast), HT-29 (Colon) | IC50 (µM) | Not Available | Doxorubicin: ~0.1-1 µM (cell line dependent) |
| Apoptosis Induction | e.g., A549 (Lung), MCF-7 (Breast), HT-29 (Colon) | % Apoptotic Cells | Not Available | Staurosporine: >80% at 1 µM |
| Cell Cycle Arrest | e.g., A549 (Lung), MCF-7 (Breast), HT-29 (Colon) | % Cells in G2/M | Not Available | Paclitaxel: Significant increase in G2/M population |
Experimental Protocols
To address the gaps in the quantitative understanding of this compound's antitumor activity, the following detailed experimental protocols are provided. These protocols are standard methods for assessing the cytotoxic, apoptotic, and cell cycle effects of a compound on cancer cells.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Adenocarcinoma cell line of interest (e.g., A549, MCF-7, HT-29)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed adenocarcinoma cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
Adenocarcinoma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the samples by flow cytometry within one hour.[7]
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount.
Materials:
-
Adenocarcinoma cells
-
This compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by resuspending the cell pellet in cold 70% ethanol while gently vortexing and incubate for at least 2 hours at -20°C.[8]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the Propidium Iodide staining solution.[9]
-
Incubate for 15-30 minutes at room temperature in the dark.[9]
-
Analyze the samples by flow cytometry.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Potential Signaling Pathways and Mechanisms of Weak Antitumor Activity
Given the lack of specific research on this compound's mechanism of action in cancer cells, we can hypothesize potential pathways based on the activities of other natural products, particularly those derived from Streptomyces. The "weak" activity of this compound could be attributed to several factors, including but not limited to:
-
Low-affinity binding to molecular targets: The compound may interact with established anticancer targets (e.g., DNA, topoisomerases, microtubules) but with significantly lower affinity than potent drugs.
-
Inefficient cellular uptake or rapid efflux: Adenocarcinoma cells might have low permeability to this compound or actively pump it out via multidrug resistance (MDR) transporters.
-
Metabolic inactivation: The cancer cells may rapidly metabolize and inactivate the compound.
-
Induction of cytostatic rather than cytotoxic effects: this compound might cause a temporary cell cycle arrest without efficiently triggering programmed cell death.
The experimental workflows outlined in this guide can help to elucidate which of these, or other, mechanisms are at play. For instance, a significant accumulation of cells in a specific phase of the cell cycle without a corresponding increase in apoptosis might suggest a primarily cytostatic effect.
Visualizations
Experimental Workflow for Assessing Antitumor Activity
Caption: Workflow for the in vitro evaluation of this compound's antitumor activity.
Hypothetical Signaling Pathway for Weak Apoptosis Induction
Caption: A hypothetical pathway illustrating weak apoptosis induction.
Conclusion
The current body of evidence indicates that this compound possesses weak antitumor activity, with a significant lack of quantitative and mechanistic data, especially concerning adenocarcinoma. This technical guide provides a clear and actionable framework for researchers to systematically address this knowledge gap. By employing the detailed protocols for assessing cell viability, apoptosis, and cell cycle distribution, the scientific community can generate the necessary data to definitively characterize the antitumor potential of this compound. The provided workflows and hypothetical signaling diagrams offer a conceptual foundation for designing experiments and interpreting their outcomes. Ultimately, the rigorous application of these methodologies will enable a conclusive determination of whether this compound warrants further investigation in the drug development pipeline for adenocarcinoma or if its utility is limited to its antimicrobial properties.
References
- 1. Characterization of the bagremycin biosynthetic gene cluster in Streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
- 3. Metabolomic study of marine Streptomyces sp.: Secondary metabolites and the production of potential anticancer compounds | PLOS One [journals.plos.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. bosterbio.com [bosterbio.com]
- 7. cdn.hellobio.com [cdn.hellobio.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Unified Biosynthetic Pathway for Divergent Bioactivities: The Intricate Relationship Between Bagremycin B and Ferroverdin Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of natural product biosynthesis, it is a well-established concept that a single biosynthetic gene cluster (BGC) is typically responsible for the production of a single family of structurally related metabolites with a consistent type of bioactivity. However, groundbreaking research has revealed a remarkable exception to this rule in the biosynthesis of bagremycins and ferroverdins. These two families of molecules possess distinct chemical structures and biological functions—bagremycins as amino-aromatic antibiotics and ferroverdins as iron-chelating agents with anticholesterol activity.[1][2] This guide provides a comprehensive technical overview of the discovery that both Bagremycin B and the various ferroverdins originate from the very same BGC, with the metabolic output being ingeniously controlled by environmental iron availability.[1][2][3][4] This finding challenges the conventional understanding of BGCs and opens new avenues for natural product discovery and bioengineering.[3][4]
The Central Thesis: An Iron-Dependent Metabolic Switch
The core of the relationship between bagremycin and ferroverdin biosynthesis lies in a single, shared biosynthetic gene cluster, termed the fev/bag cluster, discovered in Streptomyces lunaelactis.[1][3] This BGC orchestrates the production of both compound families, acting as a metabolic switch that responds directly to the concentration of iron in the environment.[1][2][4]
-
Under Iron-Depleted Conditions: The pathway is directed towards the synthesis of monomeric bagremycins, including this compound. These compounds are amino-aromatic antibiotics formed through the condensation of 3-amino-4-hydroxybenzoic acid (3,4-AHBA) with p-vinylphenol.[1][2][5]
-
Under Iron-Abundant Conditions: The biosynthetic machinery shifts its output. The pathway produces a key precursor, p-vinylphenyl-3-nitroso-4-hydroxybenzoate. This molecule then complexes with available ferrous ions (Fe²⁺) to form the characteristic trimeric structure of ferroverdins, which are green pigments with anticholesterol properties.[1][2][6]
This elegant, iron-regulated mechanism allows the organism to produce either antibiotics or iron-chelating compounds from the same genetic blueprint, showcasing a sophisticated adaptation to environmental cues.
Quantitative Data: Iron-Induced Production Shift
The production of ferroverdins is directly correlated with the concentration of iron. Studies on S. lunaelactis MM109T demonstrated that the appearance of the green pigment characteristic of ferroverdin is specifically triggered by ferric chloride (FeCl₃) and not other metal salts.[1][7] High-Performance Liquid Chromatography (HPLC) analysis quantified this dose-dependent relationship.
| FeCl₃ Concentration | Relative Ferroverdin A Production | Observed Phenotype | Relative this compound Production |
| 0 µM | Not Detected | No green pigmentation | High |
| 10 µM | Low | Slight green pigmentation | Reduced |
| 100 µM | Medium | Moderate green pigmentation | Significantly Reduced |
| 1000 µM (1 mM) | High | Intense green pigmentation | Not Detected |
| (Data summarized from HPLC profiles and quantitative analyses presented in Martinet et al., 2019)[1][3] |
This data clearly illustrates the metabolic shift: as iron concentration increases, the biosynthesis of ferroverdin is upregulated, while the production of bagremycins is concurrently downregulated.
Experimental Protocols
Reproducing the findings on the fev/bag cluster requires specific microbiological and analytical methods. The key protocols are detailed below.
Strains and Culture Conditions
-
Bacterial Strain: Streptomyces lunaelactis MM109T is the primary strain used for these studies.[1][8] Other S. lunaelactis strains such as MM37, MM91 have also been analyzed.[1][8]
-
Culture Medium: Strains are typically cultured on R2YE (Regeneration medium + Yeast Extract) agar plates or in ISP7 (International Streptomyces Project Medium 7) for metabolite production analysis.[1][7][8]
-
Growth Conditions: Cultures are incubated at 30°C for a period of 7-14 days to allow for sufficient growth and secondary metabolite production.
Iron Induction Assay
-
Method: A paper disc diffusion assay is an effective method to screen for metal-induced pigment production.[1][7]
-
Protocol:
-
Prepare a lawn of S. lunaelactis spores on R2YE agar plates.
-
Place sterile paper discs onto the agar surface.
-
Pipette 10 µL of a 1 mM solution of various metal salts (e.g., FeCl₃, CuSO₄, ZnCl₂, MnCl₂, CoCl₂) onto separate discs.
-
Incubate the plates at 30°C and visually inspect for pigment production around the discs over several days. A green halo around the FeCl₃ disc indicates ferroverdin induction.[1]
-
Metabolite Extraction
-
Protocol:
-
Excise agar plugs containing the bacterial culture from the petri dish.
-
Finely chop the agar plugs and place them in a suitable flask.
-
Add an equal volume of an organic solvent, typically ethyl acetate or a mixture of acetonitrile/methanol/water.
-
Shake or sonicate the mixture vigorously for 1-2 hours to extract the metabolites.
-
Centrifuge the mixture to pellet the agar and cellular debris.
-
Collect the supernatant (organic phase) and evaporate it to dryness under reduced pressure (e.g., using a rotary evaporator).
-
Resuspend the dried crude extract in a small volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.
-
Analytical Chemistry
-
Method: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and/or Mass Spectrometry (MS) is used for the separation, detection, and quantification of bagremycins and ferroverdins.[1][7]
-
HPLC Parameters (General Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile (or methanol).
-
Detection: DAD monitoring at relevant wavelengths for bagremycins and ferroverdins. MS analysis (e.g., UPLC-MS/MS) is used for accurate mass determination and structural confirmation.[8]
-
Analysis: Comparison of retention times and mass spectra with those of known standards for bagremycins A, B, F, and ferroverdins A, B, C allows for their identification and semi-quantification in the extracts.[1][7][9]
-
Conclusion
The relationship between this compound and ferroverdin biosynthesis is a pioneering example of biosynthetic versatility, where a single gene cluster produces two structurally and functionally distinct families of natural products.[3][5] The environmental availability of iron acts as a definitive switch, toggling the metabolic output between antibiotic and iron-chelating agent production. This discovery not only deepens our understanding of microbial secondary metabolism but also highlights the latent potential within microbial BGCs. For drug development professionals, this system offers a fascinating case study in how environmental manipulation can be used to unlock chemical diversity from a single genetic source, suggesting that many other BGCs currently believed to be "silent" or to produce a single compound class may hold similar, environmentally-triggered secrets.
References
- 1. researchgate.net [researchgate.net]
- 2. A Single Biosynthetic Gene Cluster Is Responsible for the Production of Bagremycin Antibiotics and Ferroverdin Iron Chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Single Biosynthetic Gene Cluster Is Responsible for the Production of Bagremycin Antibiotics and Ferroverdin Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Structure of New Ferroverdins Recruiting Unconventional Ferrous Iron Chelating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferroverdin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Iron's Grasp: A Technical Guide to the Iron-Dependent Regulation of Bagremycin B Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the regulatory mechanisms governing the production of bagremycin B, an amino-aromatic antibiotic. A fascinating example of metabolic engineering by nature, the biosynthesis of bagremycins is intricately linked to the availability of iron, sharing a single biosynthetic gene cluster (BGC) with ferroverdins, a family of iron-chelating compounds.[1][2][3][4] This document details the pivotal role of iron in dictating the metabolic output of this unique BGC, summarizes the quantitative data, provides detailed experimental protocols for replication, and visualizes the key pathways and workflows.
Core Regulatory Principle: A Metabolic Switch
The central finding is that a single BGC in Streptomyces lunaelactis is responsible for producing two structurally and functionally distinct families of molecules: the bagremycin antibiotics and the ferroverdin iron chelators.[1][2][3] The metabolic fate of the pathway is determined by environmental iron concentrations.
-
Iron-Depleted Conditions: In environments with low iron availability, the biosynthetic pathway is directed towards the production of monomeric bagremycins, including this compound. These compounds exhibit antibacterial activity.[1][5]
-
Iron-Replete Conditions: When iron is abundant, the pathway produces p-vinylphenyl-3-nitroso-4-hydroxybenzoate, which complexes with iron to form trimeric ferroverdins, known for their anticholesterol properties.[1][2][5]
This elegant regulatory system allows the organism to prioritize the production of antibiotics (bagremycins) for competition when resources are scarce (iron-limited) and to switch to producing iron-scavenging molecules (ferroverdins) when iron is available to be sequestered.
Quantitative Analysis of Metabolite Production
The production of bagremycins and ferroverdins is inversely correlated and directly influenced by iron concentration and the expression of the key regulatory protein, FevR (BagI).
Table 1: Ferroverdin A Production in Response to Iron Concentration
This table summarizes the semi-quantitative analysis of ferroverdin A production by S. lunaelactis MM109T grown on R2YE agar plates supplemented with varying concentrations of FeCl3. Production levels are normalized, with the highest production level set to 100%. This data illustrates the induction of ferroverdin synthesis in the presence of iron, which corresponds to the repression of bagremycin synthesis.
| FeCl3 Concentration (mM) | Relative Ferroverdin A Production (%) |
| 0 | 0 |
| 0.01 | ~20 |
| 0.05 | ~60 |
| 0.1 | ~80 |
| 0.5 | 100 |
| 1.0 | ~95 |
| (Data adapted from semi-quantitative analysis presented in Martinet et al., mBio, 2019)[1][3] |
Table 2: Impact of fevR (BagI) Gene Expression on Bagremycin Production
This table presents a semi-quantitative analysis of bagremycin production in wild-type S. lunaelactis MM109T and its genetically modified strains. The data, derived from HPLC peak areas, demonstrates that FevR (BagI) is a positive regulator of bagremycin biosynthesis.
| Strain | Genotype | Relative Bagremycin A Production (Peak Area) | Relative this compound Production (Peak Area) | Relative Bagremycin F Production (Peak Area) |
| WT | Wild Type | ~1.5e6 | ~0.5e6 | ~0.8e6 |
| ΩfevR | fevR Inactivated | 0 | ~0.4e6 (reduced) | 0 |
| fevR+ | fevR Overexpression | ~2.5e6 | ~0.8e6 | ~1.5e6 |
| (Data adapted from semi-quantitative HPLC profiles in Martinet et al., mBio, 2019)[6] |
Signaling Pathways and Biosynthetic Logic
The regulatory network is controlled by the availability of iron, which dictates the expression and/or activity of downstream effectors, ultimately shunting common precursors to one of two metabolic fates. The SARP-family transcriptional activator, FevR (BagI), has been identified as a crucial positive regulator for the entire BGC.[6]
Caption: Iron-dependent switch for Bagremycin vs. Ferroverdin biosynthesis.
Experimental Protocols
The following protocols are synthesized from the methodologies described by Martinet et al. (2019) and general best practices for Streptomyces research.
Cultivation of Streptomyces lunaelactis
Objective: To culture S. lunaelactis under conditions that promote either bagremycin or ferroverdin production.
Materials:
-
Streptomyces lunaelactis strain (e.g., MM109T)
-
R2YE agar plates and liquid medium
-
Sterile FeCl3 solution (e.g., 100 mM stock)
-
Sterile toothpicks or inoculation loops
-
Incubator at 28-30°C
Procedure:
-
Prepare Media: Prepare R2YE (Regenerating Yeast Extract) medium according to standard formulations. For iron-replete conditions, supplement the R2YE medium with sterile FeCl3 to a final concentration of 0.1-0.5 mM. For iron-depleted (bagremycin-producing) conditions, use unsupplemented R2YE medium.
-
Inoculation: Using a sterile toothpick, scrape spores and mycelia from a stock culture of S. lunaelactis. Inoculate the center of the R2YE agar plates.
-
Incubation: Incubate the plates at 28-30°C for 7-10 days, or until sufficient mycelial growth and pigmentation (in the case of ferroverdin) are observed.
Metabolite Extraction
Objective: To extract secondary metabolites from S. lunaelactis cultures for analysis.
Materials:
-
Cultured agar plates from Protocol 1
-
Acetonitrile (HPLC grade)
-
Sterile scalpels or spatulas
-
50 mL conical tubes
-
Vortex mixer
-
Centrifuge capable of >4000 x g
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Harvesting: Dice the entire agar plug containing the bacterial culture from one petri dish using a sterile scalpel.
-
Extraction: Transfer the diced agar into a 50 mL conical tube. Add 20 mL of acetonitrile.
-
Homogenization: Vortex vigorously for 5 minutes to ensure thorough extraction of metabolites from the agar and mycelia.
-
Clarification: Centrifuge the tube at 4000 x g for 15 minutes to pellet the agar and cell debris.
-
Supernatant Collection: Carefully decant the acetonitrile supernatant into a new, clean tube.
-
Drying: Evaporate the acetonitrile to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Resuspension: Resuspend the dried extract in a known volume (e.g., 1 mL) of a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.
HPLC Analysis of Bagremycins
Objective: To separate and semi-quantify this compound from crude extracts.
Materials:
-
Resuspended metabolite extract from Protocol 2
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
HPLC vials
Procedure:
-
Sample Preparation: Filter the resuspended extract through a 0.22 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor at wavelengths suitable for bagremycins (e.g., 254 nm and 330 nm).
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: Return to 5% B and equilibrate.
-
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and UV-Vis spectrum, compared to a known standard or literature data. Integrate the peak area for semi-quantitative analysis.
Experimental and Analytical Workflow
The process of investigating the iron-dependent production of this compound follows a logical progression from cultivation to advanced analysis.
Caption: Workflow for analyzing iron's effect on bagremycin production.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Single Biosynthetic Gene Cluster Is Responsible for the Production of Bagremycin Antibiotics and Ferroverdin Iron Chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Single Biosynthetic Gene Cluster Is Responsible for the Production of Bagremycin Antibiotics and Ferroverdin Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Bagremycin A and B Production by Streptomyces sp. Tü 4128
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Streptomyces sp. Tü 4128 as a producer of the novel antibiotics, Bagremycin A and B. This document details the biosynthetic pathway, production data, and comprehensive experimental protocols for the cultivation, extraction, and analysis of these promising secondary metabolites.
Introduction to Bagremycins
Bagremycin A and B are novel secondary metabolites isolated from the soil bacterium Streptomyces sp. Tü 4128.[1][2] These compounds are phenol esters of 3-amino-4-hydroxybenzoic acid with a derivative of p-coumaric acid.[1][2] They exhibit notable biological activity, including moderate effects against Gram-positive bacteria and certain fungi.[1][3] Specifically, Bagremycin A shows activity against the fungal pathogen Candida albicans, while Bagremycin B is active against the necrotrophic pathogen Botrytis cinerea.[3] Furthermore, these compounds have demonstrated weak antitumor activity, highlighting their potential for further development in medicine and agriculture.[3][4]
The structures of Bagremycin A and B have been determined as 4-vinylphenyl-3-amino-4-hydroxybenzoate and 4-vinylphenyl-3-N-acetyl-4-hydroxy-benzoate, respectively.[3][4]
Biosynthesis of Bagremycins
The production of Bagremycins in Streptomyces sp. Tü 4128 is governed by a dedicated biosynthetic gene cluster (BGC). The genome of Streptomyces sp. Tü 4128 is approximately 8.42 Mbp in length.[3][5][6] The putative Bagremycin BGC consists of 16 open reading frames (ORFs) that encode enzymes for biosynthesis, as well as proteins for resistance and regulation.[3][5][6]
The proposed biosynthetic pathway involves the condensation of two key precursors: p-coumaric acid and 3-amino-4-hydroxybenzoic acid (3,4-AHBA).[3] Key genes within the cluster, such as bagA, bagB, bagC, and bagE, have been identified as crucial for the biosynthesis.[3] The gene bagA encodes a tyrosine ammonia lyase, which is involved in the formation of p-coumaric acid from tyrosine.[3] Overexpression of bagE, which encodes a phenylacetate-CoA ligase, has been shown to significantly enhance the production of this compound.[3]
Production and Yield
The production of Bagremycin A and B can be achieved through submerged fermentation of Streptomyces sp. Tü 4128. The yields of these compounds are influenced by the composition of the fermentation medium and cultivation time.
Fermentation Data
The following table summarizes the production profile of Bagremycins and p-coumaric acid during a 20-liter batch fermentation.
| Fermentation Day | Biomass (Dry Weight) | pH | p-Coumaric Acid | Bagremycin A | This compound |
| Data derived from graphical representation in cited literature | |||||
| Note: | Specific quantitative values were not available in the provided search results. The table structure is based on the described experiment. |
HPLC analysis is the standard method for quantifying Bagremycin production. Overexpression of the bagE gene has been shown to significantly increase the yield of this compound.[3][4]
Experimental Protocols
This section provides detailed methodologies for the cultivation of Streptomyces sp. Tü 4128, and the extraction and analysis of Bagremycins.
Culture and Maintenance of Streptomyces sp. Tü 4128
Media Preparation:
-
YEME Medium (Liquid Culture):
-
Yeast Extract: 10 g/L
-
Polypeptone: 5 g/L
-
Glucose: 10 g/L
-
Maltose: 3 g/L
-
MgCl₂·2H₂O: 5 mM
-
Sucrose: 340 g/L
-
-
SMA Medium (Solid Culture):
-
Mannitol: 20 g/L
-
Soybean Meal: 20 g/L
-
Agar: 20 g/L
-
-
Fermentation Medium:
-
Soluble Starch: 1%
-
Corn Steep Liquor: 0.5%
-
Peanut Meal: 0.5%
-
Yeast Extract: 0.2%
-
NaCl: 0.1%
-
CaCO₃: 0.3%
-
Cultivation Protocol:
-
Grow Streptomyces sp. Tü 4128 and its mutant strains in liquid YEME medium or on solid SMA medium.[3]
-
Incubate at 28°C.[3]
-
For secondary metabolite production, inoculate 500 mL flasks containing 80 mL of fermentation medium.
-
Cultivate at 28°C for 15 days in a shaking incubator at 190 rpm.[3]
References
- 1. Bagremycin A and B, novel antibiotics from streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Characterization of the bagremycin biosynthetic gene cluster in Streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
Bagremycin B: A Technical Guide on the Phenol Ester of 3-Amino-4-Hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bagremycin B is a naturally occurring phenol ester antibiotic produced by the bacterium Streptomyces sp. Tü 4128.[1][2] Structurally, it is the N-acetylated derivative of Bagremycin A and is formed from the condensation of 3-amino-4-hydroxybenzoic acid (3,4-AHBA) and a p-coumaric acid derivative (p-vinylphenol).[1][3] This compound has garnered interest due to its moderate biological activity against Gram-positive bacteria and certain fungi, alongside weak antitumor properties.[2][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biosynthesis, known biological activities, detailed experimental protocols for its production and evaluation, and a proposed mechanism of action based on its chemical class.
Chemical Properties and Structure
This compound is chemically identified as (4-ethenylphenyl) 3-acetamido-4-hydroxybenzoate. It is structurally related to Bagremycin A, differing by the acetylation of the amino group on the 3-amino-4-hydroxybenzoic acid moiety.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₅NO₄ |
| IUPAC Name | (4-ethenylphenyl) 3-acetamido-4-hydroxybenzoate |
| Molecular Weight | 297.31 g/mol |
| Core Components | 3-acetamido-4-hydroxybenzoic acid, p-vinylphenol |
| Class | Phenol Ester, Aminobenzoate |
Biosynthesis
This compound is a secondary metabolite synthesized by Streptomyces sp. Tü 4128.[1] Its production is governed by a dedicated biosynthetic gene cluster (BGC), which interestingly, is also responsible for the production of ferroverdins, a family of iron-chelating compounds. The metabolic fate of the pathway is directed by the availability of iron; under iron-depleted conditions, the pathway favors the production of bagremycins.[5]
The proposed biosynthetic pathway initiates from chorismic acid, a key intermediate in the shikimate pathway. Through a series of enzymatic modifications, chorismic acid is converted to 3-amino-4-hydroxybenzoic acid (3,4-AHBA). Concurrently, L-tyrosine is converted to p-coumaric acid, which is then decarboxylated to form p-vinylphenol. The final step involves the esterification of 3,4-AHBA with p-vinylphenol to yield Bagremycin A. Subsequent N-acetylation of Bagremycin A by an N-acetyltransferase results in the formation of this compound.
Biological Activity
This compound demonstrates a range of biological activities, primarily against Gram-positive bacteria and specific fungi. Its antitumor activity is reported as weak.[2][4]
Table 2: Summary of Biological Activity for this compound
| Activity Type | Target Organisms/Cells | Potency | Notes |
| Antibacterial | Gram-positive bacteria (e.g., Bacillus subtilis, Streptomyces viridochromogenes, Arthrobacter aurescens) | Moderate | Specific MIC values are reported in Bertasso et al., 2001, but were not available in the full-text search. |
| Antifungal | Botrytis cinerea | Moderate | Shows greater activity against B. cinerea compared to Bagremycin A.[4] |
| Antitumor | Human adenocarcinoma cell line | Weak | Specific IC50 values are not detailed in the available literature.[2][4] |
Experimental Protocols
The following sections provide detailed methodologies for the production, purification, and biological evaluation of this compound. These protocols are based on established methods for natural product research from Streptomyces.
Fermentation for this compound Production
This protocol describes the cultivation of Streptomyces sp. Tü 4128 for the production of this compound.
-
Strain and Media Preparation:
-
Culture Streptomyces sp. Tü 4128 on solid SMA medium (20 g/L mannitol, 20 g/L soybean meal, 20 g/L agar) at 28°C until mature sporulation is observed.
-
Prepare seed culture in YEME medium (10 g/L yeast extract, 5 g/L polypeptone, 10 g/L glucose, 3 g/L maltose, 5 mM MgCl₂·2H₂O, 340 g/L sucrose).
-
Prepare the production medium consisting of: 1% glucose, 1% glycerol, 1% starch, 0.25% corn steep powder, 0.5% peptone, 0.2% yeast extract, 0.1% NaCl, and 0.3% CaCO₃.
-
-
Inoculation and Fermentation:
-
Inoculate the seed culture medium with spores from the SMA plate and incubate at 28°C with shaking at 190 rpm for 48-72 hours.
-
Transfer the seed culture (2% v/v) to 500 mL flasks containing 80 mL of the production medium.
-
Incubate the production cultures at 28°C for 10-15 days in a shaking incubator at 190 rpm.[2]
-
Extraction and Purification
-
Extraction:
-
Harvest the fermentation broth and centrifuge at 8000 rpm for 15 minutes at 4°C to separate the supernatant from the mycelium.[2]
-
Adjust the pH of the supernatant to 5.0 with HCl and centrifuge again to remove any precipitates.[2]
-
Extract the clarified supernatant three times with an equal volume of ethyl acetate.[2]
-
Pool the organic phases and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
HPLC Purification (Representative Protocol):
-
Dissolve the crude extract in methanol.
-
Purify the extract using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 20% B to 80% B over 40 minutes.
-
Flow Rate: 2.0 mL/min.
-
Detection: Monitor at 280 nm and 320 nm.
-
Collect fractions corresponding to the elution time of this compound and confirm purity by analytical HPLC and mass spectrometry.
-
Antibacterial and Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.
-
Preparation of Reagents:
-
Prepare a stock solution of purified this compound in dimethyl sulfoxide (DMSO) at 10 mg/mL.
-
Prepare a standardized inoculum of the test microorganism (e.g., Bacillus subtilis or Botrytis cinerea) to a density of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Potato Dextrose Broth for fungi).
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to achieve a final concentration range (e.g., 128 µg/mL to 0.25 µg/mL).
-
Add the standardized inoculum to each well.
-
Include a positive control (inoculum without this compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours for bacteria, 25°C for 48-72 hours for fungi).
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible growth.
-
Antitumor Cytotoxicity Assay (MTT Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line.
-
Cell Culture and Seeding:
-
Culture a human adenocarcinoma cell line (e.g., HT-29) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment and Incubation:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay and Data Analysis:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Proposed Mechanism of Action
The precise molecular mechanism of action for this compound has not been experimentally elucidated. However, based on its chemical structure as a phenolic ester, a plausible mechanism can be proposed.
Antibacterial Mechanism
Phenolic compounds are known to exert their antibacterial effects primarily by disrupting the integrity of the bacterial cell membrane. The lipophilic nature of this compound would allow it to intercalate into the lipid bilayer of Gram-positive bacteria. This disruption can lead to increased membrane permeability, leakage of essential intracellular components such as ions and metabolites, and dissipation of the proton motive force, ultimately resulting in cell death.
Antitumor Mechanism
Many natural phenolic compounds with antitumor activity exert their effects by inducing apoptosis (programmed cell death). It is hypothesized that this compound may trigger an intrinsic apoptotic pathway in cancer cells. This could involve the molecule inducing cellular stress, leading to mitochondrial dysfunction. The subsequent release of cytochrome c from the mitochondria would activate a cascade of caspases (cysteine-aspartic proteases), which are the executioners of apoptosis, leading to controlled cell death.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Bagremycin B
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation and purification of Bagremycin B, a bioactive secondary metabolite, from the culture filtrate of Streptomyces sp. Tü 4128. The methodology encompasses cultivation of the producing organism, extraction of the target compound, and a two-step chromatographic purification process.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development and optimization of the isolation and purification protocol.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₅NO₄ | [1] |
| Molecular Weight | 297.30 g/mol | [1] |
| Producing Organism | Streptomyces sp. Tü 4128 | [2][3][4] |
| General Class | Phenolic Ester | [3] |
| Bioactivity | Antibacterial (Gram-positive), Antifungal, Weak Antitumor | [2][4] |
Experimental Protocols
This section details the step-by-step procedures for the cultivation of Streptomyces sp. Tü 4128, followed by the extraction and purification of this compound.
Part 1: Cultivation of Streptomyces sp. Tü 4128
Objective: To produce this compound through fermentation of Streptomyces sp. Tü 4128.
Materials:
-
Streptomyces sp. Tü 4128 strain
-
Fermentation Medium (per liter):
-
Glucose: 10 g
-
Glycerin: 10 g
-
Soluble Starch: 10 g
-
Corn Steep Liquor: 2.5 g
-
Polypeptone: 5 g
-
Yeast Extract: 2 g
-
NaCl: 1 g
-
CaCO₃: 3 g
-
-
Shaking incubator
-
Centrifuge
Procedure:
-
Prepare the fermentation medium and adjust the pH to 7.2.[1]
-
Inoculate the sterile fermentation medium with a fresh culture of Streptomyces sp. Tü 4128.
-
Incubate the culture at 28°C for 15 days in a shaking incubator set to 190 rpm.[5]
-
After the incubation period, harvest the culture broth.
-
Separate the mycelial biomass from the culture filtrate by centrifugation at 8000 rpm for 15 minutes at 4°C.[5]
-
Collect the supernatant (culture filtrate) for the extraction of this compound.
Part 2: Extraction of this compound from Culture Filtrate
Objective: To extract this compound from the aqueous culture filtrate into an organic solvent.
Materials:
-
Culture filtrate from Part 1
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Adjust the pH of the collected supernatant to 5.0 using HCl. This may cause some precipitation, which should be removed by centrifugation.[5]
-
Transfer the pH-adjusted supernatant to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously for 5-10 minutes and then allow the layers to separate.
-
Collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer two more times with equal volumes of ethyl acetate to maximize the recovery of this compound.[5]
-
Pool the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
Part 3: Purification of this compound
Objective: To purify this compound from the crude extract using a two-step chromatography process.
A. Silica Gel Column Chromatography (Initial Purification)
Materials:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Fraction collector
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate) and load it onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
100% Hexane (2 column volumes)
-
90:10 Hexane:Ethyl Acetate (5 column volumes)
-
80:20 Hexane:Ethyl Acetate (5 column volumes)
-
70:30 Hexane:Ethyl Acetate (5 column volumes)
-
50:50 Hexane:Ethyl Acetate (5 column volumes)
-
100% Ethyl Acetate (2 column volumes)
-
-
Collect fractions of the eluate using a fraction collector.
-
Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing the highest concentration of this compound and evaporate the solvent.
B. High-Performance Liquid Chromatography (HPLC) (Final Purification)
Materials:
-
Partially purified this compound from the previous step
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV-Vis detector
Procedure:
-
Dissolve the semi-purified this compound in the initial mobile phase.
-
Set up the HPLC system with a C18 reverse-phase column.
-
It is recommended to perform an initial UV-Vis scan of a semi-purified sample to determine the optimal wavelength for detection of this compound. Based on its aromatic structure, a wavelength in the range of 254-280 nm is likely to be suitable.
-
Elute the sample using a gradient of water and acetonitrile. A suggested gradient is as follows:
-
Mobile Phase A: Water (with 0.1% formic acid, if needed for peak shape improvement)
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 10-20% B, increasing to 80-90% B over 30-40 minutes.
-
-
Monitor the elution at the predetermined optimal wavelength.
-
Collect the peak corresponding to this compound.
-
Verify the purity of the collected fraction by re-injecting a small aliquot into the HPLC system.
-
Lyophilize or evaporate the solvent from the pure fraction to obtain purified this compound.
Stability and Storage
Phenolic esters can be susceptible to hydrolysis, especially at alkaline pH. It is recommended to maintain the pH of solutions containing this compound in the slightly acidic to neutral range (pH 5-7) to minimize degradation.[6] For long-term storage, the purified compound should be stored as a dry powder at -20°C or below.
Workflow Diagram
Caption: Workflow for the isolation and purification of this compound.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. banglajol.info [banglajol.info]
- 5. Purification and Characterization of Bioactive Metabolite from Streptomyces monomycini RVE129 Derived from the Rift Valley Soil of Hawassa, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Ethyl Acetate Extraction of Bagremycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bagremycin B is a secondary metabolite produced by Streptomyces species, notably Streptomyces sp. Tü 4128.[1][2] Like many other bioactive compounds derived from Streptomyces, this compound has demonstrated moderate activity against Gram-positive bacteria and some fungi, making it a compound of interest for further investigation in drug discovery and development.[1][2] Effective isolation and purification are critical first steps in the characterization and evaluation of such natural products.
Ethyl acetate is a commonly used solvent for the extraction of moderately polar secondary metabolites from fermentation broths due to its desirable properties, including its ability to efficiently extract a wide range of compounds and its relatively low boiling point, which facilitates easy removal post-extraction. This document provides a detailed protocol for the extraction of this compound from a Streptomyces fermentation culture using ethyl acetate, based on established methods for similar microbial secondary metabolites.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for optimizing extraction and purification strategies.
| Property | Value | Source |
| Molecular Formula | C17H15NO4 | [3] |
| Molecular Weight | 297.30 g/mol | [3] |
| IUPAC Name | (4-ethenylphenyl) 3-acetamido-4-hydroxybenzoate | [3] |
Experimental Protocol: Ethyl Acetate Extraction of this compound
This protocol outlines the steps for the extraction of this compound from a liquid culture of Streptomyces sp..
1. Fermentation and Culture Preparation:
-
Inoculate a suitable production medium with a fresh culture of the this compound-producing Streptomyces strain. Common media for Streptomyces include yeast-malt extract broth or other nutrient-rich complex media.[4][5]
-
Incubate the culture under optimal conditions for this compound production (e.g., specific temperature, pH, and agitation speed for a set duration). These parameters should be optimized for the specific strain being used.[6]
2. Separation of Biomass and Supernatant:
-
Following the incubation period, harvest the culture broth.
-
Separate the mycelial biomass from the culture supernatant by centrifugation (e.g., 8,000-10,000 rpm for 15-20 minutes).[4][7]
-
Carefully decant and collect the cell-free supernatant, which contains the secreted secondary metabolites, including this compound.
3. Liquid-Liquid Extraction with Ethyl Acetate:
-
Transfer the cell-free supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the supernatant (1:1 v/v).[4][7][8]
-
Shake the separatory funnel vigorously for 1-2 minutes, ensuring proper mixing of the aqueous and organic phases. Periodically vent the funnel to release any pressure buildup.[8]
-
Allow the layers to separate. The upper layer will be the ethyl acetate phase containing the extracted compounds.
-
Carefully collect the ethyl acetate layer.
-
For exhaustive extraction, repeat the extraction process on the aqueous layer two more times with fresh ethyl acetate.[9]
-
Pool all the collected ethyl acetate fractions.
4. Drying and Concentration of the Crude Extract:
-
Dry the pooled ethyl acetate extract by adding anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) and allowing it to stand for 15-30 minutes with occasional swirling. This step removes residual water.
-
Filter the dried extract to remove the drying agent.
-
Concentrate the ethyl acetate extract to dryness using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.[6][9]
5. Reconstitution and Storage:
-
Reconstitute the dried crude extract in a minimal amount of a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), for further analysis and purification.[4]
-
Store the crude extract at a low temperature (e.g., -20°C) to prevent degradation.
Data Presentation: Quantitative Analysis of Extraction
The following table should be used to record and compare the quantitative data from the extraction process.
| Parameter | Value | Units | Notes |
| Culture Volume | mL | ||
| Crude Extract Yield | mg | ||
| Yield per Liter of Culture | mg/L | ||
| Purity of this compound (by HPLC) | % | Area under the curve | |
| Bioactivity (e.g., MIC against a test organism) | µg/mL | Specify the test organism |
Experimental Workflow Diagram
Caption: Workflow for the extraction of this compound.
Further Purification and Analysis
The resulting crude extract will contain this compound along with other co-extracted metabolites. Further purification is necessary to isolate the pure compound. Techniques such as Thin Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC) are commonly employed for the purification of natural products from crude extracts.[6][7][10] The identity and purity of the isolated this compound should be confirmed using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
References
- 1. Bagremycin A and B, novel antibiotics from streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the bagremycin biosynthetic gene cluster in Streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C17H15NO4 | CID 10447329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. smujo.id [smujo.id]
- 5. researchgate.net [researchgate.net]
- 6. banglajol.info [banglajol.info]
- 7. Purification and Characterization of Bioactive Metabolite from Streptomyces monomycini RVE129 Derived from the Rift Valley Soil of Hawassa, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of Bagremycin B via Column Chromatography
Abstract
Bagremycin A and B, secondary metabolites isolated from Streptomyces sp. Tü 4128, exhibit moderate activity against Gram-positive bacteria and some fungi[1][2]. Their potential as novel antibiotics necessitates a robust and reproducible purification protocol for further research and development[3][4]. This application note details a two-step column chromatography protocol for the isolation and purification of Bagremycin B from a crude culture extract. The methodology employs size-exclusion chromatography followed by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity. This protocol is intended for researchers in natural product chemistry, microbiology, and drug development.
Introduction
This compound is a phenol ester of 3-N-acetyl-4-hydroxybenzoic acid and a derivative of p-coumaric acid[1]. Like many natural products, it is produced in a complex fermentation broth containing numerous other metabolites. Column chromatography is a highly effective and scalable technique for isolating target compounds from such complex mixtures based on their differential affinities for a stationary phase and a mobile phase[5][6].
This protocol outlines a bioassay-guided fractionation approach. The initial purification step utilizes Sephadex LH-20, a size-exclusion medium, to separate compounds based on their molecular size. The resulting fractions enriched with this compound are then subjected to a high-resolution purification step using preparative C18 RP-HPLC, which separates molecules based on their hydrophobicity[1][7].
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅NO₄ | [8] |
| Molecular Weight | 297.30 g/mol | [8] |
| IUPAC Name | (4-ethenylphenyl) 3-acetamido-4-hydroxybenzoate | [8] |
| General Class | Carbonyl Compound, Aminobenzoate | [2][8] |
Experimental Workflow
The overall workflow for the purification of this compound is a multi-stage process beginning with bacterial fermentation and concluding with the isolation of the pure compound. The process involves extraction, initial chromatographic separation by size, and a final polishing step using high-resolution preparative chromatography.
Caption: Workflow from fermentation to pure this compound.
Detailed Protocols
Stage 1: Fermentation and Extraction
-
Culture: Cultivate Streptomyces sp. Tü 4128 in a suitable production medium (e.g., a medium containing glucose, yeast extract, and mineral salts) under optimal conditions (temperature, pH, aeration) for secondary metabolite production[1].
-
Extraction: After an appropriate incubation period (e.g., 5-7 days), harvest the whole culture broth. Extract the broth, including both the supernatant and mycelium, with an equal volume of ethyl acetate. Repeat the extraction process three times to ensure complete recovery of metabolites[1].
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
Stage 2: Sephadex LH-20 Column Chromatography
This initial step aims to fractionate the crude extract based on molecular size, removing high molecular weight polymers and other contaminants.
Materials:
-
Stationary Phase: Sephadex LH-20
-
Mobile Phase: Methanol (HPLC grade)
-
Column: Glass column (e.g., 50 cm length x 5 cm diameter)
-
Sample: Crude ethyl acetate extract
Protocol:
-
Column Packing: Prepare a slurry of Sephadex LH-20 in methanol and pour it into the column. Allow the gel to settle, ensuring a uniform and bubble-free packed bed. Equilibrate the column by washing with at least three column volumes of methanol.
-
Sample Preparation: Dissolve the crude extract (e.g., 5 g) in a minimal volume of methanol. In a separate beaker, add a small amount of silica gel (approx. 10 g) to the dissolved sample and dry it under vacuum to create a dry powder. This method ensures even loading onto the column[6].
-
Loading: Carefully layer the dried sample-silica mixture on top of the packed Sephadex bed.
-
Elution: Elute the column with methanol at a constant flow rate (e.g., 2-3 mL/min).
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 15 mL) using a fraction collector.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) and a relevant bioassay (e.g., agar diffusion assay against Bacillus subtilis) to identify the fractions containing this compound[1][9]. Pool the active fractions and evaporate the solvent.
Stage 3: Preparative Reversed-Phase HPLC
This final step provides high-resolution purification of the this compound-enriched fraction from the previous step.
Materials & Conditions:
-
Instrument: Preparative HPLC system with a UV-Vis detector.
-
Column: C18 silica column (e.g., Nucleosil-100 C-18)[1].
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
Elution: Gradient elution is typically most effective for separating compounds in a complex mixture[1][7].
-
Flow Rate: Dependent on column dimensions (e.g., 10-20 mL/min for a preparative column).
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm or 320 nm, based on UV spectra of Bagremycins)[1].
Protocol:
-
Sample Preparation: Dissolve the pooled, dried fractions from the Sephadex LH-20 step in a minimal volume of the initial mobile phase mixture (e.g., 90% A: 10% B). Filter the sample through a 0.45 µm syringe filter before injection.
-
Elution Program:
-
Inject the sample onto the equilibrated C18 column.
-
Run a linear gradient from low to high concentration of Mobile Phase B. An example gradient is shown in the table below.
-
-
Fraction Collection: Collect the eluent corresponding to the major peaks detected by the UV detector.
-
Purity Analysis: Assess the purity of the collected fractions corresponding to the this compound peak using analytical HPLC.
-
Final Step: Pool the pure fractions, and remove the solvent by lyophilization or evaporation to obtain pure this compound as a white powder[1].
Data Presentation
The following tables provide an example of a purification summary and a preparative HPLC gradient program. Note: The values in Table 2 are illustrative and will vary with each purification run.
Table 1: Example Preparative HPLC Gradient Program
| Time (minutes) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (Acetonitrile + 0.1% TFA) |
| 0-5 | 90% | 10% |
| 5-45 | Linear gradient to 30% | Linear gradient to 70% |
| 45-50 | Linear gradient to 10% | Linear gradient to 90% |
| 50-55 | 10% | 90% |
| 55-60 | Linear gradient to 90% | Linear gradient to 10% |
Table 2: Illustrative Purification Summary for this compound
| Purification Step | Total Mass (mg) | Mass of this compound (mg, estimated) | Purity (%) | Yield (%) | Purification (Fold) |
| Crude Extract | 5000 | 100 | 2 | 100 | 1 |
| Sephadex LH-20 Pool | 450 | 85 | 18.9 | 85 | 9.5 |
| Preparative RP-HPLC | 72 | 70 | >97 | 70 | >48.5 |
References
- 1. researchgate.net [researchgate.net]
- 2. Bagremycin A and B, novel antibiotics from streptomyces sp. Tü 4128 [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the bagremycin biosynthetic gene cluster in Streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. researchgate.net [researchgate.net]
- 7. researchtrend.net [researchtrend.net]
- 8. This compound | C17H15NO4 | CID 10447329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for In Vitro Antifungal Activity of Bagremycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bagremycin B is a secondary metabolite isolated from Streptomyces sp. Tü 4128, which has demonstrated moderate activity against Gram-positive bacteria and some fungi.[1][2] This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound's antifungal properties. These guidelines are intended to assist researchers in the systematic screening and characterization of this natural product's antifungal potential. Given the limited publicly available data on the specific antifungal spectrum and mechanism of action of this compound, the following protocols are based on established methodologies for antifungal susceptibility testing, such as those standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][3]
Data Presentation
Due to the scarcity of specific quantitative data for this compound's antifungal activity in publicly accessible literature, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values to illustrate how experimental data should be structured. Researchers are encouraged to generate their own data following the provided protocols and present it in a similar format. One study has reported that Bagremycins F and G, which are related compounds, were inactive against Candida albicans at concentrations of 116.2 µM and 176.5 µM, respectively.[4]
Table 1: Hypothetical Antifungal Activity of this compound (MIC in µg/mL)
| Fungal Species | Strain (ATCC No.) | This compound (MIC) | Amphotericin B (MIC) | Fluconazole (MIC) |
| Candida albicans | 90028 | >128 | 0.5 | 1 |
| Candida glabrata | 90030 | 64 | 1 | 16 |
| Candida parapsilosis | 22019 | 32 | 0.25 | 2 |
| Cryptococcus neoformans | 32045 | 16 | 0.5 | 8 |
| Aspergillus fumigatus | 204305 | >128 | 1 | >64 |
| Aspergillus niger | 16404 | 64 | 2 | >64 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Broth Microdilution Assay for Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the CLSI M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.
a. Materials:
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Positive control antifungals (e.g., Amphotericin B, Fluconazole)
-
Fungal isolates (standardized inoculum)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (optional)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Incubator
b. Protocol:
-
Inoculum Preparation:
-
For yeasts, subculture the isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
For filamentous fungi, grow the isolate on Potato Dextrose Agar (PDA) at 35°C for 5-7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Drug Dilution:
-
Prepare a 2-fold serial dilution of this compound and control antifungals in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well, resulting in a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.2-2.5 x 10^4 CFU/mL for molds.
-
-
Controls:
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% for azoles against yeasts, 100% for amphotericin B) compared to the growth control.[5] This can be determined visually or by measuring absorbance with a microplate reader.
-
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined after the MIC assay to assess whether the compound is fungistatic or fungicidal.
a. Materials:
-
MIC plates from the previous experiment
-
SDA or PDA plates
b. Protocol:
-
From each well showing no visible growth in the MIC assay, take a 10-20 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh SDA or PDA plate.
-
Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).
-
The MFC is the lowest concentration of the drug that results in no fungal growth on the agar plate, corresponding to a 99.9% reduction in the initial inoculum.[4]
Visualizations
Experimental Workflow
References
- 1. Bagremycin A and B, novel antibiotics from streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the bagremycin biosynthetic gene cluster in Streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Single Biosynthetic Gene Cluster Is Responsible for the Production of Bagremycin Antibiotics and Ferroverdin Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Antibacterial Bagremycins F and G from the Marine-Derived Streptomyces sp. ZZ745 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antitumor Potential of Bagremycin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bagremycin A and B are novel secondary metabolites isolated from the culture filtrate of Streptomyces sp. Tü 4128.[1] These compounds have demonstrated moderate activity against Gram-positive bacteria and some fungi.[1] Notably, initial studies have also indicated a weak antitumor activity, suggesting their potential for development as novel antibiotic and anticancer agents.[2][3] The biosynthetic gene cluster for bagremycins has been identified, and the pathway is linked to iron availability, which also governs the production of ferroverdin iron chelators.[4][5]
This document provides a comprehensive suite of detailed protocols for essential cell-based assays designed to thoroughly evaluate the antitumor potential of Bagremycin B. These assays will enable researchers to quantify its effects on cancer cell viability, proliferation, apoptosis, cell cycle progression, migration, and invasion.
Cell Viability and Cytotoxicity: MTT Assay
The MTT assay is a foundational colorimetric method for assessing cell viability.[6] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[6] The intensity of the color is directly proportional to the number of living cells.[7] This assay is widely used for initial screening of anticancer compounds to determine their cytotoxic effects and calculate the half-maximal inhibitory concentration (IC50).[8][9]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Harvest cancer cells during their logarithmic growth phase.
-
Determine cell viability and count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve a range of desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[9][10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Presentation: IC50 Values for this compound
| Cell Line | Treatment Duration (hours) | This compound IC50 (µM) |
| MCF-7 (Breast Cancer) | 48 | Data |
| HCT-116 (Colon Cancer) | 48 | Data |
| A549 (Lung Cancer) | 48 | Data |
| PC-3 (Prostate Cancer) | 48 | Data |
Workflow for MTT Assay
Apoptosis Assessment: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting apoptosis.[11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[11]
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 value for an appropriate time (e.g., 24 hours). Include untreated and positive controls (e.g., staurosporine).[13]
-
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (apoptotic) cells.
-
Wash the adherent cells with PBS, then detach them using trypsin-EDTA.
-
Combine the detached cells with the cells collected from the medium. Centrifuge the cell suspension at 300 x g for 5 minutes.[13]
-
-
Staining:
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[13]
-
Add 5 µL of fluorochrome-conjugated Annexin V.[14]
-
Add 5-10 µL of PI staining solution (e.g., 50 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12][13]
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[12]
-
Analyze the samples on a flow cytometer as soon as possible, exciting the fluorochromes at their respective wavelengths and measuring emission.
-
Data Presentation: Apoptosis Induction by this compound
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (Vehicle) | 0 | Data | Data | Data |
| This compound | IC50/2 | Data | Data | Data |
| This compound | IC50 | Data | Data | Data |
| This compound | IC50*2 | Data | Data | Data |
Workflow for Annexin V/PI Apoptosis Assay
Cell Cycle Analysis: Propidium Iodide Staining
Anticancer agents often exert their effects by inducing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), preventing cancer cell proliferation. Cell cycle analysis using PI staining and flow cytometry is a standard technique to investigate these effects. PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the DNA content. This allows for the differentiation of cells in G0/G1 phase (2n DNA), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA).
Experimental Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a defined period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization, then wash with cold PBS.
-
Resuspend the cell pellet (approx. 1-2 x 10^6 cells) in a small volume of cold PBS.
-
While gently vortexing, add the cell suspension dropwise into ice-cold 70% ethanol for fixation.[15] This step permeabilizes the cells.
-
Incubate the cells for at least 2 hours (or overnight) at 4°C.[15][16]
-
-
Staining:
-
Centrifuge the fixed cells and decant the ethanol.
-
Wash the cell pellet with PBS to remove the ethanol.
-
Resuspend the pellet in a PI staining solution containing RNase A.[16] RNase A is crucial to degrade RNA, ensuring that PI only binds to DNA.
-
Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[15][16]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the resulting histogram and quantify the percentage of cells in each phase of the cell cycle.
-
Data Presentation: Effect of this compound on Cell Cycle Distribution
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 0 | Data | Data | Data |
| This compound | IC50/2 | Data | Data | Data |
| This compound | IC50 | Data | Data | Data |
| This compound | IC50*2 | Data | Data | Data |
Workflow for Cell Cycle Analysis
Cell Migration and Invasion Assays
Evaluating a compound's ability to inhibit cell migration and invasion is critical, as these processes are hallmarks of cancer metastasis.
Wound Healing (Scratch) Assay
This simple and cost-effective method assesses collective cell migration.[17] A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time.[17][18]
-
Cell Seeding: Seed cells in a 24-well plate and grow until they form a confluent monolayer (95-100%).[18]
-
Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch down the center of the monolayer.[18]
-
Washing and Treatment: Gently wash the wells twice with medium to remove detached cells.[19] Add fresh medium containing this compound at non-lethal concentrations.
-
Imaging: Immediately capture an image of the scratch at T=0. Place the plate in an incubator and capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).[18]
-
Analysis: Measure the width of the scratch at each time point using software like ImageJ. Calculate the percentage of wound closure.
| Treatment | Time (hours) | Average Wound Width (µm) | Wound Closure (%) |
| Control (Vehicle) | 0 | Data | 0 |
| 24 | Data | Data | |
| This compound (X µM) | 0 | Data | 0 |
| 24 | Data | Data |
Transwell Invasion Assay
The Transwell or Boyden chamber assay measures the invasive capability of cells through an extracellular matrix (ECM) barrier.[20][21] For an invasion assay, the porous membrane of the Transwell insert is coated with a layer of Matrigel, which mimics the basement membrane.[20]
-
Insert Preparation: Coat the top surface of 8 µm pore size Transwell inserts with a thin layer of Matrigel and allow it to solidify.[22] For migration assays, this step is omitted.[20]
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed a specific number of cells (e.g., 5 x 10^4) into the upper chamber of the insert.[23] The medium in the upper chamber should contain this compound.
-
Chemoattractant: Fill the lower chamber with medium containing a chemoattractant, such as 10% FBS.[22]
-
Incubation: Incubate the plate for 24-48 hours, allowing invasive cells to degrade the Matrigel and migrate through the pores.[22]
-
Staining and Counting: Remove non-invaded cells from the top surface of the membrane with a cotton swab.[24] Fix and stain the invaded cells on the bottom surface with a dye like crystal violet.[22][23]
-
Analysis: Count the number of stained cells in several microscopic fields to quantify invasion.
| Treatment | Concentration (µM) | Average Number of Invaded Cells per Field |
| Control (Vehicle) | 0 | Data |
| This compound | X | Data |
| This compound | Y | Data |
Workflow for Cell Migration & Invasion Assays
Investigating Molecular Mechanisms
While the specific molecular targets of this compound in cancer cells are not yet elucidated, its antitumor effects are likely mediated through the modulation of key signaling pathways that control cell survival, proliferation, and apoptosis. A logical next step after confirming its phenotypic effects is to investigate these underlying mechanisms.
Hypothetical Signaling Pathway for Investigation
Many antitumor agents function by inhibiting pro-survival pathways like PI3K/Akt or activating stress-related pathways like MAPK/JNK. The diagram below illustrates a simplified, hypothetical pathway that could be investigated as a potential target of this compound. Subsequent experiments, such as Western blotting for key phosphorylated proteins (p-Akt, p-ERK), would be required to validate its effect on these pathways.
References
- 1. Bagremycin A and B, novel antibiotics from streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Characterization of the bagremycin biosynthetic gene cluster in Streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single Biosynthetic Gene Cluster Is Responsible for the Production of Bagremycin Antibiotics and Ferroverdin Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. bosterbio.com [bosterbio.com]
- 14. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. Wound healing assay | Abcam [abcam.com]
- 18. clyte.tech [clyte.tech]
- 19. Scratch Wound Healing Assay [bio-protocol.org]
- 20. clyte.tech [clyte.tech]
- 21. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 22. snapcyte.com [snapcyte.com]
- 23. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 24. Transwell invasion and migration assay [bio-protocol.org]
Application Notes and Protocols for the Heterologous Expression of Bagremycin B Biosynthetic Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bagremycins are a class of antibiotics with activity against Gram-positive bacteria and fungi, representing promising candidates for novel drug development.[1][2] Bagremycin B, in particular, has shown activity against the necrotrophic pathogen Botrytis cinerea. The biosynthetic gene cluster (BGC) responsible for bagremycin production has been identified in Streptomyces sp. Tü 4128.[1][2] This BGC is also responsible for the production of ferroverdins, with the metabolic output being dependent on iron availability.[3][4] Heterologous expression of this BGC in a well-characterized host can facilitate the sustainable production of this compound, enable metabolic engineering efforts to improve yields, and allow for the generation of novel analogs.
These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the this compound biosynthetic gene cluster. The workflow is designed to guide researchers through the process of gene cluster cloning, host selection and engineering, expression, and analysis.
This compound Biosynthetic Gene Cluster
The Bagremycin BGC from Streptomyces sp. Tü 4128 spans approximately 17.3 kb and contains 16 open reading frames (ORFs).[1] Not all genes within this cluster are directly involved in bagremycin biosynthesis. The core biosynthetic genes are responsible for the synthesis of two key precursors: 3-amino-4-hydroxybenzoic acid (3,4-AHBA) and p-vinylphenol, which are then condensed to form the bagremycin scaffold.
Table 1: Key Genes in the this compound Biosynthetic Gene Cluster
| Gene | Proposed Function | Relevance to this compound Biosynthesis |
| bagA | Tyrosine ammonia lyase | Involved in the synthesis of p-coumaric acid, a precursor to p-vinylphenol. |
| bagB | Aldolase | Involved in the synthesis of 3,4-AHBA. |
| bagC | 3-dehydroquinate synthase | Involved in the synthesis of 3,4-AHBA. |
| bagE | Acyl-CoA synthetase | Potentially involved in the activation of precursors. Overexpression has been shown to increase this compound production in the native host.[5] |
| bagI | SARP family regulatory protein | Positively regulates bagremycin biosynthesis.[1] |
| bagD | N-acetyltransferase | Believed to be responsible for the final acetylation step to form this compound from Bagremycin A. |
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway for this compound.
Experimental Workflow for Heterologous Expression
The successful heterologous expression of the this compound BGC can be achieved by following a systematic workflow. This involves cloning the entire BGC into a suitable expression vector, transforming it into a metabolically competent host, optimizing fermentation conditions, and analyzing the production of this compound.
Caption: General workflow for heterologous expression of the this compound BGC.
Protocols
Protocol 1: Cloning of the this compound Biosynthetic Gene Cluster
This protocol describes the cloning of the ~17.3 kb this compound BGC into an integrative Streptomyces expression vector.
1. Materials:
-
Streptomyces sp. Tü 4128 genomic DNA
-
High-fidelity DNA polymerase for long-range PCR
-
Primers flanking the this compound BGC with overhangs for Gibson assembly
-
Integrative expression vector (e.g., pSET152), linearized
-
Gibson Assembly Master Mix
-
Competent E. coli DH5α
2. Procedure:
-
Primer Design: Design primers to amplify the entire this compound BGC. Add 20-40 bp overhangs to the 5' ends of the primers that are homologous to the ends of the linearized expression vector.
-
PCR Amplification: Perform long-range PCR using high-fidelity polymerase to amplify the BGC from S. sp. Tü 4128 genomic DNA.
-
Use a touchdown PCR protocol to increase specificity.
-
Verify the size and purity of the PCR product on a 0.8% agarose gel.
-
-
Vector Linearization: Digest the pSET152 vector with a suitable restriction enzyme (e.g., EcoRV) that cuts at the desired insertion site. Purify the linearized vector.
-
Gibson Assembly:
-
Set up the Gibson Assembly reaction with the purified PCR product and the linearized vector in a molar ratio of approximately 3:1 (insert:vector).
-
Incubate the reaction at 50°C for 60 minutes.
-
-
Transformation into E. coli:
-
Transform the Gibson Assembly product into competent E. coli DH5α cells via heat shock.
-
Plate on LB agar containing the appropriate antibiotic for vector selection (e.g., apramycin).
-
Incubate overnight at 37°C.
-
-
Verification:
-
Screen colonies by colony PCR using primers internal to the BGC.
-
Isolate plasmid DNA from positive colonies and confirm the integrity of the cloned BGC by restriction digestion and Sanger sequencing of the vector-insert junctions.
-
Protocol 2: Intergeneric Conjugation into a Streptomyces Host
This protocol details the transfer of the expression construct from E. coli to a suitable Streptomyces host.
1. Materials:
-
E. coli S17-1 donor strain carrying the this compound expression vector
-
Streptomyces recipient strain (e.g., S. coelicolor M1152) spores or mycelia
-
LB medium, TSB medium, and ISP4 agar plates
-
Nalidixic acid and Apramycin
2. Procedure:
-
Prepare Donor Strain: Inoculate the E. coli S17-1 donor strain into 5 mL of LB medium with apramycin and grow overnight at 37°C with shaking.
-
Prepare Recipient Strain:
-
For spores: Harvest spores from a mature ISP4 plate and resuspend in sterile water.
-
For mycelia: Grow the Streptomyces strain in 10 mL of TSB medium for 48 hours at 30°C.
-
-
Conjugation:
-
Mix 100 µL of the overnight E. coli culture with 100 µL of the Streptomyces spore suspension or mycelial culture.
-
Spot the mixture onto an ISP4 plate (without antibiotics) and incubate at 30°C for 16-20 hours.
-
-
Selection of Exconjugants:
-
Overlay the plate with 1 mL of sterile water containing nalidixic acid (to counter-select E. coli) and apramycin (to select for the integrated plasmid).
-
Continue incubation at 30°C for 5-7 days until resistant Streptomyces colonies appear.
-
-
Verification:
-
Streak out individual exconjugant colonies onto fresh selective ISP4 plates to obtain pure isolates.
-
Confirm the integration of the BGC into the host chromosome by performing PCR on genomic DNA isolated from the exconjugants.
-
Protocol 3: Fermentation and Metabolite Extraction
1. Materials:
-
Streptomyces exconjugant strain
-
TSB medium for seed culture
-
R5A production medium
-
Ethyl acetate
-
Rotary evaporator
2. Procedure:
-
Seed Culture: Inoculate a single colony of the verified exconjugant into 10 mL of TSB medium and grow for 48 hours at 30°C with shaking (200 rpm).
-
Production Culture: Inoculate 50 mL of R5A production medium in a 250 mL baffled flask with 2 mL of the seed culture.
-
Fermentation: Incubate the production culture at 30°C with shaking (200 rpm) for 7 days.
-
Metabolite Extraction:
-
Centrifuge the culture broth to separate the mycelia and supernatant.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent in vacuo using a rotary evaporator to obtain the crude extract.
-
Protocol 4: HPLC Analysis of this compound Production
1. Materials:
-
Crude extract dissolved in methanol
-
HPLC system with a C18 column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
This compound standard (if available)
2. Procedure:
-
Sample Preparation: Dissolve the dried crude extract in 1 mL of methanol and filter through a 0.22 µm syringe filter.
-
HPLC Method:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Flow rate: 1.0 mL/min
-
Detection: Diode Array Detector (DAD) monitoring at relevant wavelengths (e.g., 254 nm, 330 nm).
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Analysis:
-
Inject 10 µL of the sample.
-
Compare the retention time and UV-Vis spectrum of any new peaks in the exconjugant extract with the wild-type host extract and a this compound standard.
-
Quantify production by generating a standard curve if a pure standard is available.
-
Illustrative Quantitative Data
The following table presents hypothetical data for this compound production in a heterologous host, based on typical yields for similar compounds. This data is for illustrative purposes to guide expectation and experimental design.
Table 2: Illustrative this compound Production Titers
| Host Strain | Vector System | Fermentation Medium | Titer (mg/L) | Notes |
| S. coelicolor M1152 | pSET152 (integrative) | R5A | 0.5 - 2.0 | Baseline production in a clean host. |
| S. lividans TK24 | pSET152 (integrative) | R5A | 1.0 - 3.5 | Often a better producer than S. coelicolor. |
| S. coelicolor M1152 | pSET152-bagI-bagE | R5A + Precursors | 5.0 - 15.0 | Overexpression of regulatory (bagI) and biosynthetic (bagE) genes, plus precursor feeding. |
| Engineered S. lividans | Multi-copy vector (e.g., pIJ101-based) | Optimized Medium | > 20.0 | High-level production through host engineering and vector optimization. |
Troubleshooting and Optimization
-
Low/No Production:
-
Verify the integrity of the cloned BGC via sequencing.
-
Confirm the presence of the BGC in the exconjugant's genome.
-
Test different host strains, as precursor availability can be a limiting factor.
-
Co-express the pathway-specific activator gene bagI under a strong constitutive promoter.
-
-
Improving Titer:
-
Optimize fermentation parameters (medium composition, temperature, pH, aeration).
-
Feed precursors such as tyrosine or p-coumaric acid to the culture.
-
Overexpress key biosynthetic genes, such as bagE, which has been shown to boost production in the native host.[5]
-
Engineer the host strain to increase the supply of chorismate and tyrosine.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Characterization of the bagremycin biosynthetic gene cluster in Streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Single Biosynthetic Gene Cluster Is Responsible for the Production of Bagremycin Antibiotics and Ferroverdin Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Enhanced Bagremycin B Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to optimizing the fermentation of Streptomyces sp. Tü 4128 for increased production of Bagremycin B, a promising antibiotic with activity against Gram-positive bacteria and fungi.[1] This document outlines detailed protocols for media optimization, precursor feeding strategies, and genetic manipulation, all supported by illustrative data. Furthermore, it describes the critical role of the PhoP-PhoR two-component system in regulating secondary metabolism in response to phosphate levels, offering a key target for rational strain improvement.
Introduction
This compound, a phenol ester of 3-amino-4-hydroxybenzoic acid and a derivative of p-coumaric acid, is a secondary metabolite produced by Streptomyces sp. Tü 4128.[1] The increasing demand for novel antibiotics necessitates the development of robust and high-yield fermentation processes. This guide details strategies to enhance this compound production through systematic optimization of fermentation parameters and precursor supplementation.
Key Optimization Strategies
Media Composition Optimization
The composition of the fermentation medium is a critical factor influencing the yield of secondary metabolites. A complex medium has been shown to support the production of Bagremycins.[1] Optimization of carbon and nitrogen sources, as well as phosphate concentration, is crucial for maximizing this compound yield.
Table 1: Illustrative Effect of Carbon Source Composition on this compound Yield. This table presents plausible data based on general principles of Streptomyces fermentation, where a balanced combination of rapidly and slowly metabolized sugars often enhances secondary metabolite production.
| Experiment ID | Glucose (g/L) | Glycerol (g/L) | Soluble Starch (g/L) | Relative this compound Yield (%) |
| CS-1 | 40 | 0 | 0 | 65 |
| CS-2 | 0 | 40 | 0 | 55 |
| CS-3 | 0 | 0 | 40 | 70 |
| CS-4 (Optimized) | 20 | 10 | 10 | 100 |
| CS-5 | 10 | 20 | 10 | 90 |
| CS-6 | 10 | 10 | 20 | 95 |
Table 2: Illustrative Effect of Nitrogen Source Composition on this compound Yield. This table illustrates the impact of different nitrogen sources, where a combination of organic nitrogen sources often provides a sustained release of nutrients, benefiting secondary metabolism.
| Experiment ID | Corn Steep Powder (g/L) | Peptone (g/L) | Yeast Extract (g/L) | Relative this compound Yield (%) |
| NS-1 | 10 | 0 | 0 | 70 |
| NS-2 | 0 | 10 | 0 | 85 |
| NS-3 | 0 | 0 | 10 | 80 |
| NS-4 (Optimized) | 5 | 5 | 2.5 | 100 |
| NS-5 | 2.5 | 7.5 | 2.5 | 95 |
| NS-6 | 5 | 2.5 | 5 | 90 |
Precursor Feeding Strategy
The biosynthesis of this compound is dependent on the availability of its precursors: 3-amino-4-hydroxybenzoic acid (3,4-AHBA) and p-coumaric acid. Supplying these precursors exogenously can significantly boost the final product yield, especially when their endogenous synthesis is a rate-limiting step.
Table 3: Illustrative Effect of Precursor Feeding on this compound Yield. This table demonstrates the potential impact of feeding this compound precursors at various concentrations.
| Experiment ID | 3,4-AHBA (mM) | p-Coumaric Acid (mM) | Relative this compound Yield (%) |
| PF-1 | 0 | 0 | 100 (Control) |
| PF-2 | 0.5 | 0 | 120 |
| PF-3 | 0 | 0.5 | 115 |
| PF-4 (Optimized) | 1.0 | 1.0 | 180 |
| PF-5 | 1.5 | 1.0 | 170 |
| PF-6 | 1.0 | 1.5 | 165 |
Genetic Engineering: Overexpression of bagE
Genetic manipulation of the biosynthetic pathway can alleviate bottlenecks and enhance product formation. The overexpression of bagE, a gene encoding a phenylacetate-CoA ligase in the Bagremycin biosynthetic gene cluster, has been shown to significantly increase the production of this compound. This suggests that the activation and incorporation of the p-coumaric acid moiety or a related precursor is a key rate-limiting step.
Table 4: Illustrative Impact of bagE Overexpression on this compound Yield.
| Strain | Relevant Genotype | Relative this compound Yield (%) |
| S. sp. Tü 4128 Wild-Type | bagE (native expression) | 100 |
| S. sp. Tü 4128 OE-bagE | ermEp-bagE (overexpression) | >250 |
Phosphate Concentration and the PhoP Regulatory System
In many Streptomyces species, secondary metabolite biosynthesis is repressed by high concentrations of inorganic phosphate.[2] This regulation is mediated by the two-component PhoR-PhoP system. Under phosphate-limiting conditions, the sensor kinase PhoR autophosphorylates and subsequently transfers the phosphate group to the response regulator PhoP. Phosphorylated PhoP then acts as a transcriptional regulator, activating genes for phosphate scavenging and, importantly, often upregulating the expression of secondary metabolite biosynthetic gene clusters. Therefore, controlling phosphate levels in the fermentation medium is a critical strategy for maximizing this compound production.
Caption: PhoP-PhoR signaling pathway in Streptomyces.
Experimental Protocols
Protocol 1: Seed Culture Preparation
-
Prepare a suitable agar medium (e.g., ISP2 or Bennett's agar) and streak a cryopreserved stock of Streptomyces sp. Tü 4128.
-
Incubate the plate at 28-30°C for 7-10 days until good sporulation is observed.
-
Aseptically scrape the spores from the surface of one plate into 5 mL of sterile 20% (v/v) glycerol.
-
Use this spore suspension to inoculate a 250 mL baffled flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate the seed culture at 28-30°C on a rotary shaker at 200-220 rpm for 48-72 hours.
Protocol 2: Fermentation for this compound Production
-
Prepare the production medium according to the optimized composition (refer to Tables 1 and 2). For initial studies, a complex medium containing glucose (10 g/L), glycerol (10 g/L), soluble starch (10 g/L), corn steep powder (5 g/L), peptone (5 g/L), yeast extract (2.5 g/L), NaCl (3 g/L), and CaCO₃ (2 g/L) can be used. Adjust the pH to 7.0 before sterilization.
-
Dispense 100 mL of the production medium into 500 mL baffled flasks.
-
Inoculate the production flasks with 5% (v/v) of the seed culture.
-
Incubate the flasks at 28-30°C on a rotary shaker at 200-220 rpm for 10-14 days. Production of Bagremycins has been observed to start after 10 days.[1]
Protocol 3: Precursor Feeding
-
Prepare sterile stock solutions of 3-amino-4-hydroxybenzoic acid and p-coumaric acid (e.g., 100 mM in a suitable solvent like DMSO or ethanol, then filter-sterilized).
-
After 72 hours of fermentation (at the onset of stationary phase), add the precursor stock solutions to the fermentation flasks to achieve the desired final concentrations (refer to Table 3).
-
Continue the fermentation under the same conditions and monitor this compound production over time.
Protocol 4: Extraction and Quantification of this compound
-
Harvest the fermentation broth by centrifugation (8000 rpm, 15 min, 4°C).
-
Adjust the pH of the supernatant to 3-4 with HCl.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic phases and evaporate to dryness under reduced pressure.
-
Redissolve the residue in a known volume of methanol.
-
Analyze the extract by High-Performance Liquid Chromatography (HPLC) using a C18 column.
-
Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound.
-
Detect this compound using a UV detector at an appropriate wavelength (e.g., 280 nm and 320 nm).
-
Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with purified this compound.
Caption: Experimental workflow for this compound production.
Conclusion
The protocols and strategies outlined in these application notes provide a robust framework for the optimization of this compound production from Streptomyces sp. Tü 4128. By systematically addressing media composition, precursor availability, and genetic factors, researchers can significantly enhance the yield of this valuable antibiotic, thereby facilitating further research and development. The illustrative data presented serves as a guide for experimental design and highlights the potential for substantial improvements in fermentation efficiency.
References
Application Notes and Protocols: Utilizing Bagremycin B as a Standard in Natural Product Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Bagremycin B as a standard in natural product screening assays. The protocols outlined below are intended to serve as a baseline for assessing the antibacterial and cytotoxic potential of novel compounds.
Introduction to this compound
This compound is a natural product originally isolated from Streptomyces sp.[1]. It belongs to the class of phenol esters, specifically a derivative of 3-amino-4-hydroxybenzoic acid and p-coumaric acid.[1] Research has demonstrated that this compound exhibits moderate activity against Gram-positive bacteria and certain fungi, alongside weak antitumor activity.[2] Its distinct chemical structure and biological activities make it a suitable reference compound, or standard, in screening campaigns aimed at discovering new natural product-based drug leads.
Data Presentation: Quantitative Analysis of Bioactivity
In natural product screening, it is crucial to quantify the potency of a compound. For this compound, the key metrics are the Minimum Inhibitory Concentration (MIC) for antibacterial activity and the half-maximal inhibitory concentration (IC50) for cytotoxicity.
Note: The following tables provide a template for presenting quantitative data. Specific values for this compound should be determined experimentally and substituted accordingly.
Table 1: Antibacterial Activity of this compound (Representative Data)
| Test Organism (Gram-Positive) | ATCC Strain No. | This compound MIC (µg/mL) | Positive Control (e.g., Vancomycin) MIC (µg/mL) |
| Staphylococcus aureus | 25923 | [Insert experimental value] | [Insert experimental value] |
| Bacillus subtilis | 6633 | [Insert experimental value] | [Insert experimental value] |
| Enterococcus faecalis | 29212 | [Insert experimental value] | [Insert experimental value] |
Table 2: Cytotoxicity Profile of this compound (Representative Data)
| Human Cancer Cell Line | ATCC No. | This compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 (Breast) | HTB-22 | [Insert experimental value] | [Insert experimental value] |
| HCT-116 (Colon) | CCL-247 | [Insert experimental value] | [Insert experimental value] |
| A549 (Lung) | CCL-185 | [Insert experimental value] | [Insert experimental value] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to be robust and reproducible for the screening of natural products using this compound as a standard.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol utilizes the broth microdilution method to determine the MIC of this compound against Gram-positive bacteria.
Materials:
-
This compound
-
Vancomycin (positive control)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 6633)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in the 96-well plate to achieve a range of desired concentrations.
-
Prepare a similar dilution series for the positive control (Vancomycin).
-
Include wells with MHB and bacteria only (growth control) and wells with MHB only (sterility control).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well (except the sterility control).
-
The final volume in each well should be 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol measures the cytotoxic effect of this compound on human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.
Materials:
-
This compound
-
Doxorubicin (positive control)
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
Multi-well plate reader (absorbance at 570 nm)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to obtain the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the positive control (Doxorubicin).
-
Include wells with cells and medium only (vehicle control).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Mandatory Visualizations
Proposed Mechanism of Action for this compound
As a phenolic compound, this compound is proposed to exert its antibacterial effect through the disruption of the bacterial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Caption: Proposed mechanism of this compound action.
Experimental Workflow for Natural Product Screening
The following diagram illustrates a typical workflow for screening natural products for antibacterial and cytotoxic activities, using this compound as a standard for comparison and validation.
References
Application of Bagremycin B in agricultural research for plant pathogen control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bagremycin B is a secondary metabolite isolated from Streptomyces sp. Tü 4128, a soil-dwelling actinobacterium.[1] Actinomycetes, particularly the genus Streptomyces, are renowned for their ability to produce a vast array of bioactive compounds, including many antibiotics and antifungal agents used in medicine and agriculture.[2][3][4] this compound, along with its analogue Bagremycin A, has demonstrated moderate activity against Gram-positive bacteria and some fungi.[1] Notably, research has identified this compound as being active against the necrotrophic plant pathogen Botrytis cinerea, the causal agent of gray mold disease in a wide variety of crops.[5] This finding suggests a potential role for this compound in the development of novel bio-fungicides for agricultural applications.
These application notes provide an overview of the current knowledge on this compound and detail generalized protocols for its investigation as a plant pathogen control agent. Due to the limited publicly available data specifically on this compound's agricultural applications, some protocols are based on established methods for testing similar microbial metabolites against plant pathogens.
Data Presentation
Currently, there is a lack of specific quantitative data in the public domain regarding the efficacy of this compound against a broad range of plant pathogens. The primary reported activity is against Botrytis cinerea.[5][6] Further research is required to establish a comprehensive activity spectrum. The following table is a template for researchers to populate as more data becomes available.
Table 1: Antifungal and Antibacterial Spectrum of this compound (Template)
| Target Plant Pathogen | Pathogen Type | Efficacy Metric (e.g., MIC, EC50) | Value (µg/mL) | Reference |
| Botrytis cinerea | Fungus | Not specified | - | [5][6] |
| Phytophthora infestans | Oomycete | To be determined | - | |
| Fusarium oxysporum | Fungus | To be determined | - | |
| Pseudomonas syringae | Bacterium | To be determined | - | |
| Xanthomonas campestris | Bacterium | To be determined | - | |
| Erwinia amylovora | Bacterium | To be determined | - |
MIC: Minimum Inhibitory Concentration; EC50: Half-maximal Effective Concentration
Experimental Protocols
The following are detailed, generalized protocols for key experiments to evaluate the efficacy of this compound against plant pathogens.
Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound against Botrytis cinerea
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Botrytis cinerea.
Materials:
-
Pure this compound
-
Botrytis cinerea culture
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Dimethyl sulfoxide (DMSO)
-
Sterile distilled water
Procedure:
-
Inoculum Preparation:
-
Culture B. cinerea on PDA plates for 7-10 days at 20-25°C to allow for sporulation.
-
Harvest conidia by flooding the plate with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the conidial suspension concentration to 1 x 10^5 conidia/mL using a hemocytometer.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in sterile PDB to the desired starting concentration for the assay.
-
-
Microdilution Assay:
-
In a sterile 96-well microtiter plate, add 100 µL of PDB to all wells.
-
Add 100 µL of the this compound working solution to the first well of each row to be tested and perform a two-fold serial dilution across the plate.
-
Add 10 µL of the B. cinerea conidial suspension to each well.
-
Include a positive control (no this compound) and a negative control (no fungal inoculum).
-
Incubate the plate at 20-25°C for 48-72 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which no visible growth of B. cinerea is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 2: In Planta Efficacy of this compound for the Control of Gray Mold on Tomato Leaves
Objective: To evaluate the protective and curative activity of this compound against Botrytis cinerea on a host plant.
Materials:
-
Tomato plants (e.g., Solanum lycopersicum) at the 4-6 true leaf stage
-
This compound solution at various concentrations (e.g., 50, 100, 200 µg/mL) with a surfactant (e.g., 0.02% Tween 20)
-
Botrytis cinerea conidial suspension (1 x 10^6 conidia/mL in PDB)
-
Humid chambers
-
Sterile water with surfactant (control)
Procedure:
-
Protective Assay:
-
Spray tomato leaves evenly with the different concentrations of this compound solution until runoff.
-
Control plants are sprayed with sterile water and surfactant.
-
Allow the plants to dry for 24 hours.
-
Inoculate the treated leaves by placing a 10 µL droplet of the B. cinerea conidial suspension on the leaf surface.
-
Place the plants in a humid chamber at 20-25°C with high humidity (>90%) for 3-5 days.
-
-
Curative Assay:
-
Inoculate tomato leaves with a 10 µL droplet of the B. cinerea conidial suspension.
-
Incubate the plants in a humid chamber for 24 hours to allow for infection to establish.
-
Spray the infected leaves with the different concentrations of this compound solution.
-
Return the plants to the humid chamber for another 2-4 days.
-
-
Disease Assessment:
-
Measure the diameter of the necrotic lesions on the leaves.
-
Calculate the percentage of disease reduction compared to the control group.
-
Visualizations
Signaling Pathways and Workflows
Mode of Action (Hypothesized)
The precise mode of action for this compound has not been elucidated. However, many antifungal compounds produced by Streptomyces target the fungal cell membrane. A common mechanism involves the binding to ergosterol, a key component of the fungal cell membrane that is absent in plant and animal cells. This interaction can lead to the formation of pores or ion channels, disrupting membrane integrity, causing leakage of essential cellular components, and ultimately leading to cell death. The diagram above illustrates this hypothetical pathway. Further research, such as transcriptomics of treated fungi and binding assays, is necessary to confirm the specific molecular target and mechanism of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Multifunctional in vitro, in silico and DFT analyses on antimicrobial BagremycinA biosynthesized by Micromonospora chokoriensis CR3 from Hieracium canadense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publishing.emanresearch.org [publishing.emanresearch.org]
- 4. Mechanisms of Action of Microbial Biocontrol Agents against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Bagremycin B in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bagremycin B. Our aim is to help you address common stability challenges encountered during your experiments.
Troubleshooting Guide: Common Stability Issues with this compound
This guide addresses specific problems you might encounter with this compound in aqueous solutions and provides potential causes and recommended actions.
| Observed Issue | Potential Causes | Recommended Actions |
| Rapid loss of antibacterial activity in solution. | 1. Hydrolysis: The this compound molecule may contain labile functional groups (e.g., esters, amides) susceptible to hydrolysis at certain pH values. 2. Oxidation: Exposure to atmospheric oxygen or oxidizing agents in the solution can lead to degradation.[1] 3. Photodegradation: Exposure to light, especially UV light, can cause degradation of light-sensitive compounds. 4. Temperature Sensitivity: Like many antibiotics, this compound may be unstable at ambient or physiological temperatures. Beta-lactam antibiotics, for instance, degrade rapidly at 37°C.[2] | 1. pH Optimization: Determine the pH-stability profile of this compound. Prepare solutions in a range of buffered pH values (e.g., pH 3-9) and monitor stability over time.[3] 2. Use of Antioxidants: Add antioxidants such as ascorbic acid or sodium metabisulfite to the formulation. 3. Light Protection: Store solutions in amber vials or protect them from light. 4. Temperature Control: Store stock solutions at recommended low temperatures (e.g., 2-8°C or -20°C) and prepare working solutions fresh. |
| Precipitation or cloudiness of the this compound solution. | 1. Low Aqueous Solubility: this compound may have inherently poor solubility in aqueous media. 2. pH-Dependent Solubility: The ionization state of the molecule can change with pH, affecting its solubility. 3. Salting Out: High concentrations of salts in the buffer can reduce the solubility of the compound. | 1. Co-solvents: Use pharmaceutically acceptable co-solvents like ethanol, propylene glycol, or PEG 400 to increase solubility. 2. pH Adjustment: Identify the pH at which this compound has maximum solubility. 3. Formulation with Excipients: Investigate the use of cyclodextrins or surfactants to enhance solubility. |
| Inconsistent results in bioassays. | 1. Degradation During Experiment: The compound may be degrading over the course of a long experiment. 2. Adsorption to Labware: this compound might be adsorbing to plastic or glass surfaces, reducing its effective concentration. | 1. Stability-Indicating Assay: Develop and use a stability-indicating analytical method (e.g., HPLC) to measure the concentration of the active compound throughout the experiment. 2. Use of Low-Adsorption Labware: Utilize low-binding microplates and tubes. 3. Inclusion of a Stabilizer: Consider adding a stabilizing agent like bovine serum albumin (BSA) to the medium, which can also prevent non-specific binding.[4] |
Frequently Asked Questions (FAQs)
Q1: My this compound solution loses its bioactivity within a few hours at 37°C. What is the likely cause and how can I prevent this?
A1: Rapid loss of activity at physiological temperature is a common issue for many antibiotics, such as beta-lactams.[2] This is likely due to thermal degradation or hydrolysis. To mitigate this, you should:
-
Perform a temperature stability study: Assess the stability of this compound at different temperatures (e.g., 4°C, 25°C, 37°C) to determine its thermal liability.
-
Prepare fresh solutions: For cell-based assays, prepare the this compound solution immediately before use.
-
Consider formulation strategies: For longer-term stability, investigate the use of stabilizing excipients or lyophilization.
Q2: I am observing a color change in my this compound solution over time. What does this indicate?
A2: A color change often indicates a chemical transformation, possibly due to oxidation or the formation of degradation products. For example, rifamycin B is known to be oxidized by air in acidic solutions.[1] It is crucial to characterize these degradation products to understand if they are inactive or potentially toxic. We recommend using HPLC with a photodiode array (PDA) detector or LC-MS to analyze the solution and identify the new species.
Q3: How can I improve the aqueous solubility of this compound for my experiments?
A3: Poor aqueous solubility is a common challenge in drug development. To improve the solubility of this compound, you can explore the following formulation strategies:
-
pH adjustment: Determine the pKa of this compound and adjust the pH of the solution to favor the more soluble ionized form.
-
Use of co-solvents: Incorporate water-miscible organic solvents such as DMSO, ethanol, or polyethylene glycol (PEG) into your vehicle.
-
Complexation with cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their apparent solubility in water.
-
Lipid-based formulations: For in vivo studies, consider lipid-based formulations like liposomes or lipid complexes, which have been successful for drugs like Amphotericin B.[5][6]
Q4: What is a forced degradation study and should I perform one for this compound?
A4: A forced degradation study involves subjecting a compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, light) to accelerate its degradation. This is a critical step in drug development to:
-
Identify potential degradation pathways.
-
Elucidate the structure of degradation products.
-
Develop a stability-indicating analytical method.
Yes, performing a forced degradation study for this compound is highly recommended to understand its intrinsic stability and to develop a robust formulation.
Experimental Protocols
Protocol: pH-Dependent Stability Study of this compound
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-9).
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol).
-
Preparation of Study Samples: Dilute the this compound stock solution in each buffer to a final concentration of 100 µg/mL.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each sample.
-
Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics and the optimal pH for stability.
Data Presentation
Table 1: Comparative Stability of Different Antibiotic Classes in Aqueous Solution at 37°C
This table provides a general reference for the expected stability of different classes of antibiotics and can guide the initial stability assessment of this compound.
| Antibiotic Class | Example | General Stability at 37°C in Aqueous Solution | Key Degradation Factors | Reference |
| Beta-lactams | Penicillins, Cephalosporins | Poor (rapid degradation) | Hydrolysis of the beta-lactam ring, pH | [2] |
| Aminoglycosides | Gentamicin, Tobramycin | Excellent long-term stability | Generally stable, some heat sensitivity | [2] |
| Glycopeptides | Vancomycin | Excellent long-term stability | Generally stable | [2] |
| Tetracyclines | Tetracycline, Doxycycline | Excellent long-term stability | pH, light | [2][7] |
| Quinolones | Ciprofloxacin | Excellent long-term stability | Generally stable | [2] |
| Polymyxins | Polymyxin B, Colistin | More stable in acidic media; degradation increases above pH 5 | pH, temperature | [3] |
Visualizations
Workflow for Investigating and Improving Antibiotic Stability
Caption: Workflow for investigating and improving the stability of this compound.
Hypothetical Degradation Pathway of an Antibiotic
References
- 1. [Stability of rifamycin B in aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the stability of polymyxins B(1), E(1) and E(2) in aqueous solution using liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein-mediated stabilization of amphotericin B increases its efficacy against diverse fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biodegradation of Tetracycline Antibiotics by the Yeast Strain Cutaneotrichosporon dermatis M503 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bagremycin B Production in Streptomyces Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the low yield of Bagremycin B in Streptomyces fermentation.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces sp. Tü 4128 fermentation is producing very low levels of this compound. What are the most common causes?
A1: Low yields of this compound can stem from several factors. The most common issues include:
-
Suboptimal Fermentation Medium: The composition of your culture medium, including carbon, nitrogen, and mineral sources, is critical.
-
Precursor Limitation: The biosynthesis of this compound is dependent on the availability of its precursor, L-tyrosine.
-
Iron Concentration: The Bagremycin biosynthetic gene cluster is sensitive to iron levels. High iron concentrations can lead to the production of ferroverdins instead of Bagremycins.[1][2][3]
-
Suboptimal Fermentation Parameters: Physical parameters such as pH, temperature, and aeration play a significant role in secondary metabolite production.
-
Regulatory Gene Expression: The expression levels of key regulatory genes within the Bagremycin biosynthetic gene cluster (BGC) can be a limiting factor.
Q2: What is a good starting point for a fermentation medium for this compound production?
A2: A complex medium has been shown to be effective for the production of this compound in Streptomyces sp. Tü 4128. A good starting formulation is as follows:
| Component | Concentration (g/L) |
| Glucose | 10 |
| Glycerol | 10 |
| Starch | 10 |
| Corn Steep Powder | 2.5 |
| Peptone | 5 |
| Yeast Extract | 2 |
| NaCl | 1 |
| CaCO₃ | 3 |
Source: Adapted from a study on Bagremycin A and B production.[4]
Q3: Is there a known genetic target that can be manipulated to specifically increase this compound yield?
A3: Yes, the overexpression of the bagE gene has been demonstrated to significantly increase the production of this compound.[5] The bagE gene encodes a phenylacetate-CoA ligase, which is involved in the Bagremycin biosynthetic pathway.
Troubleshooting Guides
Problem 1: Low or No Detectable this compound Production
This guide will walk you through a systematic approach to identify and resolve the root cause of low this compound yield.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low this compound yield.
Step 1: Media Optimization
The composition of the fermentation medium directly impacts cell growth and secondary metabolite production.
-
Carbon Source Optimization: While a combination of glucose, glycerol, and starch is a good starting point, the optimal carbon source and concentration can be strain-specific. Systematically evaluate different carbon sources.
Table 1: Effect of Carbon Source Variation on this compound Yield (Illustrative Data)
| Carbon Source (10 g/L) | Relative this compound Yield (%) |
| Glucose | 100 |
| Soluble Starch | 120 |
| Maltose | 110 |
| Glycerol | 90 |
-
Nitrogen Source Optimization: Peptone and yeast extract are common nitrogen sources. Varying their concentrations or testing alternative nitrogen sources like soybean meal or ammonium sulfate can enhance production.
Table 2: Effect of Nitrogen Source Variation on this compound Yield (Illustrative Data)
| Nitrogen Source (5 g/L) | Relative this compound Yield (%) |
| Peptone | 100 |
| Soybean Meal | 135 |
| Tryptone | 115 |
| Ammonium Sulfate | 85 |
-
Phosphate Concentration: Phosphate is essential for primary metabolism but can inhibit secondary metabolite production at high concentrations.
Table 3: Effect of Phosphate Concentration on this compound Yield (Illustrative Data)
| K₂HPO₄ Concentration (g/L) | Relative this compound Yield (%) |
| 0.5 | 110 |
| 1.0 (Control) | 100 |
| 2.0 | 75 |
| 5.0 | 40 |
Experimental Protocol: One-Factor-at-a-Time (OFAT) Media Optimization
-
Prepare the basal fermentation medium as described in FAQ 2.
-
Create a series of experimental flasks where one component (e.g., carbon source) is varied while all other components are kept constant.
-
Inoculate the flasks with a standardized inoculum of Streptomyces sp. Tü 4128.
-
Incubate the flasks under standard fermentation conditions (e.g., 28°C, 200 rpm for 7-10 days).
-
At the end of the fermentation, harvest the broth and extract the secondary metabolites.
-
Quantify the this compound concentration using HPLC.
-
Compare the yields from the experimental flasks to the control (basal medium) to determine the optimal concentration of the tested component.
-
Repeat this process for other key media components (nitrogen source, phosphate, etc.).
Step 2: Precursor Feeding
This compound biosynthesis is dependent on the L-tyrosine pathway. Supplementing the medium with L-tyrosine can alleviate precursor limitations.
Table 4: Effect of L-Tyrosine Feeding on this compound Yield (Illustrative Data)
| L-Tyrosine Concentration (mM) | Time of Addition (hours) | Relative this compound Yield (%) |
| 0 (Control) | - | 100 |
| 1 | 24 | 125 |
| 1 | 48 | 140 |
| 5 | 24 | 135 |
| 5 | 48 | 160 |
Experimental Protocol: L-Tyrosine Feeding Strategy
-
Prepare the optimized fermentation medium from Step 1.
-
Inoculate the flasks with Streptomyces sp. Tü 4128.
-
Prepare a sterile stock solution of L-tyrosine.
-
At specific time points during the fermentation (e.g., 24 and 48 hours), add the L-tyrosine stock solution to the flasks to achieve the desired final concentrations.
-
Continue the fermentation until completion.
-
Extract and quantify this compound as previously described.
Step 3: Iron Concentration Management
The Bagremycin biosynthetic gene cluster can produce ferroverdins in the presence of high iron concentrations. To favor this compound production, it is crucial to maintain low iron levels in the medium.
-
Recommendation: Use glassware that has been treated to remove trace metals. Utilize high-purity water and reagents. Consider adding an iron chelator like 2,2'-bipyridine at a low concentration (e.g., 10-50 µM) to sequester excess iron, but be aware this may also inhibit growth if not optimized.
Step 4: Genetic Engineering
If optimization of fermentation conditions and precursor feeding does not sufficiently improve the yield, genetic manipulation of the producing strain is a powerful strategy.
-
Overexpression of bagE : As mentioned in FAQ 3, overexpressing the phenylacetate-CoA ligase gene, bagE, is a proven method to boost this compound production.[5]
Experimental Protocol: Overexpression of bagE in Streptomyces sp. Tü 4128
This protocol provides a general outline. Specific vectors and detailed procedures for Streptomyces genetic manipulation should be consulted.
-
Gene Amplification: Amplify the bagE gene from the genomic DNA of Streptomyces sp. Tü 4128 using PCR with primers that add suitable restriction sites.
-
Vector Ligation: Clone the amplified bagE gene into an appropriate E. coli-Streptomyces shuttle vector under the control of a strong constitutive promoter (e.g., ermEp*).
-
Transformation into E. coli : Transform the recombinant plasmid into a suitable E. coli strain for plasmid propagation and methylation (e.g., ET12567/pUZ8002).
-
Conjugation into Streptomyces : Transfer the plasmid from E. coli to Streptomyces sp. Tü 4128 via intergeneric conjugation.
-
Selection and Verification: Select for exconjugants on appropriate antibiotic-containing media and verify the presence of the overexpression cassette by PCR.
-
Fermentation and Analysis: Ferment the engineered strain alongside the wild-type strain and quantify this compound production by HPLC to confirm the enhancement.
Problem 2: Inconsistent Batch-to-Batch Fermentation Results
Inconsistent yields are often due to a lack of standardization in the experimental workflow.
Troubleshooting Inconsistent Yields
Caption: Key areas to standardize for consistent fermentation outcomes.
This compound Biosynthetic and Regulatory Pathway
The biosynthesis of this compound in Streptomyces sp. Tü 4128 is governed by the bag biosynthetic gene cluster (BGC). Understanding this pathway can provide insights for targeted strain improvement.
Caption: Simplified biosynthetic pathway of this compound from L-tyrosine.
This technical support guide provides a starting point for addressing low yields of this compound. For more complex issues, a deeper investigation into the full regulatory network of the bag gene cluster and global regulators in Streptomyces may be necessary.
References
- 1. Genetic manipulation of Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Genetic manipulation of antibiotic-producing Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing HPLC parameters for Bagremycin B analysis
Technical Support Center: Bagremycin B Analysis
Welcome to the technical support center for the HPLC analysis of this compound. This resource provides detailed guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their chromatographic methods and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is HPLC analysis important?
This compound is an antibiotic secondary metabolite produced by Streptomyces species.[1][2] It demonstrates moderate activity against Gram-positive bacteria and some fungi.[1][2] High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis of this compound as it allows for reliable separation, quantification, and purity assessment in complex matrices like fermentation broths or during downstream processing.[3][4]
Q2: What are the key chemical properties of this compound relevant for HPLC?
Understanding the physicochemical properties of this compound is the first step in method development. As a phenol ester of 3-acetamido-4-hydroxybenzoic acid, it possesses both polar and non-polar characteristics.[1]
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅NO₄ | [5] |
| Molecular Weight | 297.30 g/mol | [5] |
| Structure | Carbonyl compound, phenol ester | [1][5] |
| General Solubility | Likely soluble in organic solvents like methanol and acetonitrile | [6] |
Q3: What is a good starting point for developing an HPLC method for this compound?
For a compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the most common and effective approach.[7][8] A C18 column is the standard choice for the analysis of antibiotics and other natural products.[4][9] Below are recommended starting parameters that can be optimized.
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard workhorse for reverse-phase; provides good balance of efficiency and backpressure. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape for acidic/phenolic compounds and ensures pH consistency.[7][10] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) with 0.1% Formic Acid | ACN often provides sharper peaks and lower viscosity. MeOH offers different selectivity.[7][11] |
| Elution Mode | Gradient | Recommended for complex samples or when starting method development to elute all compounds effectively.[7][11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[6][12] |
| Column Temperature | 30-40 °C | Elevated temperature can improve efficiency and reduce backpressure.[12][13] |
| Detection (UV) | Diode Array Detector (DAD) or UV-Vis | Monitor across a range (e.g., 210-400 nm) to find the optimal wavelength. Bagremycins have been monitored at 280 nm.[14] |
| Injection Volume | 10-20 µL | A standard volume; ensure it does not cause peak distortion due to solvent effects.[12] |
Experimental Protocols & Method Development
A systematic approach is key to developing a robust HPLC method. The following protocol outlines a tiered screening process for optimizing the separation of this compound.
Protocol: Systematic HPLC Method Development for this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound standard at 1 mg/mL in methanol or acetonitrile.
-
Create working solutions by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:ACN) to a concentration of 20-50 µg/mL.[6]
-
Filter all samples through a 0.45 µm syringe filter before injection to prevent column plugging.[10]
-
-
Tier 1: Mobile Phase pH and Organic Solvent Screening:
-
Objective: Determine the best organic solvent and pH for good retention and peak shape.
-
Conditions:
-
Solvent: Test both Acetonitrile and Methanol as the organic modifier (Mobile Phase B).
-
pH Modifier: Test an acidic modifier (0.1% Formic Acid) and a neutral or slightly basic buffer (e.g., Phosphate Buffer, pH 7) in the aqueous phase (Mobile Phase A). For many antibiotics, a low pH mobile phase provides good retention and peak shape.
-
-
Procedure: Perform a fast gradient run (e.g., 5% to 95% B in 10 minutes) for each of the four combinations (ACN/Acid, MeOH/Acid, ACN/Buffer, MeOH/Buffer).
-
Evaluation: Select the combination that provides the best peak shape (symmetry), adequate retention, and highest sensitivity.
-
-
Tier 2: Gradient Optimization:
-
Objective: Refine the gradient slope to achieve optimal resolution between this compound and any impurities or related compounds.
-
Procedure: Using the best solvent/pH combination from Tier 1, adjust the gradient profile.
-
Start with a shallow gradient (e.g., increase B by 5% per minute) to screen for all components.
-
Sharpen the gradient during periods where no peaks elute to save time.
-
Make the gradient shallower around the elution time of this compound to maximize resolution.
-
-
-
Tier 3: Flow Rate and Temperature Optimization:
-
Objective: Fine-tune the method for speed and efficiency.
-
Procedure:
-
Evaluation: Choose the parameters that provide the best balance of resolution, peak shape, and analysis time.
-
Method Development Workflow
The following diagram illustrates the logical flow for developing an HPLC method.
Caption: A workflow for systematic HPLC method development.
Troubleshooting Guide
Encountering issues like poor peak shape or shifting retention times is common. This guide addresses specific problems in a Q&A format.
Q4: My this compound peak is tailing. What are the causes and how can I fix it?
Peak tailing, where a peak has a drawn-out tail, is a frequent issue that can compromise resolution and integration.[16][17]
| Possible Cause | Solution(s) |
| Secondary Interactions | The acidic nature of residual silanols on the silica backbone can interact with analytes. Solution: Add a competing acid (e.g., 0.1% formic or trifluoroacetic acid) to the mobile phase to protonate the silanols and reduce interaction.[7][16] |
| Column Overload | Injecting too much sample mass can saturate the stationary phase. Solution: Dilute the sample and reinject. If the peak shape improves, overload was the issue.[17][18] |
| Column Contamination/Void | Contaminants on the column frit or a void in the packing material can distort peak shape. Solution: Flush the column with a strong solvent (e.g., isopropanol). If this fails, try reversing the column (if permitted by the manufacturer) and flushing. A persistent issue may indicate the column needs replacement.[18][19] |
| Mobile Phase pH | If the mobile phase pH is close to the pKa of this compound, the compound may exist in both ionized and non-ionized forms, causing tailing. Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
Troubleshooting Workflow for Peak Tailing
This diagram provides a logical path to diagnose the cause of peak tailing.
Caption: A decision tree for troubleshooting peak tailing.
Q5: I'm seeing broad or split peaks. What should I check?
Broad or split peaks can significantly reduce analytical accuracy and precision.[19]
| Possible Cause | Solution(s) |
| Large Injection Volume / Incompatible Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the mobile phase itself. If a different solvent must be used, ensure it is weaker than the mobile phase and keep the injection volume small.[18] |
| Column Void or Channeling | A void at the head of the column or channeling in the packed bed causes the sample to travel through different paths, resulting in split or broad peaks. Solution: This often indicates column degradation. Replacing the column is usually necessary. Using a guard column can extend the life of the analytical column.[18][19] |
| Clogged Frit | Particulates from the sample or system can clog the inlet frit of the column. Solution: Filter all samples and mobile phases. Try back-flushing the column at a low flow rate to dislodge particulates. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length as short as possible. |
Q6: My retention times are shifting from run to run. Why is this happening?
Inconsistent retention times are a critical problem, especially for compound identification and quantification.
| Possible Cause | Solution(s) |
| Inconsistent Mobile Phase Preparation | Small variations in mobile phase composition, especially the ratio of organic to aqueous or the buffer concentration, can cause shifts. Solution: Prepare mobile phases carefully and consistently using volumetric flasks. Make fresh batches regularly. |
| Leaking Pump or Injector Seals | A leak in the system will cause the flow rate to fluctuate, leading to unstable retention times. Solution: Perform a system pressure test. Inspect pump seals, fittings, and the injector rotor seal for signs of wear or salt buildup and replace if necessary. |
| Column Temperature Fluctuations | If the column is not in a thermostatted compartment, changes in ambient lab temperature can affect retention. Solution: Use a column oven and set it to a stable temperature, typically at least 5-10 °C above ambient.[13] |
| Column Equilibration | The column may not be fully equilibrated with the mobile phase, especially when changing methods or after a steep gradient. Solution: Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase before the first injection. |
| Mobile Phase Degassing Issues | Dissolved gases in the mobile phase can form bubbles in the pump, leading to an inconsistent flow rate. Solution: Thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging. |
References
- 1. Bagremycin A and B, novel antibiotics from streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the bagremycin biosynthetic gene cluster in Streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Single Biosynthetic Gene Cluster Is Responsible for the Production of Bagremycin Antibiotics and Ferroverdin Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. This compound | C17H15NO4 | CID 10447329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. quora.com [quora.com]
- 9. Development of a Methodology to Determine Antibiotic Concentrations in Water Samples Using High-Pressure Liquid Chromatography — Journal of Young Investigators [jyi.org]
- 10. researchgate.net [researchgate.net]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 16. waters.com [waters.com]
- 17. uhplcs.com [uhplcs.com]
- 18. bvchroma.com [bvchroma.com]
- 19. mastelf.com [mastelf.com]
Troubleshooting Bagremycin B purification by removing impurities
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering common issues during the purification of Bagremycin B. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My final this compound product has a low yield after purification. What are the potential causes and solutions?
Answer:
Low recovery of this compound can stem from several factors throughout the extraction and purification process. Identifying the specific cause is crucial for optimizing your workflow.
Potential Causes:
-
Incomplete Initial Extraction: The initial solvent extraction from the fermentation broth may not be efficient. The choice of solvent and extraction parameters are critical.
-
Product Degradation: this compound is a phenol ester, which can be susceptible to hydrolysis, especially under suboptimal pH or temperature conditions.[1][2] Phenols are also prone to oxidation, which can lead to discoloration and degradation.[1]
-
Loss During Liquid-Liquid Partitioning: During the separation of polar and non-polar impurities, this compound might be partially lost to the undesired phase if the solvent system is not optimal.
-
Irreversible Adsorption to Chromatography Media: The compound may bind too strongly to the stationary phase of your chromatography column.
-
Co-elution with Impurities: If this compound co-elutes with other compounds, subsequent purification steps to remove these impurities can lead to product loss.
Troubleshooting Solutions:
-
Optimize Extraction:
-
Ensure the pH of the fermentation broth is adjusted to an optimal level before extraction to ensure this compound is in a neutral form, enhancing its solubility in organic solvents.
-
Experiment with different extraction solvents of varying polarities, such as ethyl acetate, n-butanol, or a mixture of solvents.[3][4][5] Perform multiple extractions to maximize recovery.
-
-
Control Stability:
-
Maintain a stable pH, ideally within the 4-10 range, and moderate temperatures (20-45°C) during the purification process to minimize hydrolysis and degradation.[6]
-
Work quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon) to reduce oxidation. Store extracts and fractions at low temperatures (4°C).[6]
-
-
Refine Partitioning and Chromatography:
-
Carefully select solvents for liquid-liquid extraction to ensure this compound remains in the desired phase. Hexane or heptane can be used to remove non-polar impurities from a more polar extract.[7]
-
For column chromatography, screen different stationary phases (e.g., normal phase like silica gel or reversed-phase like C18) and mobile phase compositions to achieve good separation and recovery.[8][9] A gradient elution might be necessary to effectively separate impurities.
-
FAQ 2: My purified this compound sample is colored. How can I remove pigmented impurities?
Answer:
Colored impurities are common in natural product extracts from fermentation broths. These are often pigments produced by the Streptomyces strain.
Potential Causes:
-
Co-extraction of Pigments: The initial solvent extraction can pull pigments from the fermentation broth along with this compound.
-
Degradation Products: As mentioned, phenols can oxidize to form colored quinone-like compounds.[1]
Troubleshooting Solutions:
-
Adsorption Chromatography:
-
Normal Phase Chromatography: Use a silica gel column. Polar pigments will often bind strongly to the silica, allowing the less polar this compound to be eluted with a solvent of appropriate polarity.
-
Solid-Phase Extraction (SPE): An SPE cartridge with a suitable stationary phase can be used as a preliminary cleanup step to remove highly polar or non-polar colored impurities.[9]
-
-
Liquid-Liquid Extraction:
-
Perform a liquid-liquid extraction with immiscible solvents. For example, if your this compound is in a moderately polar solvent, washing with a non-polar solvent like hexane can remove non-polar pigments.[7]
-
-
Activated Carbon Treatment:
-
Treating your crude extract with a small amount of activated carbon can effectively adsorb many pigmented impurities. However, this should be done with caution as it can also adsorb the target compound. A preliminary test with a small sample is recommended to assess potential product loss.
-
FAQ 3: I am observing co-eluting impurities with my this compound peak during HPLC analysis. How can I improve the separation?
Answer:
Co-elution in HPLC is a common challenge, indicating that the current method does not have sufficient resolution to separate this compound from certain impurities.
Potential Causes:
-
Suboptimal Mobile Phase: The composition of the mobile phase (e.g., solvent ratio, pH, additives) may not be suitable for separating compounds with similar polarities.
-
Inappropriate Stationary Phase: The column chemistry may not be providing the necessary selectivity for the separation.
-
Column Overload: Injecting too much sample can lead to peak broadening and poor resolution.[10]
-
Column Degradation: Over time, the performance of an HPLC column can degrade, leading to reduced separation efficiency.[10]
Troubleshooting Solutions:
-
Method Development:
-
Mobile Phase Optimization:
-
Adjust the solvent gradient. A shallower gradient can improve the separation of closely eluting peaks.
-
Modify the pH of the mobile phase. Since this compound has acidic and basic functional groups, changing the pH can alter its retention time relative to impurities.
-
Incorporate additives like buffers to control pH and improve peak shape.[11]
-
-
Change Column Chemistry: If optimizing the mobile phase is insufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to introduce different separation mechanisms.
-
-
Sample Preparation and Injection:
-
Dilute your sample to avoid overloading the column.
-
Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase to prevent peak distortion.[12]
-
-
System Maintenance:
-
Regularly clean and regenerate your HPLC column according to the manufacturer's instructions.
-
If the column is old or has been used extensively, replace it.[13]
-
FAQ 4: I suspect my this compound is degrading during purification. What are the signs and how can I prevent it?
Answer:
Degradation can be a significant issue, leading to low yields and the introduction of new impurities.
Signs of Degradation:
-
Appearance of new peaks in the HPLC chromatogram over time.
-
Changes in the color of the sample (e.g., yellowing or browning).
-
A decrease in the area of the this compound peak in repeat analyses of the same sample.
-
Loss of biological activity.
Preventative Measures:
-
pH Control: As this compound is a phenol ester, it is susceptible to hydrolysis. Maintain the pH of your solutions in a stable range, avoiding strongly acidic or basic conditions.[14]
-
Temperature Control: Perform purification steps at low temperatures (e.g., 4°C) whenever possible, especially during long procedures like column chromatography.[6]
-
Minimize Exposure to Light and Air: Protect your samples from light by using amber vials or covering flasks with aluminum foil. To prevent oxidation, work under an inert atmosphere if the compound is particularly sensitive.[1]
-
Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation reactions. Use HPLC-grade or higher purity solvents.[10]
-
Prompt Processing: Avoid long-term storage of intermediates. Process samples as quickly as is practical.
Data Presentation
Table 1: Illustrative Purification Parameters for this compound
| Purification Step | Parameter | Typical Value/Range | Expected Outcome |
| Solvent Extraction | Solvent | Ethyl Acetate | > 80% recovery from broth |
| pH of Broth | 6.0 - 7.0 | Maximizes extraction efficiency | |
| Silica Gel Column | Mobile Phase | Hexane:Ethyl Acetate Gradient | Removal of polar impurities |
| Reversed-Phase HPLC | Column | C18, 5 µm, 4.6 x 250 mm | Purity > 95% |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Separation from closely related impurities | |
| Flow Rate | 1.0 mL/min | Good peak resolution | |
| Stability | pH Range | 4.0 - 10.0 | Minimal degradation |
| Temperature | < 45°C | Minimal degradation |
Note: This table provides illustrative values based on general natural product purification principles. Actual values should be determined empirically.
Experimental Protocols
Protocol 1: General Extraction of this compound from Fermentation Broth
-
Harvest and Centrifuge: Centrifuge the Streptomyces fermentation broth at 10,000 rpm for 15 minutes to separate the mycelial biomass from the supernatant.[6]
-
pH Adjustment: Adjust the pH of the supernatant to 6.5 using 1M HCl or 1M NaOH.
-
Solvent Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 5-10 minutes.[5]
-
Phase Separation: Allow the layers to separate and collect the upper organic phase.
-
Repeat Extraction: Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.
-
Combine and Dry: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[6]
-
Storage: Store the crude extract at 4°C.
Protocol 2: Removal of Non-Polar Impurities using Liquid-Liquid Extraction
-
Dissolve Crude Extract: Dissolve the crude extract obtained from Protocol 1 in a minimal amount of methanol.
-
Add Immiscible Solvents: Add an equal volume of water and hexane to the methanolic solution in a separatory funnel.
-
Partitioning: Shake the mixture gently to partition the compounds. Non-polar impurities will move into the hexane layer, while the more polar this compound will remain in the aqueous methanol layer.
-
Separate Layers: Carefully separate and collect the lower aqueous methanol layer.
-
Repeat Washing: Wash the aqueous methanol layer two more times with fresh hexane.
-
Concentration: Remove the methanol from the collected aqueous phase by rotary evaporation. The remaining aqueous solution can then be freeze-dried or further extracted with a more polar solvent like ethyl acetate to recover this compound.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. US3403188A - Stabilization of phenols - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. banglajol.info [banglajol.info]
- 5. bioinfopublication.org [bioinfopublication.org]
- 6. Purification and Characterization of Bioactive Metabolite from Streptomyces monomycini RVE129 Derived from the Rift Valley Soil of Hawassa, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2000023090A1 - Process for removing impurities from natural product extracts - Google Patents [patents.google.com]
- 9. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. hplc.eu [hplc.eu]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. ars.usda.gov [ars.usda.gov]
Enhancing the solubility of Bagremycin B for biological assays
This technical support center provides guidance and troubleshooting for researchers encountering solubility challenges with Bagremycin B in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a secondary metabolite isolated from Streptomyces sp. Tü 4128, characterized as a phenol ester of 3-amino-4-hydroxybenzoic acid with a derivative of p-coumaric acid.[1][2] Its chemical structure lends it to poor aqueous solubility, a common challenge for many natural products. This low solubility can lead to precipitation in aqueous assay buffers, resulting in inaccurate and unreliable experimental outcomes.
Q2: What are the initial steps to dissolve this compound?
It is recommended to first attempt dissolving this compound in a small amount of a water-miscible organic solvent before further dilution into your aqueous assay medium. Common initial solvents include Dimethyl Sulfoxide (DMSO), ethanol, or N,N-Dimethylformamide (DMF).
Q3: What is the maximum recommended concentration of organic solvents in my biological assay?
The concentration of organic solvents should be kept to a minimum to avoid artifacts in your experimental results. Typically, a final concentration of DMSO at or below 0.5% (v/v) is considered acceptable for most cell-based assays. However, it is crucial to perform a vehicle control experiment to determine the tolerance of your specific biological system to the chosen solvent.
Q4: Can I use pH modification to improve this compound solubility?
Yes, altering the pH of your buffer can enhance the solubility of ionizable compounds. Since this compound possesses acidic and basic functional groups, its solubility is likely pH-dependent. A systematic evaluation of solubility in buffers with varying pH (e.g., pH 5.0, 7.4, and 9.0) is recommended. However, ensure the chosen pH is compatible with your biological assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed upon dilution into aqueous buffer. | The aqueous solubility of this compound has been exceeded. | - Decrease the final concentration of this compound. - Increase the percentage of the initial organic co-solvent, ensuring it remains within the tolerance level of your assay. - Employ solubility-enhancing excipients such as cyclodextrins or surfactants. |
| Inconsistent results between experimental replicates. | The compound is not fully dissolved, leading to variability in the actual concentration. | - Ensure the stock solution is clear and free of any visible precipitate before making dilutions. - Vortex the stock solution and dilutions thoroughly before each use. - Consider sonication of the stock solution to aid dissolution. |
| No biological activity observed at expected concentrations. | The effective concentration of the compound in the assay medium is lower than anticipated due to poor solubility. | - Confirm the solubility of this compound under your specific experimental conditions. - Utilize a formulation strategy to increase the concentration of soluble compound. |
| Cell death or stress observed in vehicle control. | The concentration of the organic co-solvent is too high for the cells. | - Perform a dose-response experiment with the solvent alone to determine the maximum tolerable concentration. - Reduce the final solvent concentration in your assay to a non-toxic level. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Accurately weigh 1 mg of this compound powder.
-
Add 336 µL of 100% DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly for 2-5 minutes until the powder is completely dissolved.
-
If necessary, sonicate the vial in a water bath for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there is no particulate matter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol outlines a method to determine the approximate solubility of this compound in various co-solvent systems.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of aqueous buffers (e.g., Phosphate Buffered Saline, pH 7.4) containing varying percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% DMSO or ethanol).
-
Add the this compound stock solution to each co-solvent buffer to a final concentration of 100 µM.
-
Incubate the solutions at room temperature for 1 hour with gentle agitation.
-
Visually inspect for any signs of precipitation.
-
For a quantitative assessment, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes.
-
Measure the concentration of the supernatant using a suitable analytical method, such as HPLC-UV, to determine the amount of soluble this compound.
Data Presentation
Table 1: Approximate Solubility of this compound in Different Solvent Systems
| Solvent System | This compound Concentration (µM) | Visual Observation |
| 100% DMSO | 10,000 | Clear Solution |
| 100% Ethanol | 5,000 | Clear Solution |
| PBS, pH 7.4 | < 1 | Precipitate |
| 1% DMSO in PBS, pH 7.4 | ~10 | Slight Haze |
| 5% DMSO in PBS, pH 7.4 | ~50 | Clear Solution |
| 5% Ethanol in PBS, pH 7.4 | ~40 | Clear Solution |
| 10% PEG 400 in PBS, pH 7.4 | ~80 | Clear Solution |
| 5% (w/v) HP-β-CD in PBS, pH 7.4 | ~120 | Clear Solution |
Note: The values presented in this table are hypothetical and for illustrative purposes. Actual solubility should be determined experimentally.
Visualizations
Caption: Workflow for preparing and enhancing the solubility of this compound for biological assays.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
References
Addressing batch-to-batch variability in Bagremycin B production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Bagremycin B production. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
A1: this compound is a secondary metabolite with antibiotic properties. It is produced by the bacterium Streptomyces sp. Tü 4128.[1][2] The bagremycin biosynthetic gene cluster (BGC) in this organism contains the genes responsible for its production.[1][2]
Q2: What are the key factors that influence this compound yield?
A2: The production of this compound is sensitive to various environmental and nutritional factors. Key parameters that can contribute to batch-to-batch variability include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration, and the presence of specific ions like iron.[3][4][5]
Q3: What is the relationship between this compound and ferroverdin production?
A3: this compound and ferroverdin share a common biosynthetic pathway and are produced from the same biosynthetic gene cluster.[1][6] The metabolic switch between the production of these two compounds is primarily regulated by the availability of iron in the fermentation medium.[1] Under iron-depleted conditions, the pathway favors the formation of bagremycins. Conversely, in the presence of abundant iron, the pathway shifts towards the production of ferroverdin.[1]
Q4: Are there any known genetic modifications that can improve this compound yield?
A4: Yes, overexpression of certain genes within the bagremycin biosynthetic gene cluster has been shown to increase production. For instance, the overexpression of the bagE gene, which encodes a phenylacetate-CoA ligase, has been demonstrated to significantly enhance this compound production.[2][7]
Troubleshooting Guide
This guide addresses common issues encountered during this compound production, focusing on resolving batch-to-batch variability.
Problem 1: Low or No this compound Production
Possible Causes and Solutions:
-
Suboptimal Fermentation Medium: The composition of the culture medium is critical for secondary metabolite production.
-
Recommendation: Review and optimize the components of your fermentation medium. Ensure that the carbon and nitrogen sources are suitable for Streptomyces growth and this compound biosynthesis. Refer to the tables below for generalized media compositions that can be used as a starting point.
-
-
Incorrect pH of the Medium: The pH of the fermentation broth can significantly impact enzyme activity and nutrient uptake.
-
Non-optimal Fermentation Temperature: Temperature affects microbial growth and the rate of enzymatic reactions involved in secondary metabolism.
-
Iron Contamination: As mentioned in the FAQs, the presence of iron can shift the metabolic pathway towards ferroverdin production at the expense of this compound.
-
Recommendation: Use iron-free or iron-depleted media to promote this compound synthesis.[1] Ensure all glassware and equipment are thoroughly cleaned to avoid iron contamination.
-
Problem 2: Inconsistent this compound Yields Between Batches
Possible Causes and Solutions:
-
Variability in Inoculum Quality: The age and quality of the seed culture can significantly impact the kinetics of the fermentation process.
-
Recommendation: Standardize your inoculum preparation protocol. Use a consistent seed age and inoculum volume for each batch. For Streptomyces, a seed age of 2-5 days is often optimal.[5]
-
-
Fluctuations in Fermentation Parameters: Minor variations in pH, temperature, or aeration between batches can lead to significant differences in yield.
-
Recommendation: Implement strict process controls to maintain consistency in all fermentation parameters. Calibrate probes and monitoring equipment regularly.
-
-
Inconsistent Media Preparation: Variations in the quality or concentration of media components can affect microbial growth and secondary metabolite production.
-
Recommendation: Use high-quality, certified reagents for media preparation. Prepare media in batches and ensure thorough mixing to maintain homogeneity.
-
Data Presentation
The following tables provide generalized data on fermentation parameters that can be used as a starting point for optimizing this compound production. Note that optimal conditions can be strain-specific and may require further empirical optimization.
Table 1: General Fermentation Media Composition for Streptomyces sp.
| Component | Concentration (g/L) | Role |
| Glucose | 20 - 40 | Carbon Source |
| Soluble Starch | 10 - 20 | Carbon Source |
| Soybean Meal | 15 - 25 | Nitrogen Source |
| Yeast Extract | 2 - 5 | Nitrogen Source, Vitamins |
| Peptone | 5 - 10 | Nitrogen Source |
| CaCO₃ | 2 - 3 | pH Buffering |
| K₂HPO₄ | 0.5 - 1.0 | Phosphate Source |
| MgSO₄·7H₂O | 0.2 - 0.5 | Magnesium Source |
| FeSO₄·7H₂O | < 0.01 | Iron Source (minimize for this compound) |
This table is a compilation of typical components and concentrations used for Streptomyces fermentation and may need to be optimized for this compound production.[3][5][15][16]
Table 2: Effect of Environmental Parameters on Secondary Metabolite Production in Streptomyces (Qualitative)
| Parameter | Suboptimal Range | Optimal Range | Impact of Suboptimal Conditions on Yield |
| pH | < 6.0 or > 8.5 | 6.5 - 8.0 | Decreased enzyme activity, poor nutrient uptake |
| Temperature | < 25°C or > 40°C | 28°C - 37°C | Reduced microbial growth, altered metabolic flux |
| Aeration | Low | High | Insufficient oxygen for aerobic metabolism |
| Iron (Fe²⁺/Fe³⁺) | High | Low / Depleted | Shift in biosynthesis from this compound to Ferroverdin |
This table provides a qualitative summary based on general knowledge of Streptomyces fermentation.[1][4][8][13]
Experimental Protocols
Protocol 1: Shake Flask Fermentation for this compound Production
-
Media Preparation: Prepare the desired fermentation medium (refer to Table 1 for a starting point) and dispense into baffled shake flasks. For this compound production, minimize or omit iron salts.
-
Sterilization: Autoclave the flasks with the medium at 121°C for 20 minutes.
-
Inoculation: In a sterile environment, inoculate the cooled medium with a fresh seed culture of Streptomyces sp. Tü 4128 to a final concentration of 2-5% (v/v).
-
Incubation: Incubate the flasks in a rotary shaker at 28-30°C with vigorous agitation (e.g., 200-250 rpm) for 7-12 days.
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor cell growth (optical density or dry cell weight) and this compound production.
-
Extraction and Analysis: Extract the this compound from the culture broth and quantify using HPLC (see Protocol 2).
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may require optimization for your specific HPLC system and column.
-
Sample Preparation:
-
Centrifuge the fermentation broth sample to separate the mycelium.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness under reduced pressure.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[17]
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 280 nm.[16]
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Integrate the peak area corresponding to this compound in the chromatograms of your samples.
-
Calculate the concentration of this compound in your samples by comparing their peak areas to the standard curve.
-
Visualizations
References
- 1. aensiweb.com [aensiweb.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of fermentation conditions and medium compositions for the production of chrysomycin a by a marine-derived strain Streptomyces sp. 891 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation and Statistical Optimization of Culture Medium for Improved Production of Antimicrobial Compound by Streptomyces sp. JAJ06 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pH on the production of the antitumor antibiotic retamycin by Streptomyces olindensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Single Biosynthetic Gene Cluster Is Responsible for the Production of Bagremycin Antibiotics and Ferroverdin Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of temperature and cycle length on microbial competition in PHB-producing sequencing batch reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel spectrophotometric approach for determination of validamycin A in fermentation of Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijcmas.com [ijcmas.com]
- 16. trjfas.org [trjfas.org]
- 17. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Evaluating the Synergy of Bagremycin B: A Comparative Guide to In Vitro Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bagremycin B, a secondary metabolite from Streptomyces sp. Tü 4128, has demonstrated moderate activity against Gram-positive bacteria and some fungi.[1] As the challenge of antimicrobial resistance grows, combination therapy has emerged as a critical strategy to enhance efficacy, reduce dosages, and overcome resistance mechanisms. To date, specific studies detailing the synergistic effects of this compound with other antibiotics are not publicly available. This guide, therefore, provides a comprehensive overview of the standardized experimental protocols that can be employed to investigate the potential synergistic interactions of this compound with other antimicrobial agents. The methodologies detailed herein, including the checkerboard assay and the time-kill assay, are foundational in the preclinical assessment of antibiotic combinations.
Proposed Experimental Guide for Assessing this compound Synergy
In the absence of specific experimental data on the synergistic effects of this compound, this section outlines the detailed protocols for two standard in vitro synergy testing methods: the checkerboard assay and the time-kill assay. These methods allow for the quantitative assessment of antibiotic interactions.
Checkerboard Assay
The checkerboard assay is a widely used method to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents by measuring the Fractional Inhibitory Concentration (FIC) index.[2][3]
Experimental Protocol
-
Determination of Minimum Inhibitory Concentration (MIC): Prior to the synergy test, the MIC of this compound and each antibiotic to be tested in combination is determined individually against the target bacterial strain(s) using the broth microdilution method as per Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and the combination antibiotics are prepared at concentrations significantly higher than their MICs.
-
Assay Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are made along the y-axis, and serial dilutions of the second antibiotic are made along the x-axis.[2][3] This creates a matrix of wells with varying concentrations of both agents. Control wells containing each antibiotic alone are also included to re-determine the MICs.
-
Bacterial Inoculum: The target bacterial strain is cultured to the logarithmic growth phase and diluted to a standardized concentration (typically 5 x 10^5 CFU/mL). Each well of the microtiter plate is then inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: Following incubation, the wells are visually inspected for bacterial growth (turbidity). The lowest concentration of each antibiotic, alone or in combination, that inhibits visible growth is recorded.
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated for each well showing no growth using the following formula:
FIC Index = FIC of this compound + FIC of Antibiotic X Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic X = (MIC of Antibiotic X in combination) / (MIC of Antibiotic X alone)
-
-
Interpretation of Results: The interaction is classified based on the calculated FIC index:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Data Presentation
The results of a checkerboard assay are typically summarized in a table format as shown below.
| Target Organism | Antibiotic Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Staphylococcus aureus ATCC 29213 | This compound | ||||
| Antibiotic X | |||||
| Enterococcus faecalis ATCC 29212 | This compound | ||||
| Antibiotic X |
Time-Kill Assay
The time-kill assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of an antibiotic combination over time.[2]
Experimental Protocol
-
Bacterial Culture Preparation: A standardized inoculum of the target bacteria (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in a suitable broth medium.
-
Test Conditions: The bacterial culture is exposed to the following conditions:
-
This compound alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)
-
Antibiotic X alone (at a clinically relevant concentration)
-
The combination of this compound and Antibiotic X (at the same concentrations as the individual agents)
-
A growth control (no antibiotic)
-
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are withdrawn from each test condition, serially diluted, and plated on appropriate agar plates.
-
Incubation and Colony Counting: The plates are incubated at 37°C for 18-24 hours, after which the number of colonies (CFU/mL) is determined.
-
Data Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted for each condition.
-
Interpretation of Results:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Indifference: A < 2 log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the most active single agent.
-
Bactericidal activity: A ≥ 3 log10 reduction in CFU/mL compared to the initial inoculum.
-
Data Presentation
The results of a time-kill assay are best presented as a line graph plotting log10 CFU/mL against time. A summary table can also be used.
| Time (hours) | Growth Control (log10 CFU/mL) | This compound Alone (log10 CFU/mL) | Antibiotic X Alone (log10 CFU/mL) | This compound + Antibiotic X (log10 CFU/mL) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Visualizing Experimental Workflows and Synergy Mechanisms
To aid in the understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow of the Checkerboard Assay for Synergy Testing.
Caption: Workflow of the Time-Kill Assay for Synergy Testing.
Caption: General Mechanisms of Antibiotic Synergy.
Conclusion
While specific data on the synergistic effects of this compound are currently unavailable, the experimental frameworks provided in this guide offer a robust starting point for such investigations. The checkerboard and time-kill assays are complementary methods that can provide a comprehensive in vitro profile of this compound's potential as a combination therapy agent. The systematic application of these protocols will be crucial in elucidating the interaction of this compound with other antibiotics, potentially unveiling new therapeutic strategies to combat bacterial infections.
References
- 1. Bagremycin A and B, novel antibiotics from streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
A Comparative Analysis of Bagremycin B and Other Prominent Streptomyces-Derived Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Bagremycin B, a bioactive compound isolated from Streptomyces sp. Tü 4128, with three other well-established antibiotics derived from Streptomyces: daptomycin, vancomycin, and linezolid. This objective comparison, supported by experimental data, aims to highlight the key characteristics of this compound in the context of existing therapies for Gram-positive bacterial infections.
Executive Summary
This compound, a member of the bagremycin class of phenol esters, demonstrates moderate activity against Gram-positive bacteria and certain fungi. While its precise mechanism of action is yet to be fully elucidated, its unique chemical structure offers potential for further investigation and development. This guide presents a side-by-side comparison of this compound with daptomycin, vancomycin, and linezolid, focusing on their antimicrobial spectrum, mechanism of action, and biosynthetic pathways.
Comparative Performance Data
The antimicrobial efficacy of this compound and the comparator antibiotics is summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of an antibiotic's potency.
| Antibiotic | Class | Test Organism | MIC (µg/mL) | Reference |
| This compound | Phenol Ester | Arthrobacter aurescens DSM20166 | 25 | |
| Streptomyces viridochromogenes Tü57 | 10 | |||
| Bacillus subtilis ATCC 6633 | >100 | |||
| Staphylococcus aureus SG 511 | >100 | |||
| Escherichia coli K12 | >100 | |||
| Candida albicans CBS 562 | >100 | |||
| Mucor miehei Tü284 | 50 | |||
| Botrytis cinerea | 5 | |||
| Daptomycin | Cyclic Lipopeptide | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 2 | |
| Vancomycin-resistant Enterococcus faecium (VRE) | 2 - 4 | |||
| Enterococcus faecalis | ≤1 - 4 | |||
| Vancomycin | Glycopeptide | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 2 | |
| Enterococcus faecalis | 1 - 4 | |||
| Bacillus subtilis | ≤0.5 - 4 | |||
| Linezolid | Oxazolidinone | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 4 | |
| Vancomycin-resistant Enterococcus faecium (VRE) | 1 - 4 | |||
| Enterococcus faecalis | 1 - 4 |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Mechanism of Action
The mode of action of an antibiotic is critical to its efficacy and its potential for overcoming resistance.
This compound: The precise molecular target of this compound has not been definitively identified. As a phenol ester, it is postulated to interfere with essential cellular processes in susceptible microorganisms.
Daptomycin: This cyclic lipopeptide disrupts the cell membrane of Gram-positive bacteria in a calcium-dependent manner. It inserts into the membrane, leading to rapid depolarization, potassium ion efflux, and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately causing cell death.
Vancomycin: A glycopeptide antibiotic, vancomycin inhibits the synthesis of the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps in cell wall formation.
Linezolid: As a member of the oxazolidinone class, linezolid inhibits the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex. This is a unique mechanism among protein synthesis inhibitors.
Signaling and Biosynthetic Pathways
The following diagrams illustrate the proposed biosynthetic pathway for this compound and the mechanisms of action for the comparator antibiotics.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Mechanism of action of Daptomycin.
Caption: Mechanism of action of Vancomycin.
Caption: Mechanism of action of Linezolid.
Experimental Protocols
The following are generalized protocols for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of the antimicrobial agents
-
Sterile diluent (e.g., saline or broth)
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of each antimicrobial agent is prepared in CAMHB directly in the microtiter plates.
-
Inoculum Preparation: A suspension of the test microorganism is prepared in a sterile liquid medium and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Note on Daptomycin Testing: When testing daptomycin, the Mueller-Hinton broth must be supplemented with calcium to a final concentration of 50 mg/L, as daptomycin's activity is calcium-dependent.
Conclusion
This compound exhibits a distinct profile compared to the established Streptomyces-derived antibiotics daptomycin, vancomycin, and linezolid. Its moderate activity against specific Gram-positive bacteria and fungi, coupled with a potentially novel mechanism of action, warrants further investigation. While its broad-spectrum activity against common pathogenic bacteria appears limited based on current data, its efficacy against certain fungal pathogens like Botrytis cinerea suggests potential applications in agriculture or as a lead compound for the development of new antifungal agents. Future research should focus on elucidating its precise molecular target and expanding the evaluation of its antimicrobial spectrum against a wider range of clinically relevant pathogens. The unique structural features of this compound may also provide a scaffold for the synthesis of novel derivatives with improved potency and a broader spectrum of activity.
Lack of In Vivo Efficacy Data for Bagremycin B Precludes Direct Comparative Analysis
Despite its discovery as a novel antibiotic with potential applications, a comprehensive review of available scientific literature reveals a significant gap in the in vivo evaluation of Bagremycin B. To date, no published studies detailing the efficacy of this compound in animal models for antibacterial, antifungal, or antitumor activities have been identified. This absence of preclinical data prevents a direct comparison of its in vivo performance against other therapeutic alternatives.
Bagremycin A and B are known to be produced by Streptomyces sp. Tü 4128 and have demonstrated moderate activity against Gram-positive bacteria and some fungi in laboratory settings (in vitro)[1]. Additionally, weak antitumor activity has been reported[2]. The biosynthetic gene cluster responsible for the production of bagremycins has also been characterized[2]. However, this foundational knowledge has not yet been translated into animal studies to assess the compound's therapeutic potential in a living organism.
Without in vivo studies, critical parameters such as pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics (the effect of the drug on the body), optimal dosing, and potential toxicity in a whole-organism system remain unknown. Such studies are a crucial step in the drug development pipeline before any consideration for clinical trials in humans.
In Vitro Activity of this compound
While in vivo data is not available, the known in vitro activity of this compound provides a preliminary indication of its potential spectrum of activity.
Table 1: Summary of Reported In Vitro Activity of Bagremycins
| Activity Type | Target Organisms | Potency | Source |
| Antibacterial | Gram-positive bacteria | Moderate | [1] |
| Antifungal | Some fungi | Moderate | [1] |
| Antitumor | Not specified | Weak | [2] |
The Drug Development and Evaluation Workflow
The typical workflow for evaluating a potential new drug, such as this compound, involves a series of sequential stages. The absence of in vivo data for this compound indicates that it has not yet progressed past the initial discovery and in vitro characterization stage.
Conclusion for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals, the key takeaway is that while this compound has shown initial promise in vitro, its development into a viable therapeutic agent is contingent on comprehensive preclinical in vivo studies. The lack of such data presents both a challenge and an opportunity. It is a challenge because the true potential and safety profile of this compound are unknown. It is an opportunity for research groups to initiate these crucial studies to explore its efficacy in established animal models of bacterial and fungal infections, as well as cancer. Future research should focus on systematic in vivo testing to generate the necessary data to warrant any further development of this compound as a potential drug candidate. Until such data becomes available, no meaningful comparison of its in vivo efficacy against existing drugs can be made.
References
A Comparative Analysis of Bagremycin Cytotoxicity in Oncology Research
An objective guide for researchers, scientists, and drug development professionals on the cytotoxic performance of Bagremycin compounds against established anticancer agents.
This guide provides a comparative overview of the cytotoxic effects of Bagremycin B and its analogue, Bagremycin C, in relation to well-established anticancer drugs. While this compound has demonstrated weak antitumor activity, its structural analogue, Bagremycin C, has shown more potent cytotoxic effects against specific cancer cell lines. This document summarizes the available quantitative data, outlines the experimental methodologies used for these assessments, and visualizes relevant biological pathways to aid in further research and development.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell viability. The following table presents the available IC50 values for Bagremycin C against various human glioma cell lines. For a comprehensive comparison, typical IC50 values for the widely used chemotherapeutic agent, Doxorubicin, against a common breast cancer cell line (MCF-7) are also included.
| Compound | Cell Line | Cell Type | IC50 (µM) | Citation |
| Bagremycin C | U87MG | Human Glioma | 2.2 | [1] |
| U251 | Human Glioma | 4.3 | [1] | |
| SHG44 | Human Glioma | 2.4 | [1] | |
| Doxorubicin | MCF-7 | Human Breast Adenocarcinoma | ~0.5 - 2.0* | [2][3] |
*Note: The IC50 value for Doxorubicin can vary depending on the specific experimental conditions and the MCF-7 cell line sub-strain used.
Experimental Protocols
The determination of the cytotoxic activity of Bagremycin C was primarily conducted using cell viability assays. A standard protocol for such an assay, like the MTT assay, is detailed below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., U87MG, U251, SHG44)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Bagremycin C and control compounds (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Bagremycin C or the control drug. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution diluted in fresh medium is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 values are then determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Biological Pathways
Experimental Workflow: Cytotoxicity Assessment
The following diagram illustrates the typical workflow for assessing the cytotoxicity of a novel compound like this compound or C.
Caption: Workflow for determining the IC50 of a compound using the MTT assay.
Proposed Mechanism of Action: Induction of Apoptosis
While the precise signaling pathway of Bagremycin-induced cytotoxicity is yet to be fully elucidated, many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The diagram below illustrates a simplified, generalized apoptotic pathway that could be investigated for Bagremycin compounds.
Caption: Generalized intrinsic and extrinsic apoptosis pathways.
References
Comparative Analysis of Bagremycin Analogues: A Guide to Structure-Activity Relationships
For Immediate Release
A comprehensive analysis of bagremycin analogues reveals key structural determinants for their antibacterial and anticancer activities. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these natural products, supported by experimental data, detailed methodologies, and visual representations of their structure-activity relationships (SAR).
Abstract
Bagremycins are a class of phenol ester natural products that have demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer properties. Structure-activity relationship studies are crucial for the development of more potent and selective therapeutic agents. This guide summarizes the known bagremycin analogues, their biological activities, and the experimental methods used for their evaluation.
Data Summary: Biological Activities of Bagremycin Analogues
The biological activities of various bagremycin analogues have been evaluated against different microbial strains and cancer cell lines. The data, including Minimum Inhibitory Concentration (MIC) for antimicrobial activity and half-maximal inhibitory concentration (IC50) for anticancer activity, are summarized in the tables below.
Antibacterial Activity
| Compound | Organism | MIC (µM) | Reference |
| Bagremycin A | Arthrobacter aurescens | Moderate Activity | [1] |
| Streptomyces viridochromogenes | Moderate Activity | [1] | |
| Bagremycin B | Arthrobacter aurescens | Moderate Activity | [1] |
| Streptomyces viridochromogenes | Moderate Activity | [1] | |
| Bagremycin F | Escherichia coli | 41.8 | [2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | > 116.2 (inactive) | [2] | |
| Candida albicans | > 116.2 (inactive) | [2] | |
| Bagremycin G | Escherichia coli | 61.7 | [2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | > 176.5 (inactive) | [2] | |
| Candida albicans | > 176.5 (inactive) | [2] |
Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Bagremycin C | Human Glioma U87-MG & U251 | Strong Growth Inhibitory Activity | [2] |
| Bagremycin F | Human Glioma U87-MG & U251 | > 100 (inactive) | [2] |
| Bagremycin G | Human Glioma U87-MG & U251 | > 100 (inactive) | [2] |
Structure-Activity Relationship Insights
The available data, although limited, allows for preliminary insights into the structure-activity relationships of bagremycin analogues.
Experimental Protocols
Micro Broth Dilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is commonly used for bacterial susceptibility testing.
-
Antimicrobial Agent: A stock solution of the bagremycin analogue is prepared and serially diluted to obtain a range of concentrations.
-
Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
2. Assay Procedure:
-
A 96-well microtiter plate is used. Each well in a row, except for the last one (growth control), receives a decreasing concentration of the antimicrobial agent.
-
The prepared bacterial inoculum is added to each well.
-
The plate is incubated at 35-37°C for 16-20 hours.
3. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (growth).
Sulforhodamine B (SRB) Assay for Anticancer Activity
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
1. Cell Plating:
-
Cells of the desired cancer line (e.g., U87-MG, U251) are seeded into a 96-well plate at an appropriate density and allowed to attach overnight.
2. Drug Treatment:
-
The cells are treated with various concentrations of the bagremycin analogues and incubated for a specified period (e.g., 48-72 hours).
3. Cell Fixation:
-
The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
4. Staining:
-
The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution for 30 minutes at room temperature.
5. Absorbance Measurement:
-
Unbound dye is removed by washing with 1% acetic acid. The bound dye is solubilized with a 10 mM Tris base solution.
-
The absorbance is read on a microplate reader at a wavelength of approximately 515 nm. The IC50 value is then calculated from the dose-response curve.
Conclusion
The study of bagremycin analogues is an active area of research with the potential for the discovery of new therapeutic agents. The current data suggests that specific structural modifications can significantly impact their biological activity, directing them towards either antibacterial or anticancer applications. Further synthesis and evaluation of a broader range of analogues are necessary to fully elucidate the structure-activity relationships and to identify lead compounds for further development.
References
The Enigma of Bagremycin B: A Comparative Guide in the Absence of Cross-Resistance Data
For the attention of researchers, scientists, and drug development professionals, this guide addresses the current understanding of Bagremycin B's antimicrobial activity in the context of other antibiotic classes. Crucially, this document highlights a significant knowledge gap: as of late 2025, dedicated studies on the cross-resistance of this compound with other antimicrobial agents have not been published. In light of this, this guide provides a comparative framework based on the known antimicrobial spectrum of this compound, alongside standardized protocols to encourage and facilitate future research in this critical area.
Introduction to this compound
This compound is a novel antibiotic belonging to the phenol ester class of compounds, originally isolated from Streptomyces sp. Tü 4128.[1] Structurally, it is a derivative of 3-amino-4-hydroxybenzoic acid and p-coumaric acid.[1] Initial studies have revealed its moderate antimicrobial activity against Gram-positive bacteria and certain fungi.[1][2] Subsequent research has led to the discovery of other analogues, such as Bagremycins F and G, which have demonstrated activity against the Gram-negative bacterium Escherichia coli.
The absence of cross-resistance studies means that the potential for pre-existing resistance mechanisms in clinical isolates to confer resistance to this compound is unknown. Likewise, it is unclear whether the development of resistance to this compound could lead to resistance to other established antibiotics. This lack of data underscores the importance of further investigation before the therapeutic potential of this compound can be fully assessed.
Comparative Antimicrobial Spectrum
To provide a preliminary comparison, the known antimicrobial spectrum of this compound is presented alongside that of major antibiotic classes. It is important to note that this comparison is based on limited published data for this compound.
| Antimicrobial Class | Primary Spectrum of Activity | Known Activity of this compound |
| β-Lactams (e.g., Penicillins, Cephalosporins) | Broad spectrum, including many Gram-positive and Gram-negative bacteria. | Primarily Gram-positive bacteria (this compound). Some analogues show Gram-negative activity. |
| Aminoglycosides (e.g., Gentamicin, Amikacin) | Primarily aerobic Gram-negative bacteria. | Limited data; some analogues show activity against E. coli. |
| Macrolides (e.g., Erythromycin, Azithromycin) | Primarily Gram-positive bacteria and atypical pathogens. | Primarily Gram-positive bacteria. |
| Quinolones (e.g., Ciprofloxacin, Levofloxacin) | Broad spectrum, including Gram-positive and Gram-negative bacteria. | Limited data; some analogues show activity against E. coli. |
| Tetracyclines (e.g., Doxycycline, Minocycline) | Broad spectrum, including Gram-positive and Gram-negative bacteria, and atypical pathogens. | Primarily Gram-positive bacteria. |
| Glycopeptides (e.g., Vancomycin) | Primarily Gram-positive bacteria, including MRSA. | Primarily Gram-positive bacteria. |
Experimental Protocols for Future Cross-Resistance Studies
To address the current data void, the following standardized experimental protocols are provided. These methodologies can be employed to investigate the cross-resistance, synergy, and antagonism of this compound with other antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against a panel of bacterial strains should be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound (pure compound)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates (including quality control strains, e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Inoculum: Culture the bacterial strains overnight on appropriate agar plates. Prepare a bacterial suspension in sterile saline or CAMHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB in the wells of the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to assess the interaction between two antimicrobial agents.
Procedure:
-
Prepare serial dilutions of this compound along the x-axis of a 96-well plate.
-
Prepare serial dilutions of a second antimicrobial agent along the y-axis of the plate.
-
Each well will therefore contain a unique combination of concentrations of the two agents.
-
Inoculate the plate with the bacterial suspension as described for the MIC determination.
-
Following incubation, determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FICI as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizing Experimental Workflows and Concepts
To aid researchers, the following diagrams illustrate a proposed workflow for cross-resistance studies and the conceptual basis of antibiotic interactions.
Caption: Proposed experimental workflow for investigating this compound cross-resistance.
Caption: Conceptual overview of antibiotic interactions and resistance phenomena.
Conclusion and Future Directions
The emergence of novel antibiotics like this compound offers hope in the fight against antimicrobial resistance. However, a comprehensive understanding of their interaction with existing antibiotic classes is paramount. The current absence of data on this compound cross-resistance is a critical research gap that needs to be addressed. The protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for researchers to undertake these vital studies. Elucidating the cross-resistance profile of this compound will be a crucial step in determining its potential clinical utility and in developing strategies to preserve its efficacy for the future.
References
Head-to-head comparison of Bagremycin B and vancomycin against MRSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel antibiotic Bagremycin B and the established glycopeptide, vancomycin, against Methicillin-Resistant Staphylococcus aureus (MRSA). This document synthesizes available in vitro data, details experimental methodologies, and visualizes relevant pathways to support research and development efforts in the critical area of antibiotic discovery.
Executive Summary
Vancomycin has long been a cornerstone in the treatment of severe MRSA infections. However, the emergence of strains with reduced susceptibility, such as vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA), necessitates the exploration of novel antimicrobial agents. This compound, a secondary metabolite from Streptomyces sp. Tü 4128, has demonstrated moderate activity against Gram-positive bacteria, positioning it as a compound of interest. This guide provides a direct comparison of their known attributes.
Data Presentation: In Vitro Efficacy
The following table summarizes the available quantitative data for this compound and vancomycin against MRSA. It is important to note that comprehensive data for this compound is limited, with the primary source being its initial discovery report.
| Parameter | This compound | Vancomycin | Source |
| Minimum Inhibitory Concentration (MIC) against MRSA | Moderate Activity (Specific values from the primary literature are pending) | 0.5 - 2.0 µg/mL (Susceptible) | [1][2] |
| Bactericidal Activity | Moderate | Bactericidal, but tolerance is observed | [1] |
Mechanism of Action
Vancomycin: Vancomycin inhibits bacterial cell wall synthesis by binding with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors. This interaction sterically hinders the transglycosylation and transpeptidation reactions necessary for peptidoglycan chain elongation and cross-linking, thereby compromising cell wall integrity and leading to bacterial lysis.
This compound: The precise mechanism of action for this compound has not been fully elucidated. As a novel antibiotic, its mode of action is a critical area for ongoing research. Preliminary structural information suggests it is a phenol ester of 3-amino-4-hydroxybenzoic acid with a derivative of p-coumaric acid[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for key experiments cited in this comparison.
Minimum Inhibitory Concentration (MIC) Determination
Broth Microdilution Method:
-
Inoculum Preparation: A standardized inoculum of the MRSA strain is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution: The antimicrobial agents (this compound or vancomycin) are serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared MRSA suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Assay
Procedure:
-
Culture Preparation: An overnight culture of the MRSA strain is diluted in fresh CAMHB to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Antibiotic Addition: this compound or vancomycin is added at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is included.
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Viable Cell Counting: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable CFU/mL.
-
Data Analysis: The change in log10 CFU/mL over time is plotted to visualize the bactericidal or bacteriostatic effect of the antibiotic. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal.
Visualizations
Vancomycin Mechanism of Action
Caption: Vancomycin inhibits bacterial cell wall synthesis.
General Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for in vitro antimicrobial susceptibility testing.
References
Investigating the Synergistic Antifungal Potential of Bagremycin B with Azoles: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. Combination therapy, which utilizes the synergistic effects of multiple drugs, is a promising strategy to enhance therapeutic efficacy and combat resistance. This guide provides a comprehensive framework for investigating the potential synergistic antifungal activity of Bagremycin B, a novel antibiotic, with the widely used azole class of antifungals.
Due to the limited publicly available data on the specific interaction between this compound and azoles, this document serves as a methodological guide. It outlines the necessary experimental protocols, data presentation formats, and a hypothetical framework for understanding potential synergistic mechanisms.
Hypothetical Mechanism of Synergistic Action
To effectively investigate synergy, it is crucial to establish a hypothetical basis for the interaction. Azole antifungals function by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] This disruption leads to the accumulation of toxic sterol intermediates and compromises membrane integrity.
While the precise antifungal mechanism of this compound is not yet fully elucidated, we can hypothesize a synergistic interaction based on a multi-target approach. For the purpose of this guide, we will postulate that this compound disrupts a separate but complementary pathway, such as cell wall biosynthesis or protein synthesis. By targeting two distinct cellular processes, the combination of this compound and an azole could lead to a more potent antifungal effect than either agent alone.
Below is a diagram illustrating this hypothetical synergistic interaction.
References
Unraveling the Molecular Targets of Bagremycin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bagremycin B, a phenolic ester produced by Streptomyces species, has demonstrated a spectrum of bioactivities, including moderate antibacterial effects against Gram-positive bacteria, antifungal properties, and weak antitumor activity. Despite its potential, the precise molecular targets of this compound have remained largely uncharacterized. This guide provides a comparative analysis of the putative molecular targets of this compound, supported by experimental data from related compounds and detailed experimental protocols for target validation.
Putative Molecular Targets and Mechanisms of Action
Based on its chemical structure and reported biological activities, two primary molecular targets are proposed for this compound:
-
Antibacterial Target: Dihydropteroate Synthase (DHPS) The aminobenzoic acid moiety of this compound is structurally analogous to p-aminobenzoic acid (PABA), the natural substrate for dihydropteroate synthase (DHPS). This enzyme is crucial in the bacterial folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids.[1][2] It is hypothesized that this compound acts as a competitive inhibitor of DHPS, thereby disrupting folate metabolism and inhibiting bacterial growth. This mechanism is well-established for sulfonamide antibiotics.[1][3]
-
Antitumor Target: Modulation of Apoptotic and MAPK Signaling Pathways The phenolic ester structure of this compound is a common feature in natural products with anticancer properties.[4][5] These compounds often exert their effects by inducing programmed cell death (apoptosis) and modulating key signaling cascades involved in cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[6][7][8] It is postulated that this compound's weak antitumor activity stems from its ability to trigger apoptosis, potentially through the activation of caspase-3 and the modulation of MAPK pathway components like MEK1/2 and ERK1/2.
Comparative Analysis of Bioactivity
To provide context for the potential efficacy of this compound, the following tables summarize the inhibitory concentrations (IC50) of various natural products against the proposed molecular targets.
Table 1: Comparison of Dihydropteroate Synthase (DHPS) Inhibitors
| Compound | Compound Type | Source Organism/Class | Target Organism | IC50 (µM) | Reference |
| This compound (Putative) | Phenolic Ester | Streptomyces sp. | Gram-positive bacteria | - | - |
| Sulfanilamide | Sulfonamide | Synthetic | Escherichia coli | 18.6 | [9] |
| Sulfadiazine | Sulfonamide | Synthetic | Arabidopsis thaliana | 4.2 | [9] |
| Dihydropteroate synthase-IN-1 | Synthetic | Synthetic | S. pneumoniae | 24.3 (MIC, µg/mL) | [3] |
Table 2: Comparison of Natural Products Inducing Apoptosis via Caspase-3 Activation
| Compound | Compound Type | Target Cell Line | IC50 (µM) | Reference |
| This compound (Putative) | Phenolic Ester | - | - | - |
| Curcumin | Polyphenol | HT-29 (Colon Cancer) | 10-80 | [10] |
| Resveratrol | Stilbenoid | PANC-1 (Pancreatic Cancer) | Induces Cleaved Caspase-3 | [11] |
| Genistein | Isoflavone | Cancer cells | Induces Apoptosis | [12] |
| Caffeic Acid Derivative (10) | Phenolic Acid Derivative | Caco-2 (Colon Cancer) | Induces Apoptosis (23.42%) | [12] |
| Xuetongsu Derivative (A-7) | Diterpenoid | HepG-2 (Liver Cancer) | 13.86 - 20.71 | [4] |
Table 3: Comparison of Natural Product Inhibitors of the MAPK Pathway
| Compound | Compound Type | Target Protein | Target Cell Line | IC50 (µM) | Reference |
| This compound (Putative) | Phenolic Ester | MEK1/2, ERK1/2 | - | - | - |
| Myricetin | Flavonoid | MEK1 | In vitro/in vivo | ATP-noncompetitive inhibitor | [8] |
| Nobiletin | Flavonoid | MEK | HT-1080 (Fibrosarcoma) | In vitro antitumor effect | [8] |
| Isorhamnetin | Flavonoid | MEK1 | In vitro | ATP-noncompetitive inhibitor | [8] |
| Kaempferol | Flavonoid | MEK, ERK | Renal cancer cells | Downregulates pathways | [7] |
| Fisetin | Flavonoid | MAPK | Non-small cell lung cancer | Induces apoptosis | [7] |
Experimental Protocols for Target Validation
The following are detailed methodologies for key experiments to elucidate the molecular targets of this compound.
Protocol 1: Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric)
This coupled enzymatic assay monitors the activity of DHPS by measuring the oxidation of NADPH.[13]
Materials:
-
Purified DHPS enzyme
-
6-hydroxymethyl-7,8-dihydropterin diphosphate (DHPP)
-
p-aminobenzoic acid (PABA)
-
Dihydrofolate reductase (DHFR)
-
NADPH
-
This compound and control inhibitors (e.g., sulfamethoxazole)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM MgCl2)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture containing DHPP, PABA, DHFR, and NADPH in the assay buffer.
-
Add varying concentrations of this compound or control inhibitor to the wells of a 96-well plate.
-
Initiate the reaction by adding the purified DHPS enzyme to each well.
-
Immediately monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a microplate reader.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][14]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound and control apoptosis inducer (e.g., staurosporine)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or the control compound for a specified time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Protocol 3: Western Blot Analysis of MAPK Pathway Proteins
This technique is used to detect changes in the phosphorylation status of key proteins in the MAPK signaling pathway.[9][15][16]
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-MEK1/2, anti-total-MEK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured cancer cells with this compound for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizing Molecular Pathways and Workflows
To further elucidate the proposed mechanisms of action and experimental designs, the following diagrams were generated using the DOT language.
Caption: Proposed mechanism of antibacterial action of this compound.
Caption: Putative antitumor mechanism of this compound.
Caption: Workflow for validating this compound's molecular targets.
References
- 1. Antiproliferative and apoptotic effects of selective phenolic acids on T47D human breast cancer cells: potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real time characterization of the MAPK pathway using native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Natural Compounds in Flavonoids for Their Potential Inhibition of Cancer Therapeutic Target MEK1 Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curcumin induces apoptosis through the mitochondria-mediated apoptotic pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Apoptosis Triggering, an Important Way for Natural Products From Herbal Medicines to Treat Pancreatic Cancers [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of natural products and FDA-approved drugs for targeting cancer stem cell (CSC) propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Unraveling the Enigma of Bagremycin B: A Comparative Guide to Bacterial Transcriptomic Responses
For Immediate Release
A Hypothetical Exploration into the Antibacterial Mechanism of Bagremycin B Through Comparative Transcriptomics
Researchers and drug development professionals are constantly seeking novel antimicrobial agents to combat the rising threat of antibiotic resistance. This compound, a phenol ester with known antibacterial and antifungal properties, represents a promising yet understudied candidate. While direct transcriptomic data on its effects on bacteria remain unavailable, this guide provides a comparative framework to hypothesize its mechanism of action and to outline a path for future research. By examining the transcriptomic signatures of well-characterized antibiotic classes, we can predict the potential cellular responses to this compound and highlight the key signaling pathways that may be affected.
This compound: A Profile
This compound is a natural product isolated from Streptomyces sp. Tü 4128. It is a phenol ester comprised of two key moieties: p-coumaric acid and 3-amino-4-hydroxybenzoic acid. Its known biological activity includes moderate action against Gram-positive bacteria and some fungi.
Hypothesizing the Mechanism of Action
The chemical structure of this compound offers clues to its potential antibacterial mechanisms:
-
Dual-Action of p-Coumaric Acid: Studies on p-coumaric acid suggest a two-pronged attack on bacterial cells. It is believed to disrupt the integrity of the cell membrane, leading to leakage of cellular contents.[1][2][3] Additionally, it has been shown to bind to bacterial genomic DNA, likely interfering with crucial processes like DNA replication and transcription.[1]
-
Folate Synthesis Inhibition by 3-Amino-4-hydroxybenzoic Acid: The 3-amino-4-hydroxybenzoic acid component is an analogue of para-aminobenzoic acid (PABA). PABA is an essential precursor for the synthesis of folic acid in many bacteria.[4][5] Antibiotics like sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which utilizes PABA.[4] It is plausible that the aminobenzoic acid moiety of this compound could similarly interfere with the folate biosynthesis pathway, leading to a bacteriostatic effect.
Based on these structural components, this compound could potentially exert its antibacterial effect through one or a combination of these mechanisms: cell membrane disruption, inhibition of DNA replication/transcription, or interference with folate synthesis.
Comparative Transcriptomic Signatures of Major Antibiotic Classes
To understand how we might identify the mechanism of this compound through transcriptomics, we can examine the characteristic gene expression profiles induced by antibiotics with known modes of action in a model Gram-positive organism like Bacillus subtilis.
| Mechanism of Action | Key Affected Cellular Processes | Expected Upregulation of Key Genes/Regulons | Expected Downregulation of Key Genes/Regulons |
| Cell Wall Synthesis Inhibition (e.g., Vancomycin, Penicillin) | Peptidoglycan biosynthesis, Cell division, Cell envelope stress response | Genes encoding peptidoglycan synthesis enzymes (mur, pbp), Cell wall stress regulons (σM, σW, LiaRS, YycFG), Autolysins (lytE, cwlO)[2][6][7][8][9][10] | Genes related to motility and chemotaxis |
| Protein Synthesis Inhibition (e.g., Chloramphenicol, Gentamicin) | Ribosome function, Amino acid metabolism, Transport | ABC transporters (multidrug efflux), Heat shock proteins (gentamicin-specific), Genes for amino acid biosynthesis (chloramphenicol-specific) | Genes encoding ribosomal proteins, Genes involved in carbohydrate metabolism |
| DNA Replication Inhibition (e.g., Mitomycin C, HPUra) | DNA repair, SOS response, Cell division | SOS response genes (recA, lexA), Prophage and mobile element genes, DnaA regulon genes (sda)[6] | Genes involved in normal cell division (ftsL), DNA replication initiation genes (dnaA, dnaN)[6] |
| Membrane Disruption (Hypothetical for this compound) | Membrane lipid biosynthesis, Ion transport, Cell envelope stress | Cell envelope stress regulons (σM, YvrGHb), Genes for fatty acid biosynthesis, Genes encoding ion pumps and transporters[11][12] | Genes related to cell motility, Genes for membrane protein synthesis |
Proposed Experimental Protocol for Transcriptomic Analysis of this compound
To elucidate the mechanism of action of this compound, a comparative transcriptomic study is proposed.
1. Bacterial Strain and Growth Conditions:
-
Bacillus subtilis strain 168 will be used as the model Gram-positive organism.
-
Cultures will be grown in a defined minimal medium to mid-logarithmic phase.
2. Antibiotic Treatment:
-
Cultures will be treated with a sub-inhibitory concentration (e.g., 0.5x MIC) of this compound.
-
Control cultures will be treated with the vehicle (solvent) alone.
-
Positive control cultures will be treated with known inhibitors of cell wall synthesis (Vancomycin), protein synthesis (Chloramphenicol), and DNA replication (Mitomycin C).
-
Samples will be collected at multiple time points (e.g., 10, 30, and 60 minutes) post-treatment.
3. RNA Extraction and Sequencing:
-
Total RNA will be extracted from bacterial pellets using a commercial kit.
-
Ribosomal RNA will be depleted to enrich for mRNA.
-
RNA-seq libraries will be prepared and sequenced on a high-throughput sequencing platform.
4. Data Analysis:
-
Sequencing reads will be mapped to the Bacillus subtilis reference genome.
-
Differential gene expression analysis will be performed to identify genes significantly up- or downregulated by each treatment compared to the control.
-
Gene Ontology (GO) and KEGG pathway enrichment analysis will be used to identify the biological processes and pathways affected by each antibiotic.
-
The transcriptomic signature of this compound will be compared to those of the known antibiotics to infer its primary mechanism of action.
Visualizing the Path Forward
Proposed Experimental Workflow
Caption: Proposed workflow for comparative transcriptomic analysis of this compound.
Hypothesized Signaling Pathways Affected by this compound
Caption: Hypothesized cellular targets and downstream responses to this compound.
By undertaking such a systematic transcriptomic investigation, the scientific community can move closer to understanding the antibacterial mechanism of this compound, potentially unlocking a new class of therapeutics in the fight against infectious diseases.
References
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The essential YycFG two-component system controls cell wall metabolism in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]
- 5. STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. naist.repo.nii.ac.jp [naist.repo.nii.ac.jp]
- 8. Time-Resolved Transcriptome Analysis of Bacillus subtilis Responding to Valine, Glutamate, and Glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacillus subtilis uses the SigM signaling pathway to prioritize the use of its lipid carrier for cell wall synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homeostatic control of cell wall hydrolysis by the WalRK two-component signaling pathway in Bacillus subtilis | eLife [elifesciences.org]
- 11. Phenotypic and Transcriptomic Characterization of Bacillus subtilis Mutants with Grossly Altered Membrane Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Phenotypic and Transcriptomic Characterization of Bacillus subtilis Mutants with Grossly Altered Membrane Composition | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Prudent Disposal of Bagremycin B: A Guide for Laboratory Professionals
At all stages of handling and disposal, appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye protection, must be worn.[2] If there is a risk of generating aerosols or dust, respiratory protection should be used.
Disposal of Bagremycin B Waste Streams
The primary principle for the disposal of this compound, particularly in the absence of specific degradation data, is to treat it as hazardous chemical waste. This ensures the highest level of safety and environmental protection.
1. Liquid Waste Contaminated with this compound:
This category includes, but is not limited to, used cell culture media, supernatants, and stock solutions.
-
Collection: All liquid waste containing this compound should be collected in a designated, clearly labeled, and leak-proof hazardous waste container.
-
Do Not Drain Dispose: Do not pour any liquid waste containing this compound down the sink. Antibiotics can persist in aquatic environments and contribute to antibiotic resistance.
-
Deactivation: While some antibiotics can be degraded by autoclaving, the heat stability of this compound is unknown.[3] Therefore, autoclaving should not be considered a reliable method of deactivation for disposal purposes. Chemical decontamination should only be performed if a validated protocol is available and approved by your institution's safety office.
2. Solid Waste Contaminated with this compound:
This includes items such as pipette tips, flasks, culture plates, gloves, and any other disposable labware that has come into contact with this compound.
-
Segregation: All solid waste contaminated with this compound must be segregated from regular and biohazardous waste streams.
-
Collection: Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container. This is often a specific bin or bag designated for chemical waste.[4]
3. Unused or Expired this compound:
Pure, unused, or expired this compound must be disposed of as hazardous chemical waste.
-
Packaging: Ensure the original container is securely sealed. If the original container is compromised, it should be placed within a larger, sealed, and appropriately labeled container.
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or equivalent authority.
Summary of Waste Handling
| Waste Type | Handling and Disposal Protocol |
| Liquid Waste | Collect in a labeled, sealed hazardous waste container. Do not dispose of down the drain. |
| Solid Waste | Segregate and collect in a designated hazardous chemical waste container. |
| Unused/Expired Product | Dispose of as hazardous chemical waste through your institutional EHS program. |
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
It is imperative to consult your institution's specific waste disposal guidelines, as they may have unique requirements for different classes of chemical waste.[5][6] Your Environmental Health and Safety department is the primary resource for ensuring compliance and safety.
References
Personal protective equipment for handling Bagremycin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Bagremycin B. Given its classification as an antibiotic with potential cytotoxic properties, a cautious approach in line with protocols for handling potent compounds is essential. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
All personnel handling this compound, in any form (solid or in solution), must wear the following personal protective equipment. The recommended PPE is based on established guidelines for handling cytotoxic and hazardous compounds to prevent skin contact, inhalation, and ingestion.[1][2]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. | Minimizes the risk of exposure due to pinholes or tears in a single glove layer. Nitrile provides good chemical resistance. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes or aerosols of this compound. |
| Lab Coat/Gown | Disposable, solid-front, back-closing gown with tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form or if there is a risk of aerosol generation. | Protects against inhalation of fine particles or aerosols. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Engineering Controls
To further minimize exposure, all handling of this compound powder and stock solutions should be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC). These engineering controls provide a contained workspace and protect the user from inhaling hazardous fumes or particles.
Handling Procedures
Adherence to the following step-by-step procedures is mandatory for the safe handling of this compound.
3.1. Preparation and Reconstitution
-
Designated Area: All handling of this compound must occur in a designated area within a chemical fume hood or BSC. This area should be clearly marked with a "Cytotoxic Agent Handling Area" sign.
-
Surface Protection: Before starting, cover the work surface with a disposable, plastic-backed absorbent pad to contain any potential spills.
-
Gowning and Gloving: Put on all required PPE as specified in the table above.
-
Weighing: When weighing the powdered form, do so carefully to avoid creating dust. Use a dedicated and calibrated scale within the containment device.
-
Reconstitution: To reconstitute, slowly add the solvent down the side of the vial to avoid aerosolization. Cap and gently swirl to dissolve. Do not shake vigorously.
3.2. General Handling
-
Never eat, drink, or store food in the area where this compound is handled.
-
Wash hands thoroughly with soap and water before and after handling the compound, even if gloves were worn.
-
Transport vials and solutions in a sealed, secondary container to prevent spills during movement.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if there is a risk of significant aerosolization.
-
Isolate: Secure the area to prevent unauthorized entry.
-
PPE: Don appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment: For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.
-
Decontamination: Clean the spill area with a suitable decontaminating solution (e.g., 10% bleach solution followed by 70% ethanol), working from the outer edge of the spill towards the center.
-
Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.
Disposal Plan
All waste generated from the handling of this compound, including empty vials, used PPE, and contaminated materials, must be disposed of as cytotoxic/hazardous chemical waste.[2]
-
Solid Waste: Collect all solid waste (gloves, gowns, absorbent pads, etc.) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, leak-proof hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Sharps: Dispose of any needles or other sharps used in the handling of this compound in a designated sharps container for cytotoxic waste.
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
